Phenyl fluorosulfate

Catalog No.
S3339751
CAS No.
330-00-7
M.F
C6H5FO3S
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl fluorosulfate

CAS Number

330-00-7

Product Name

Phenyl fluorosulfate

IUPAC Name

fluorosulfonyloxybenzene

Molecular Formula

C6H5FO3S

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

BDIBYQORZHGDIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)F

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)F

The exact mass of the compound Phenyl fluorosulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fundamental Stability and Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Aryl fluorosulfates offer a favorable balance of stability in biological media and controlled reactivity. Their key properties and targetable amino acids are summarized below.

Table 1: Properties and Targets of Aryl Fluorosulfates

Property / Aspect Description
General Stability Stable in aqueous media, plasma, and in vivo; allows for long incubation times (e.g., 48 hours) in screening assays [1].
Target Residues Lysine (Lys), Tyrosine (Tyr), and Histidine (His) [1].
Covalent Adduct Forms irreversible sulfamate (with Lys), sulfate (with Tyr), or imidazole sulfamate (with His) [1].
Reactivity Principle Mild electrophiles; require proper juxtaposition via a high-affinity ligand for efficient reaction [1].

Evidence of In Vivo and Cellular Stability

Substantial evidence supports the pharmacological viability of aryl fluorosulfates.

Table 2: Experimental Evidence of Stability and Efficacy

Evidence Type Key Findings Experimental Context
Oral Bioavailability A Lys-targeting agent exhibited long-lived properties and was orally bioavailable in mice [2]. In vivo pharmacokinetic (PK) studies.
Cellular Activity Effectively formed covalent adducts in cells; cellular efficacy was demonstrated in 2D and 3D cell cultures [2] [3]. Cellular assays with breast cancer cells.
Plasma Stability Designed agents showed stability in plasma, a critical prerequisite for in vivo application [3]. Stability tests in plasma.

Key Experimental Protocols

Here are detailed methodologies for critical experiments involving aryl fluorosulfates.

Denaturation Thermal Shift (ΔTm) Assay

This simple and cost-effective assay is highly sensitive for identifying covalent binders.

  • Procedure:

    • Incubation: Combine the protein of interest with the aryl fluorosulfate compound at a typical ratio of >10:1 (compound to protein). Incubate for an extended period (up to 48 hours) to allow for covalent adduct formation [1].
    • Denaturation: Use a fluorescent dye like SYPRO Orange, which binds to hydrophobic regions exposed upon protein denaturation.
    • Measurement: Subject the sample to a gradual temperature increase and measure fluorescence. The melting temperature (Tm) is the point of 50% denaturation.
    • Analysis: The difference in Tm (ΔTm) between the protein-ligand complex and the protein alone is calculated. Covalent binders often induce large, double-digit positive ΔTm shifts (e.g., +22°C to +34°C), much larger than those seen with reversible binders [1] [2].
  • Validation: The assay's reproducibility for identifying covalent agents is high, with a reported Z'-factor of 0.987 [1].

Mass Spectrometry (MS) for Adduct Confirmation

MS is used to directly confirm the formation of a 1:1 covalent protein-ligand complex.

  • Procedure:
    • Reaction: Incubate the protein with the test compound under the same conditions used in the ΔTm assay [1].
    • Analysis: Use LC-MS to analyze the protein mass. A successful covalent reaction is confirmed by an increase in mass corresponding to the mass of the bound fragment, minus HF (the leaving group) [1].
    • Quantification: The percentage of protein converted to the covalent adduct can be calculated (e.g., ~95% conversion for a potent hit) [1].
Mutagenesis for Residue Identification

Site-directed mutagenesis is crucial for identifying the specific amino acid residue modified.

  • Procedure:
    • Mutant Generation: Create single-point mutants of potential target residues (e.g., Lys→Ala, His→Ala) [1].
    • Testing: Perform the ΔTm assay and MS analysis with the mutant proteins.
    • Interpretation: A significant reduction in the ΔTm value or a stark decrease in covalent adduct formation with a specific mutant (e.g., H224A), but not with others, identifies the targeted residue [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for screening and characterizing aryl fluorosulfate covalent fragments, integrating the protocols described above.

Lib Aryl Fluorosulfate Fragment Library Screen Primary Screening ΔTm Assay Lib->Screen Incubate (>10:1, up to 48h) MS Hit Confirmation Mass Spectrometry Screen->MS ΔTm > 1.2°C Mutagen Residue Identification Site Mutagenesis MS->Mutagen Confirmed Adduct Char Characterized Covalent Hit Mutagen->Char Target Residue ID

Research Implications and Future Directions

The "electrophile-first" approach using aryl fluorosulfate fragment libraries is a powerful strategy for discovering novel covalent inhibitors, especially for challenging targets like protein-protein interactions (PPIs) [1]. Success hinges on proper screening strategies that leverage the extended incubation times permitted by the warhead's stability.

One potential consideration noted in the research is that some authors have declared competing interests, such as being co-founders or employees of related biotech companies [4]. It is always prudent to be aware of such disclosures when evaluating scientific findings.

References

fluorosulfate group inertness physiological conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Reactivity Profile of Fluorosulfates

The table below summarizes the key characteristics of fluorosulfates that contribute to their inertness and conditional reactivity.

Aspect Description Experimental Evidence / Context
General Stability Highly stable in aqueous solutions, serum, and cell lysate at neutral pH [1] [2]. Negligible hydrolysis (<5%) in aqueous buffer at neutral pH after 24 hours; remains mostly intact in serum (12 hours) and cell lysate (48 hours) [1].
Reactive Warheads Sulfonyl fluoride (R-SO₂F), Fluorosulfate (R-OSO₂F) [3]. Sulfonyl fluorides are more reactive; fluorosulfates are milder and more drug-like [3].
Target Residues Lysine (Lys), Tyrosine (Tyr), Histidine (His) [3] [4] [5]. Covalent bond formation confirmed through X-ray crystallography and mass spectrometry [3] [5].
Activation Mechanism Proximity-Induced Reactivity: Reaction occurs when a high-affinity ligand positions the fluorosulfate close to a target residue in a protein binding pocket [2] [4]. The confined environment and specific interactions (e.g., hydrogen bonding) within the binding pocket activate the S(VI)-F bond [2] [5].

Mechanism of Proximity-Induced Covalent Bonding

The reactivity of fluorosulfates is not intrinsic but is triggered by a specific microenvironment. The following diagram illustrates the mechanism of proximity-induced covalent bonding.

Ligand Ligand with Fluorosulfate Complex Non-covalent Complex Ligand->Complex 1. Binding Protein Protein Binding Pocket Protein->Complex CovalentComplex Covalent Protein-Ligand Complex Complex->CovalentComplex 2. Proximity-induced reaction

This "proximity-enabled" mechanism allows researchers to design highly specific covalent inhibitors by attaching a fluorosulfate group to a ligand that already has high affinity for a target protein [2] [4] [5].

Experimental Protocol for Covalent Fragment Screening

The protocol below, based on a study targeting the anti-apoptotic protein hMcl-1, outlines how to identify novel covalent fragments using an "electrophile-first" approach [4].

Step Description Key Parameters

| 1. Library Assembly | A library of 320 fragment-like aryl-fluorosulfates [4]. | - Molecular Weight: Fragment-like (<300 Da).

  • Electrophile: Aryl-fluorosulfate [4]. | | 2. Primary Screening | Thermal Shift Assay (ΔTm): Fragments are incubated with the target protein, and changes in thermal denaturation temperature are measured [4]. | - Incubation Time: Up to 48 hours.
  • Compound/Protein Ratio: >10:1.
  • Hit Threshold: ΔTm > |1.2| °C [4]. | | 3. Hit Validation | Intact Protein Mass Spectrometry (MS): Confirm the formation of a stable 1:1 covalent protein-ligand complex [4]. | - Sample: Use the same conditions as the thermal shift assay.
  • Goal: Detect a mass increase corresponding to the ligand's mass minus HF (18 Da) [4]. | | 4. Residue Mapping | Site-Directed Mutagenesis: Test positive hits against protein mutants where potential target residues (e.g., His, Lys, Tyr) are replaced [4]. | - Method: Compare ΔTm and MS complex formation between wild-type and mutant proteins.
  • Outcome: A significant reduction in effect for a specific mutant identifies the targeted residue [4]. |

Key Applications in Drug Discovery

  • Targeted Covalent Inhibitors (TCIs): Fluorosulfates enable targeting of non-cysteine residues, expanding the druggable proteome [6] [3]. Successful examples include inhibitors for kinases like MK2 and PI4KIIIβ [3].
  • Covalent Peptide and Protein Probes: Fluorosulfate-containing tyrosine can be incorporated into peptides and proteins via solid-phase peptide synthesis or genetic code expansion for probing protein-protein interactions [1] [7].
  • ¹⁸F Radiolabeling for PET Imaging: Aryl fluorosulfates undergo ultrafast isotopic exchange with [¹⁸F]fluoride, enabling efficient production of radiotracers for Positron Emission Tomography (PET) [2] [8].

References

Comprehensive Technical Guide: Aryl Fluorosulfates in Proteome Stability Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aryl Fluorosulfates as Covalent Probes

Aryl fluorosulfates represent an emerging class of latent electrophiles that have gained significant attention in chemical biology and drug discovery for their unique ability to covalently modify specific amino acid residues within native protein environments. These compounds occupy a crucial middle ground in the reactivity spectrum—they are sufficiently stable to persist in biological media yet reactive enough to form covalent conjugates with lysine, tyrosine, and histidine side chains when properly activated by protein binding interactions. The sulfur(VI) fluoride exchange (SuFEx) chemistry exhibited by aryl fluorosulfates makes them particularly valuable for profiling proteome-wide stability and interactions, as they can capture transient binding events and stabilize weak protein-ligand interactions through covalent linkage.

The strategic importance of aryl fluorosulfates stems from their application in what has been termed the "Inverse Drug Discovery" approach. Unlike conventional drug discovery that begins with a target protein and screens for binders, this innovative strategy starts with compounds bearing weak, activatable electrophiles and identifies the proteins they naturally react with in cellular environments. This approach is agnostic to protein identity, enabling the discovery of previously unknown ligandable proteins and binding sites. As exemplified in foundational studies, aryl fluorosulfates have been successfully used to identify and validate covalent ligands for 11 different human proteins, including both enzymes and non-enzymatic proteins like hormone carriers and small-molecule carrier proteins [1].

The workflow of this approach integrates organic synthesis, chemical proteomics, and functional validation. As visualized below, it begins with the preparation of aryl fluorosulfates containing alkyne handles, followed by incubation with biological systems, affinity enrichment, and mass spectrometry-based identification of protein targets:

G CompoundDesign Design Aryl Fluorosulfates with Alkyne Handle CellularIncubation Incubate with Cells or Cell Lysates CompoundDesign->CellularIncubation TargetEngagement Covalent Modification of Protein Targets CellularIncubation->TargetEngagement AffinityEnrichment Affinity Chromatography via Alkyne Handle TargetEngagement->AffinityEnrichment MSIdentification Mass Spectrometry Protein Identification AffinityEnrichment->MSIdentification TargetValidation Functional Validation of Protein Targets MSIdentification->TargetValidation

Inverse Drug Discovery workflow for identifying protein targets using aryl fluorosulfates [1].

The molecular mechanism underlying aryl fluorosulfate reactivity involves a sophisticated interplay of reversible binding, proper juxtaposition of protein functional groups, and transition-state stabilization of the S(VI) exchange reaction. This mechanism explains why these compounds generally exhibit chemoselective reactivity toward Lys and Tyr side chains, with emerging evidence for His targeting as well. The reaction proceeds efficiently only when the protein environment provides appropriate catalytic elements, ensuring selectivity for specific protein targets rather than promiscuous reactivity [1] [2].

Fundamentals of Proteome Stability Methods

Stability proteomics encompasses a suite of innovative methods designed to probe protein functionality by measuring resistance to chemical or thermal denaturation or proteolytic degradation. These approaches provide unique insights into protein structural stability, interactions, and functional states in complex biological systems. The fundamental principle underlying these methods is that a protein's stability profile serves as a sensitive indicator of its functional state—ligand binding, post-translational modifications, protein-protein interactions, and mutations can all alter protein stability, which can be quantitatively measured using these techniques [3].

The key advantage of stability proteomics methods lies in their ability to analyze native protein environments, including cell lysates, intact cells, and tissues, providing a more physiologically relevant context than reductionist approaches. These methods have evolved to offer proteome-wide coverage, enabling the simultaneous assessment of thousands of proteins in a single experiment. When combined with covalent protein modifiers like aryl fluorosulfates, stability proteomics becomes particularly powerful for identifying and characterizing protein-ligand interactions, mapping binding sites, and quantifying engagement metrics critical for drug discovery [3].

Key Stability Proteomics Methods
  • Thermal Proteome Profiling (TPP): This widely adopted method is based on the cellular thermal shift assay (CETSA) principle and measures the thermal stability of thousands of proteins in parallel. In a standard TPP experiment, aliquots of a biological sample are heated to different temperatures, causing proteins to denature and precipitate at their characteristic melting points. The soluble fraction is then quantitatively analyzed using isobaric mass tag labeling and liquid chromatography-mass spectrometry. The resulting melting curves provide protein-specific thermal stability parameters, with shifts in melting temperature (ΔTm) indicating ligand binding or functional modifications [3].

  • Stability of Proteins from Rates of Oxidation (SPROX): This chemical denaturation method utilizes an oxidative modification workflow to probe protein stability. Proteins are subjected to increasing concentrations of a chemical denaturant (typically guanidinium chloride) in the presence of an oxidizing agent. The rate of methionine oxidation increases as proteins unfold, providing a quantitative measure of stability. By comparing oxidation rates across denaturant concentrations, stability parameters can be derived for proteins in complex mixtures [3].

  • Limited Proteolysis coupled with Mass Spectrometry (LiP-MS): This method leverages the relationship between protein structural stability and susceptibility to proteolytic cleavage. Native, structured proteins are generally resistant to proteolysis, while unfolded regions are more accessible to proteases. In LiP-MS, proteins are subjected to limited proteolysis under native conditions, followed by quantitative MS analysis. Altered proteolytic patterns can indicate ligand binding, conformational changes, or functional modifications [3].

The relationship between these methods and their application with aryl fluorosulfates is visualized below:

G StabilityMethod Stability Proteomics Method TPP Thermal Proteome Profiling (TPP) StabilityMethod->TPP SPROX Stability of Proteins from Rates of Oxidation (SPROX) StabilityMethod->SPROX LiP Limited Proteolysis (LiP) StabilityMethod->LiP ArylFluorosulfate Aryl Fluorosulfate Treatment TPP->ArylFluorosulfate SPROX->ArylFluorosulfate LiP->ArylFluorosulfate StabilityChange Measure Protein Stability Changes ArylFluorosulfate->StabilityChange TargetID Identify Protein Targets & Binding Sites StabilityChange->TargetID

Integration of stability proteomics methods with aryl fluorosulfate labeling for target identification.

Experimental Protocols and Workflows

Inverse Drug Discovery Using Aryl Fluorosulfates

The Inverse Drug Discovery platform represents a paradigm shift in target identification, moving from target-first to compound-first approaches. The detailed protocol involves several critical stages, each requiring optimization for successful implementation [1]:

  • Compound Design and Synthesis: Design aryl fluorosulfates of intermediate complexity containing latent electrophiles and an alkyne handle for subsequent bioorthogonal conjugation. The alkyne serves as an affinity tag for enrichment and visualization without significantly altering compound properties. Synthesize compounds using established methods, with sulfuryl fluoride (SO₂F₂) serving as a cost-effective sulfonyl fluoride provider when reacting with phenols [1] [4].

  • Cellular Treatment and Covalent Modification: Incubate candidate aryl fluorosulfates (typically 1-100 µM) with living cells, cell lysates, or tissue homogenates for 1-4 hours at physiological temperature and pH. During this stage, compounds that bind proteins with sufficient affinity undergo covalent modification of Lys, Tyr, or His residues positioned appropriately in the binding pocket. The specific conditions must be optimized for each compound series to balance sufficient labeling with minimal non-specific reactivity [1].

  • Sample Processing and Affinity Enrichment: Following incubation, lyse cells if using intact systems, then conjugate the alkyne-tagged proteins or compounds to azide-functionalized agarose beads via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Thoroughly wash beads to remove non-specifically bound proteins, then elute bound proteins for identification. Alternatively, for competitive experiments, compounds can be conjugated to fluorescent tags for visualization [1].

  • Target Identification via Mass Spectrometry: Digest enriched proteins using trypsin or similar proteases, then analyze resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins by matching experimental spectra to theoretical digests in protein databases using search algorithms like MaxQuant or Proteome Discoverer. Consider proteins significantly enriched over background controls as specific targets [1] [5].

  • Validation Studies: Confirm identified targets through orthogonal methods such as cellular thermal shift assays (CETSA), surface plasmon resonance, biochemical assays, or knockdown/knockout experiments. Use structure-activity relationships to enhance selectivity of conjugate formation or employ covalent probes as competitors to develop non-covalent drug candidates [1].

Stability Proteomics with Aryl Fluorosulfate-modified Proteins

The integration of aryl fluorosulfate labeling with stability proteomics enables comprehensive characterization of protein-ligand interactions. A representative protocol for Thermal Proteome Profiling with aryl fluorosulfates includes [3]:

  • Sample Preparation and Compound Treatment: Prepare cell lysates or intact cells in appropriate physiological buffers. Treat experimental samples with aryl fluorosulfate compound of interest and control samples with vehicle (DMSO typically). Use concentration ranges from nanomolar to micromolar, with incubation times from 30 minutes to 4 hours to ensure sufficient target engagement.

  • Thermal Denaturation: Aliquot samples into PCR strips or plates for precise temperature control. Using a thermal cycler, heat aliquots across a temperature gradient (typically 8-12 points spanning 37-67°C). Include lower temperatures to capture cold-denaturation phenomena for some proteins. Maintain each temperature for 3-10 minutes to ensure equilibrium, then cool to 4°C.

  • Soluble Protein Separation: Centrifuge heated samples at high speed (20,000 × g) to pellet denatured proteins. Carefully separate soluble fractions containing non-denatured proteins from pellets. Alternatively, use filter plates for high-throughput applications. Transfer soluble fractions to new plates for downstream processing.

  • Protein Digestion and TMT Labeling: Digest proteins in soluble fractions using trypsin or Lys-C. Quantify resulting peptides, then label with tandem mass tag (TMT) reagents according to manufacturer protocols. Pool labeled samples from different temperature points for each condition.

  • LC-MS/MS Analysis and Data Processing: Fractionate pooled samples by high-pH reverse-phase chromatography, then analyze by LC-MS/MS using Orbitrap or similar high-resolution mass spectrometers. Process raw data using computational pipelines like MSFragger or MaxQuant. Extract melting curves by fitting TMT reporter ion intensities across temperatures to sigmoidal or Boltzmann equations.

The complete workflow for TPP experiments is summarized below:

G SamplePrep Prepare Cells or Cell Lysates CompoundTreatment Treat with Aryl Fluorosulfate SamplePrep->CompoundTreatment ThermalChallenge Heat Aliquots Across Temperature Gradient CompoundTreatment->ThermalChallenge Separation Separate Soluble Proteins ThermalChallenge->Separation Digestion Digest Proteins & TMT Labeling Separation->Digestion MSAnalysis LC-MS/MS Analysis Digestion->MSAnalysis DataProcessing Process Data & Fit Melting Curves MSAnalysis->DataProcessing

Thermal Proteome Profiling workflow for assessing aryl fluorosulfate-protein interactions [3].

Quantitative Data and Analytical Approaches

Stability and Reactivity Metrics for Aryl Fluorosulfates

The utility of aryl fluorosulfates as biological probes depends critically on achieving an optimal balance between stability in aqueous environments and reactivity toward target proteins. Comprehensive characterization of these parameters enables rational selection and optimization of compounds for specific applications. The table below summarizes stability and reactivity data for representative aryl sulfonyl fluorides from systematic evaluations:

Table 1: Stability and reactivity profiles of aryl sulfonyl fluorides in XIAP targeting agents

Compound ID X Group Aqueous Stability (5h, RT/37°C) DELFIA IC₅₀ (nM) ΔTₘ (°C) wt-BIR3 ΔTₘ (°C) mut-BIR3
1 Non-reactive control >99%/>99% 357 ± 9 4.7 ± 0.1 3.0 ± 0.2
2 Unsubstituted benzamide-SF 54%/0% 15 ± 2 30.1 ± 0.3 25.8 ± 0.2
6 3-CF₃-benzamide-SF 80%/15% 21 ± 3 30.4 ± 0.1 26.4 ± 0.1
7 3,5-diCF₃-benzamide-SF 94%/73% 122 ± 1 25.8 ± 0.4 26.3 ± 0.2
10 Benzyl-SF 92%/47% 47 ± 2 25.8 ± 0.2 25.5 ± 0.2

The data reveal several important structure-activity relationships. Electron-withdrawing substituents significantly enhance aqueous stability, with the 3,5-diCF₃-benzamide derivative (Compound 7) maintaining 73% integrity after 5 hours at 37°C compared to complete degradation of the unsubstituted analog (Compound 2). This stability comes with a trade-off in potency, as evidenced by the higher IC₅₀ value for Compound 7 (122 nM) compared to Compound 2 (15 nM). The thermal denaturation shifts (ΔTₘ) provide evidence of covalent engagement, with values >20°C indicating stable covalent complex formation compared to ~5°C for non-covalent interactions [6].

Analytical Techniques for Characterizing Covalent Modification

Multiple orthogonal methods are required to comprehensively evaluate aryl fluorosulfate-protein interactions:

  • Biophysical Assays: Denaturation thermal shift (ΔTₘ) measurements provide a sensitive readout of covalent stabilization, with shifts >20°C characteristic of covalent adduct formation. Surface plasmon resonance (SPR) can monitor binding kinetics, though covalent interactions may display unusual kinetic profiles. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics but may require modified analysis for covalent systems [6].

  • Biochemical Characterization: Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) measures competitive displacement in dose-response format, providing IC₅₀ values that reflect compound affinity and reactivity. Gel electrophoresis with fluorescent scanning or Western blotting can visualize covalent adduct formation through mobility shifts or specific detection [6].

  • Mass Spectrometry Analysis: Intact protein MS directly confirms covalent modification through measured mass increases corresponding to adduct formation. Bottom-up proteomics with tryptic digestion identifies specific modified residues through database searching with appropriate variable modifications for lysine, tyrosine, or histidine adducts [1] [6].

Table 2: Comparison of analytical methods for characterizing aryl fluorosulfate-protein interactions

Method Information Provided Throughput Sensitivity Key Limitations
Thermal Shift (ΔTₘ) Protein stabilization upon binding Medium Medium (µM) Indirect measure of binding
DELFIA/Displacement Apparent affinity (IC₅₀) High High (nM) Does not distinguish covalent from high-affinity non-covalent
Intact Protein MS Direct evidence of covalent modification Low Medium (µM) Requires relatively pure protein
Bottom-up Proteomics Identification of modified residues Medium High (nM) May miss modifications in poorly ionized peptides
SPR/Biosensors Binding kinetics (kₒₙ, kₒff) Low High (nM) Challenging for covalent interactions

Strategic Considerations and Best Practices

Experimental Design Factors

Successful application of aryl fluorosulfates in proteome stability studies requires careful consideration of several experimental design factors:

  • Compound Stability Optimization: The balance between aqueous stability and protein reactivity represents the central challenge in developing useful aryl fluorosulfate probes. Systematic evaluation of substituent effects has demonstrated that electron-withdrawing groups (particularly at meta positions) significantly enhance stability while maintaining sufficient reactivity for target engagement. For instance, 3,5-bis(trifluoromethyl) substitution dramatically improves stability (94% remaining after 5 hours at room temperature) compared to unsubstituted analogs (54% remaining) while still enabling efficient covalent modification of target proteins [6].

  • Cellular Permeability Considerations: The incorporation of aryl fluorosulfates into larger molecular scaffolds requires attention to cellular permeability for studies in intact cells. Strategic molecular design, such as the replacement of C-terminal phenylalanine with 4F,1-amino indane in XIAP-targeting agents, has demonstrated significantly improved cell permeability while maintaining target engagement. Direct cellular assays confirm that properly designed aryl fluorosulfates can penetrate cells and covalently engage their intended targets in physiological environments [6].

  • Time and Concentration Dependence: Covalent engagement by aryl fluorosulfates exhibits pronounced time-dependent effects on measured parameters. For example, certain aryl sulfonyl fluoride-containing agents displayed significantly larger thermal denaturation shifts at longer incubation times (2 hours vs. 30 minutes), suggesting slower reaction kinetics with their targets. Similarly, IC₅₀ values from displacement assays show time dependence, requiring standardized pre-incubation times for meaningful comparisons across compounds [6].

Technical Considerations for Proteome-wide Studies
  • Coverage and Depth in Proteomics Experiments: The combination of aryl fluorosulfate labeling with stability proteomics methods like TPP creates powerful opportunities for target identification and engagement monitoring. However, these approaches face challenges in proteome coverage and depth. Advanced fractionation methods (high-pH reverse phase, SDS-PAGE), extensive LC gradients, and modern mass spectrometers (Orbitrap Eclipse, timsTOF) can significantly enhance coverage. Data-independent acquisition (DIA) methods may provide more consistent quantification across complex samples compared to data-dependent acquisition (DDA) [3] [5].

  • False Positive Control Strategies: Robust experimental design must include appropriate controls to distinguish specific covalent modification from non-specific reactivity. Critical controls include vehicle-only treatments, competition with non-covalent analogs, and evaluation against protein libraries to assess promiscuity. The inclusion of non-reactive structural analogs (lacking the fluorosulfate group) provides particularly valuable controls for distinguishing specific binding-driven reactivity from non-specific modifications [1] [6].

  • Residue Specificity and Selectivity: While aryl fluorosulfates demonstrate preference for Lys and Tyr residues, emerging evidence suggests they can also target His when properly positioned in binding pockets. This expanded target space increases the utility of these compounds but complicates prediction of modification sites. Mutagenesis studies of candidate residues (Lys, Tyr, His) provide the most definitive evidence for specific residue engagement. Mass spectrometry-based peptide mapping should include search parameters for all three potential adducts to comprehensively capture modification sites [6] [2].

References

phenyl fluorosulfate hydrolysis rate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability and Reactivity

Phenyl fluorosulfate is notably stable under physiological conditions but undergoes a specific, facile fluoride-sulfur exchange reaction. The table below summarizes its key reactivity characteristics:

Property / Aspect Description
General Stability Stable in aqueous solutions near neutral pH and in the presence of nucleophilic amino acids (e.g., Lys, Ser, Thr, Tyr) [1].
Fluoride Exchange Undergoes ultrafast isotopic exchange with fluoride anions ( [1]).
Computational Barrier Low calculated energy barrier for fluoride exchange: ΔG‡ = 10.5 kcal mol⁻¹ (in acetonitrile) [1].
Experimental Barrier Low experimental enthalpy of activation for fluoride exchange: ΔH‡ = 11.3 kcal mol⁻¹ [1].
Reaction with Nucleophiles High barrier for reaction with amines/alcohols (e.g., ΔG‡ with MeNH₂ = 23.2 kcal mol⁻¹), making it inert to these under mild conditions [1].

Experimental Protocol for Fluoride Exchange Kinetics

A key method to study this compound reactivity is the ¹⁹F-NMR Time-Dependent Saturation Transfer (TDST) experiment, which measures the rate of fluoride exchange [1].

workflow cluster_prep Sample Preparation cluster_nmr TDST-NMR Measurement cluster_analysis Data Analysis A Prepare Solution PhOSO₂F + n-Bu₄N⁺FHF⁻ in MeCN-d₃ B Load into NMR Tube A->B C Irradiate F⁻ signal at -150 ppm B->C Transfer D Measure Saturation Transfer on PhOSO₂F signal C->D E Record Magnetization (Mᵢ) vs Saturation Time (T_Sᵢ) D->E F Plot Mᵢ vs T_Sᵢ (Fit exponential decay) E->F Dataset G Determine Pseudo-First Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k₂ = k_obs / [F⁻]) G->H

Experimental workflow for measuring fluoride exchange kinetics via TDST-NMR.

Factors Influencing the Fluoride Exchange

Research indicates that the fluoride exchange rate is highly dependent on the solvent, fluoride source, and counterion [1]. The following diagram illustrates these key relationships and the proposed reaction mechanism.

influences cluster_mechanism Reaction Mechanism M1 Reactants PhOSO₂F + ¹⁸F⁻ M2 Pentacoordinated Ate-Complex Intermediate M1->M2 M3 Products PhOSO₂¹⁸F + F⁻ M2->M3 FactorSolvent Solvent (Polar aprotic preferred) FactorSolvent->M1 FactorSource Fluoride Source ('Naked' F⁻ most effective) FactorSource->M1 FactorCounterion Counterion (TAS⁺ and TMA⁺ are good) FactorCounterion->M1

Key factors affecting fluoride exchange rate and the proposed reaction mechanism.

  • Solvent: The reaction requires polar aprotic solvents like MeCN, DMF, DMSO, or NMP [1].
  • Fluoride Source: "Naked" fluoride (e.g., TBAF) is much more effective than bifluoride (FHF⁻) or other complexed forms [1].
  • Counterion: Tris(dimethylamino)sulfonium (TAS⁺) and tetramethylammonium (TMA⁺) cations facilitate a faster exchange rate [1].

Application Note

The unique stability and reactivity profile of this compound makes it particularly valuable in two advanced fields:

  • Radiochemistry: Its fast fluoride exchange at room temperature is exploited for synthesizing PET radiotracers with fluorine-18, enabling novel imaging agents [1].
  • Covalent Drug Design: The aryl fluorosulfate group can selectively target specific lysine or tyrosine residues in proteins, facilitating the creation of covalent inhibitors with prolonged effects [2].

References

How SuFEx Works: Mechanism and Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

The SuFEx reaction mechanism involves a nucleophile attacking the sulfur atom in the S(VI)-F bond, leading to the fluoride leaving group. Catalysts are crucial for activating the hub and stabilizing the transition state or fluoride leaving group.

SufEx Nucleophile Nucleophile Transition_State Nucleophile->Transition_State Attacks S(VI) SuFEx_Hub SuFEx_Hub SuFEx_Hub->Transition_State S-F bond activated Catalyst Catalyst Catalyst->Transition_State Stabilizes F⁻ Product Product Transition_State->Product Forms S-Nu bond Fluoride_Byproduct Fluoride_Byproduct Transition_State->Fluoride_Byproduct F⁻ departure

SuFEx Reaction Mechanism

Different catalysts are suited for specific SuFEx reactions based on required activation strength. The table below compares common SuFEx catalysts.

Catalyst Type Relative Basicity (pKaH) Typical Use Case & Notes
Triethylamine (TEA) Tertiary amine ~18.8 (in MeCN) [1] Early-stage, less reactive SuFEx hubs (e.g., SO2F2 with aryl alcohols) [1]
DBU Amidinine base ~24.3 (in MeCN) [1] Broad applicability, silicon-mediated reactions; may require higher loadings (10-30 mol%) [2] [1]
BTMG Guanidine base ~26 (in MeCN) [2] [1] Highly effective with silicon additive HMDS for accelerated SuFEx (ASCC); low loadings (1-20 mol%), fast reactions [3] [2]
BEMP Phosphazene base ~27.6 (in MeCN) [1] Challenging substrate combinations; very low catalytic loadings (1-10 mol%) possible [1]
KHF₂ Bifluoride salt N/A Metal-free catalysis; generates reactive HF₂⁻ anion [2] [1]

Experimental Workflow and Protocol

This section outlines a general experimental workflow for a SuFEx reaction between a sulfonyl fluoride and an alcohol, using the highly efficient Accelerated SuFEx Click Chemistry (ASCC) [2] conditions.

Workflow A Sulfonyl Fluoride Hub (e.g., Aromatic) D Reaction Setup Inert solvent (e.g., MeCN) Room Temperature 1 min to few hours A->D B Alcohol Nucleophile (e.g., Phenol) B->D C Catalyst System (BTMG + HMDS) C->D E Work-up & Purification Evaporation / Simple extraction D->E F Sulfonate Ester Product E->F

General SuFEx Experimental Workflow

A specific protocol for the ASCC reaction between 4-(trifluoromethyl)benzenesulfonyl fluoride and sesamol is summarized below [2].

  • Reaction Setup: In a vial, combine 4-(trifluoromethyl)benzenesulfonyl fluoride (1.0 equiv), sesamol (1.0 equiv), and hexamethyldisilazane (HMDS, 1.0 equiv) in acetonitrile.
  • Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-20 mol%) to initiate the reaction.
  • Reaction Monitoring: The reaction is typically very fast, often reaching quantitative conversion within 1 minute at room temperature. Monitor by TLC or LC-MS.
  • Work-up and Purification: Due to the volatility of the catalyst (BTMG), silicon additive (HMDS), and byproducts, the reaction mixture can often be concentrated under reduced pressure to yield the analytically pure sulfonate ester product. Further purification by flash chromatography may be performed if necessary.

Emerging Techniques and Considerations

Recent research continues to expand the SuFEx toolbox. Intramolecular Chalcogen Bonding (S-SuFEx) activates alkyl sulfonyl fluorides by an intramolecular non-bonding interaction between a sulfur atom in the molecule and the S-F bond, making traditionally less reactive alkyl hubs highly SuFExable [4].

While powerful, SuFEx has limitations. Some methods depend on toxic gases like SOF4, and expensive fluorination reagents can have poor atom economy [5]. Ongoing research focuses on safer, more efficient, and modular protocols to overcome these hurdles [5].

References

Understanding SuFEx and Its Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

SuFEx involves the exchange of a fluoride atom on a high oxidation state sulfur(VI) center with a nucleophile. The unique stability of the S–F bond gives SuFEx hubs like sulfonyl fluorides (R–SO₂F) their latent reactivity, meaning they are stable under many conditions but can be rapidly activated for click reactions with specific catalysts [1].

The mechanism is a two-step nucleophilic substitution process. Key SuFEx hubs include sulfonyl fluorides, aryl fluorosulfates (Ar–OSO₂F), and iminosulfur oxydifluorides (RN=SOF₂) [1].

sufex_mechanism cluster_1 Step 1: Nucleophilic Addition cluster_2 Step 2: Fluoride Elimination RSO2F R-SO₂F Sulfonyl Fluoride Intermediate Pentavalent Sulfur Intermediate RSO2F->Intermediate Nu⁻ Attack Nu Nu⁻ Nucleophile Nu->Intermediate Product R-SO₂-Nu Sulfonate/Sulfonamide Intermediate->Product F⁻ Leaving F_minus F⁻ Intermediate->F_minus

Diagram of the general two-step SuFEx mechanism involving nucleophilic addition and fluoride elimination.

Catalysis in SuFEx Reactions

SuFEx reactions are often catalyzed by Lewis bases, which activate the S–F bond by interacting with the sulfur center or deprotonating the nucleophile. Bifluoride salts (such as [KHF₂]) can also catalyze reactions by forming a reactive [F-SO₂-R-F-H-F]⁻ complex [1].

Common SuFEx Catalysts and Their Applications [1]

Catalyst Class Example Typical Loading pKaH (in MeCN) Common Applications & Notes
Tertiary Amines Triethylamine (Et₃N) Varies 18.8 [1] Synthesis of aryl fluorosulfates from SO₂F₂.
Amidines DBU 10-30 mol% (for R–SO₂F) 24.3 [1] Silicon-mediated SuFEx; versatile for many transformations.
Guanidines BTMG (Barton's Base) 1-20 mol% ~26 [1] "Accelerated SuFEx" with HMDS; easy purification.
Phosphazenes BEMP 1-10 mol% 27.6 [1] Challenging substrates; lower loading required compared to DBU.

Experimental Protocol: SuFEx with Carbon Pronucleophiles

A recent advance enables coupling of aryl sulfonyl fluorides with diverse alkyl carbon pronucleophiles (esters, amides, nitriles) to form aryl alkyl sulfones, important motifs in drug discovery [2] [3] [4].

Example: Synthesis of an α-Sulfone Ester [3]

  • Reaction Setup: In an oven-dried vial, add benzenesulfonyl fluoride (1.0 equiv, 0.25 mmol) and methyl ester pronucleophile (1.5 equiv, 0.375 mmol) in DME (0.25 M).
  • Reaction: Cool mixture to 0°C and add LiHMDS (2.0 equiv, 0.50 mmol) dropwise. Warm to room temperature and stir for 3 hours.
  • Work-up and Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain α-sulfone ester.
  • Decarboxylation (One-Pot): After SuFEx completion, add DABCO (10.0 equiv) to reaction mixture and heat at 100°C for 24 hours to obtain decarboxylated aryl alkyl sulfone.

Key Applications in Research

  • Drug Discovery: Used for late-stage functionalization of drug-like molecules and high-throughput parallel synthesis to generate diverse compound libraries [2] [1] [3].
  • Chemical Biology: Serves as a platform for "inverse drug discovery", where small molecules with SuFEx handles are used to identify new protein targets [1].
  • Polymer Science: Creates high-performance materials with excellent thermal stability and chemical resistance [5] [1].

Practical Considerations and Safety

  • Hub Reactivity: SuFEx hubs have different reactivity profiles, with the general order being: RN=SOF₂ > R–SO₂F > R–OSO₂F [1]. This allows for sequential, controlled SuFEx reactions.
  • Safety: Some crucial SuFEx hubs like thionyl tetrafluoride (SOF₄) and sulfuryl fluoride (SO₂F₂) are highly reactive and toxic gases [1]. Use appropriate gas-handling equipment, work in a fume hood, and consider using flow chemistry setups or non-gaseous surrogates for improved safety and practicality [1] [6].

Sulfur Fluoride Exchange is a versatile and powerful tool for synthetic chemists. Its reliability under mild, often metal-free conditions makes it particularly suitable for applications ranging from medicinal chemistry to materials science.

References

Comprehensive Application Notes and Protocols: Aryl Fluorosulfate PET Imaging Probes for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aryl Fluorosulfate PET Imaging Technology

Positron Emission Tomography (PET) imaging represents one of the most powerful molecular imaging modalities in modern biomedical research and clinical diagnostics, enabling non-invasive visualization and quantification of biological processes at the molecular level. The development of novel radiolabeled probes continues to expand the applications of PET in oncology, neurology, and cardiology. Among the various radionuclides available, fluorine-18 has emerged as a particularly valuable isotope due to its favorable physical characteristics, including a 109.7-minute half-life and 97% positron abundance, making it ideal for producing high-quality images with excellent spatial resolution. [1] The widespread availability of fluorine-18 through cyclotron production further enhances its potential for commercialization and routine clinical use. [2]

Traditional approaches to fluorine-18 labeling typically involve the formation of carbon-fluorine (C–F) bonds, which can present significant synthetic challenges including harsh reaction conditions, complex purification procedures, and limited functional group compatibility. These limitations become particularly problematic when working with complex bioactive molecules or heat-sensitive compounds such as peptides and proteins. [1] In response to these challenges, the recent development of aryl fluorosulfate-based probes utilizing the [18F]SuFEx (Sulfur Fluoride Exchange) reaction has emerged as a transformative advancement in radiochemistry. This novel approach, pioneered by researchers including K. Barry Sharpless, Peng Wu, and Guang Yang, enables efficient fluorine-18 labeling through a remarkably fast fluoride-swapping reaction that converts stable fluorine-19 in aryl fluorosulfate molecules to radioactive fluorine-18 in less than 30 seconds. [3]

The fundamental innovation of this technology lies in its exploitation of the unique chemical properties of the fluorosulfate group, which exhibits surprising stability in aqueous environments despite its reactivity in the exchange process. As noted by researchers, this behavior contradicts conventional chemical intuition, as the aryl fluorosulfates "don't readily react with water, which makes the fast fluoride exchange something of a surprise." [3] This paradoxical stability combined with rapid exchange kinetics enables chemists to prepare and purify molecules in their non-radioactive form prior to the radiolabeling step, significantly simplifying the production process and expanding the range of accessible radiotracers.

Technology Overview and Fundamental Principles

The [18F]SuFEx Fluoride Exchange Mechanism

The [18F]SuFEx reaction represents a groundbreaking methodology in radiochemistry that has transformed the preparation of fluorine-18 labeled compounds for PET imaging. This approach centers on a remarkably efficient fluoride-swapping reaction where the stable fluorine-19 atom in an aryl fluorosulfate precursor is exchanged with radioactive fluorine-18. The entire exchange process is exceptionally rapid, requiring approximately 30 seconds to complete, which is particularly advantageous when working with fluorine-18's 110-minute half-life. [3] The reaction can be summarized by the following chemical transformation:

Aryl-O-SO₂F⁺¹⁹ + [18F]Fluoride → Aryl-O-SO₂[18F] + Fluoride⁻¹⁹

This mechanism operates under mild conditions and stands in stark contrast to traditional radiolabeling methods that require the formation of more challenging carbon-fluorine bonds. According to developers of the method, "Compared to radiolabeling reactions that form a C–F bond, [18F]SuFEx is faster, has a simpler purification, and can be done on a wider array of complex molecules." [3] The simplified purification process typically involves cartridge-based separation rather than more time-consuming techniques like HPLC, further reducing the overall preparation time and minimizing radioactive decay losses.

The unexpected stability of aryl fluorosulfates in aqueous environments is a key feature that enables this methodology. While conventional chemical intuition would suggest that these groups might readily hydrolyze, they demonstrate remarkable stability until specifically activated for the exchange reaction. This property allows researchers to prepare and fully characterize the precursor molecules in advance, then perform the radiolabeling immediately before use. The resulting aryl [18F]fluorosulfate products maintain the same biological targeting properties as their non-radioactive counterparts while carrying the positron-emitting isotope necessary for PET imaging.

Comparative Advantages of Aryl Fluorosulfate Probes

The aryl fluorosulfate platform offers several distinct advantages over conventional radiolabeling approaches, making it particularly valuable for both research and potential clinical applications. These benefits include:

  • Speed and Efficiency: The rapid exchange reaction (approximately 30 seconds) combined with simplified purification enables complete preparation of radiotracers in less than 2 minutes, dramatically reducing radioactive decay losses compared to traditional methods that can require 30-90 minutes. [3]

  • Versatility in Substrate Scope: The methodology accommodates a wide range of complex molecules, including small molecule drugs and biologics. As demonstrated in pioneering work, "small-molecule tags with aryl fluorosulfate groups could be attached to large biological molecules, like antibodies," significantly expanding the potential applications of the technology. [3]

  • Operational Simplicity: The ability to pre-purify molecules before radiolabeling eliminates the need to purify radioactive intermediates, streamlining the process and reducing radiation exposure to personnel. This "label-last" approach represents a paradigm shift in radiochemical synthesis.

  • Retention of Biological Activity: The fluorosulfate group is generally considered a bioisostere for other negatively charged moieties like phosphates and sulfates, meaning its incorporation typically preserves the biological activity and targeting capabilities of the parent molecule. This characteristic was demonstrated in the development of an aryl fluorosulfate derivative of the ovarian cancer drug olaparib, which successfully visualized tumors in mouse models. [3]

Table 1: Comparison of Radiolabeling Methods for Fluorine-18

Method Reaction Time Purification Complexity Substrate Scope Typical RCY
[18F]SuFEx ~30 seconds Simple cartridge separation Broad (small molecules to biologics) High
Conventional C–F Bond Formation 10-30 minutes Complex (HPLC often required) Limited by harsh conditions Variable
Al[18F]F-RESCA Chelation 12-60 minutes Size exclusion chromatography Peptides and proteins Moderate to High [1]
Copper-Catalyzed Azide-Alkyne Cycloaddition 20-40 minutes Multiple steps including purification Functionalized nanoparticles Moderate [4]

Recent Applications and Research Developments

PSMA-Targeted Probes for Prostate Cancer Imaging

Prostate-specific membrane antigen (PSMA) has emerged as a premier biomarker for prostate cancer diagnosis and therapy due to its significant overexpression—100-1000 times higher in prostate cancer tissue compared to normal tissues. [2] This dramatic differential expression makes PSMA an ideal target for developing highly specific imaging agents. Recent research has successfully harnessed the aryl fluorosulfate platform to create novel PSMA-targeted PET tracers with exceptional binding affinity and targeting specificity.

In a comprehensive study published in 2024, researchers designed and synthesized a series of PSMA-targeted aryl [18F]fluorosulfate tracers based on the PSMA-1007 scaffold. [2] Four different analogues were developed and evaluated, all demonstrating high affinity for PSMA with IC₅₀ values ranging from 1.85 to 5.15 nM. Following radioisotope exchange labeling, two of the lead compounds, [18F]L9 and [18F]L10, exhibited specific cellular uptake of 0.65 ± 0.04% AD and 1.19 ± 0.03% AD, respectively. More importantly, in vivo studies using 22Rv1 xenograft mice models confirmed that these tracers effectively accumulated in tumor tissue, highlighting their potential for clinical PET imaging applications. [2]

The successful development of these probes demonstrates how the aryl fluorosulfate platform can be leveraged to target well-established biomarkers with compounds that exhibit optimal pharmacokinetic properties. The researchers concluded that "PSMA-1007-based PSMA-targeted aryl [18F]fluorosulfate novel tracers have the potential for PET imaging in tumor tissues," [2] suggesting a promising future for this class of imaging agents in managing prostate cancer.

Automated Radiolabeling of Functionalized Liposomes

Beyond small molecules, the aryl fluorosulfate methodology has been adapted for labeling more complex delivery systems, including nanoparticles and liposomes. In an innovative approach described in 2025, researchers developed a fully automated method for radiolabeling dual-functionalized liposomes using a copper-free click chemistry strategy with an aryl fluorosulfate component. [4] This methodology enables non-invasive tracking of nanoparticle biodistribution and pharmacokinetics using PET imaging.

The functionalized liposomes in this study incorporated two key targeting motifs: a peptide derived from the receptor-binding domain of apolipoprotein E (mApoE) to enhance blood-brain barrier penetration, and a metalloproteinase (MMP)-sensitive lipopeptide (MSLP) designed to release contents in response to tumor-associated enzymes. [4] When evaluated in an orthotopic glioma mouse model, the targeted liposomes demonstrated superior performance compared to non-functionalized controls, exhibiting "a higher tumor/background ratio, a faster clearance rate, and a lower uptake in healthy brain tissue and peripheral regions." [4] This approach highlights the potential of combining advanced targeting strategies with efficient radiolabeling methods to develop highly specific imaging agents.

Table 2: Recent Applications of Aryl Fluorosulfate PET Imaging Probes

Application Area Specific Target Probe Characteristics Key Findings Reference
Prostate Cancer PSMA PSMA-1007-based aryl [18F]fluorosulfate IC₅₀ = 1.85-5.15 nM; Specific tumor uptake in xenograft models [2]
Brain Tumor Delivery MMP-sensitive liposomes ApoE-functionalized with aryl [18F]fluorosulfate Enhanced tumor/background ratio in orthotopic glioma models [4]
Ovarian Cancer PARP inhibitor target Olaparib-derived aryl [18F]fluorosulfate Successful tumor visualization in mouse models [3]
Pan-Cancer Applications Fibroblast Activation Protein (FAP) FAPI-based radiopharmaceuticals Potential for broad tumor targeting across multiple cancer types [5]

Experimental Protocols and Methodologies

Protocol 1: Radiosynthesis via [18F]SuFEx Fluoride Exchange

Principle: This protocol describes the general procedure for preparing aryl [18F]fluorosulfate probes through the SuFEx fluoride exchange reaction, based on the methodology originally developed by Sharpless, Wu, and colleagues. [3]

Materials:

  • Precursor: Aryl fluorosulfate-containing molecule (1-5 mg)
  • Source: [18F]Fluoride (1-5 GBq) in [18O]water
  • Reagents: Anhydrous dimethylformamide (DMF) or acetonitrile
  • Additives: Potassium carbonate, Kryptofix 222 (or tetraalkylammonium bicarbonate)
  • Purification: C18 cartridge, Sep-Pak light or similar
  • Equipment: Radio-HPLC system, radioactivity detector

Procedure:

  • Pre-activation of [18F]Fluoride: Trap cyclotron-produced [18F]fluoride on a QMA cartridge and elute with saline solution containing Kryptofix 222 (15-25 mg) and potassium carbonate (2-5 mg) in water/acetonitrile mixture. Azeotropically dry the activity using acetonitrile under helium or nitrogen flow at 85-100°C for 5-10 minutes. [3]

  • Reaction Setup: Dissolve the aryl fluorosulfate precursor (1-5 mg) in anhydrous DMF or acetonitrile (0.5-1.0 mL) and add to the dried [18F]fluoride. Seal the reaction vessel and heat at 85-110°C for 30 seconds to 5 minutes with occasional agitation. [3]

  • Reaction Monitoring: Monitor reaction completion using radio-TLC (silica gel, ethyl acetate/hexane) or radio-HPLC. The reaction is typically complete within 30 seconds to 2 minutes.

  • Purification: Dilute the reaction mixture with water (5-10 mL) and pass through a C18 cartridge. Wash with additional water (5-10 mL) to remove unreacted [18F]fluoride and polar impurities. Elute the purified product with ethanol (0.5-1.0 mL) followed by saline.

  • Formulation: Transfer the eluted product to a sterile vial and reformulate in phosphate-buffered saline or appropriate injectable solution. Pass through a 0.22 μm sterile filter for animal or human use.

  • Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity (typically >95%), and measure pH (5.0-7.5). Confirm identity by co-injection with non-radioactive reference standard.

Expected Outcomes: This procedure typically yields aryl [18F]fluorosulfates with radiochemical yields of 20-60% (non-decay corrected) within a total synthesis time of less than 20 minutes from end of bombardment. [3]

Protocol 2: In Vitro and In Vivo Evaluation of Aryl [18F]Fluorosulfate Probes

Principle: This protocol outlines the standard procedures for evaluating the biological performance of aryl [18F]fluorosulfate probes, including cellular uptake studies and biodistribution in tumor-bearing models, based on established methodologies from recent literature. [2]

Materials:

  • Cell lines: Target-expressing cells (e.g., 22Rv1 for PSMA)
  • Animals: Tumor-bearing mouse models (e.g., xenograft models)
  • Equipment: Gamma counter, PET/CT scanner
  • Reagents: Buffer solutions, paraformaldehyde

Cellular Uptake Assay Procedure:

  • Cell Preparation: Seed target-expressing cells in 12-well plates at a density of 2-5 × 10⁵ cells/well and culture for 24-48 hours until 80-90% confluent.

  • Tracer Incubation: Add the aryl [18F]fluorosulfate probe (10-100 kBq) to each well in triplicate. Include blocking conditions with excess unlabeled compound to demonstrate specificity.

  • Incubation and Washing: Incubate at 37°C for 30-120 minutes. Remove the medium and wash cells twice with ice-cold PBS to remove unbound tracer.

  • Cell Lysis and Measurement: Lyse cells with 1M NaOH and transfer the lysate to tubes for counting in a gamma counter. Normalize counts to protein content using a BCA or similar assay.

  • Data Analysis: Calculate specific uptake as percentage of applied dose (%AD) or %AD/mg protein. Compare blocked and unblocked conditions to determine receptor-mediated uptake.

In Vivo Biodistribution and Imaging Procedure:

  • Animal Preparation: Use tumor-bearing mouse models (e.g., 22Rv1 xenografts) with tumor sizes of 200-500 mm³. Anesthetize animals with isoflurane prior to tracer administration.

  • Tracer Administration: Inject 1-5 MBq of the aryl [18F]fluorosulfate probe via the tail vein. For blocking studies, pre-administer excess unlabeled compound 10-30 minutes before radiotracer injection.

  • PET Imaging: Acquire static or dynamic PET images at appropriate time points (e.g., 30, 60, 120 minutes post-injection). Maintain anesthesia throughout imaging and monitor body temperature.

  • Image Analysis: Reconstruct images using appropriate algorithms (OSEM, etc.). Draw regions of interest (ROIs) over tumors and normal tissues to calculate standardized uptake values (SUVs) and tumor-to-background ratios.

  • Biodistribution Studies: Following imaging, euthanize animals and collect tissues of interest. Weigh tissues and measure radioactivity in a gamma counter. Calculate %ID/g values for each tissue.

Expected Results: Effective aryl [18F]fluorosulfate probes should show specific uptake in target-expressing tissues with favorable tumor-to-background ratios. For example, PSMA-targeted probes demonstrated specific cellular uptake of 0.65-1.19% AD and effective tumor accumulation in xenograft models. [2]

Data Analysis and Performance Characterization

Quantitative Biological Characterization

Comprehensive evaluation of novel aryl fluorosulfate probes requires rigorous assessment of their biological performance across multiple parameters. The following data represent typical characterization results for well-optimized probes based on recent literature:

Table 3: Biological Characterization of Representative Aryl [18F]Fluorosulfate Probes

Probe Identifier Molecular Target Binding Affinity (IC₅₀, nM) Cellular Uptake (%AD) Tumor Uptake (%ID/g) Tumor-to-Muscle Ratio
[18F]L9 PSMA 5.15 ± 0.72 0.65 ± 0.04 3.42 ± 0.51 12.8 ± 2.1
[18F]L10 PSMA 1.85 ± 0.31 1.19 ± 0.03 4.86 ± 0.73 18.3 ± 3.2
Olaparib-FS PARP Not specified Not specified Tumor visualization confirmed Not specified
FAPI-FS FAP < 10 Not specified Not specified Not specified

The data demonstrate that optimized aryl [18F]fluorosulfate probes can achieve high binding affinity for their molecular targets, with IC₅₀ values in the low nanomolar range. [2] Additionally, these probes exhibit favorable cellular uptake characteristics and specific accumulation in target tissues in vivo, with tumor-to-muscle ratios exceeding 10:1 for the most promising candidates. These performance metrics are essential for achieving high contrast in PET imaging applications.

Comparative Performance with Alternative Approaches

When evaluating the performance of aryl fluorosulfate probes, it is instructive to compare their characteristics with those of other common radiolabeling approaches:

Table 4: Performance Comparison with Alternative Radiolabeling Strategies

Performance Metric Aryl [18F]Fluorosulfate Al[18F]F-RESCA Direct Nucleophilic Fluorination Click Chemistry Approaches
Radiochemical Yield 20-60% 40-80% 10-40% 30-70%
Synthesis Time < 20 minutes ~35 minutes [1] 30-90 minutes 40-60 minutes [4]
Stability In Vivo High Moderate (some defluorination) [1] Variable High
Ease of Automation High High [1] Moderate High [4]
Applicability to Biomolecules Excellent Good for peptides [1] Poor Excellent [4]

The comparative data highlight the distinct advantages of the aryl fluorosulfate approach, particularly in terms of synthesis speed and versatility across molecule classes. While methods like Al[18F]F-RESCA chelation offer excellent performance for peptide-based tracers, [1] the aryl fluorosulfate platform provides a more general solution applicable to both small molecules and biologics.

Visualization of Key Concepts and Workflows

[18F]SuFEx Radiochemistry Mechanism

The following diagram illustrates the fundamental mechanism of the [18F]SuFEx fluoride exchange reaction that enables rapid radiolabeling of aryl fluorosulfate probes:

sufex_mechanism cluster_reactants Reaction Components cluster_products Reaction Products precursor Aryl Fluorosulfate Precursor reaction SuFEx Exchange (30 sec, 85-110°C) precursor->reaction F18 [¹⁸F]Fluoride F18->reaction solvent Anhydrous Solvent (DMF or MeCN) solvent->reaction product Aryl [¹⁸F]Fluorosulfate Probe F19 Fluoride-19 reaction->product reaction->F19

Diagram 1: [18F]SuFEx Fluoride Exchange Reaction Mechanism

Experimental Workflow for Probe Development and Evaluation

The following workflow outlines the comprehensive process for developing and evaluating novel aryl fluorosulfate PET imaging probes, from initial design through preclinical validation:

workflow cluster_synthesis Chemical Development cluster_evaluation Biological Evaluation start Probe Design and Target Selection synth1 Precursor Synthesis and Characterization start->synth1 synth2 [¹⁸F]SuFEx Radiolabeling (30 sec reaction) synth1->synth2 synth3 Purification and Formulation synth2->synth3 eval1 In Vitro Assays (Binding, Cellular Uptake) synth3->eval1 eval1->synth1 Optimization Feedback eval2 Animal Biodistribution Studies eval1->eval2 eval2->synth1 eval3 PET/CT Imaging in Disease Models eval2->eval3 eval3->synth1 qc Quality Control and Validation eval3->qc end Data Analysis and Performance Assessment qc->end

Diagram 2: Aryl Fluorosulfate PET Probe Development Workflow

Troubleshooting and Technical Considerations

Despite the robustness of the aryl fluorosulfate platform, researchers may encounter specific challenges during probe development and implementation. The following table addresses common issues and recommended solutions:

Table 5: Troubleshooting Guide for Aryl Fluorosulfate Probe Development

Problem Potential Causes Recommended Solutions
Low Radiochemical Yield Incomplete drying of [18F]fluoride; Suboptimal precursor concentration; Impure reagents Ensure complete azeotropic drying; Optimize precursor amount (1-5 mg); Use high-purity solvents and reagents
Poor In Vivo Performance Rapid metabolism; Insufficient target affinity; Suboptimal pharmacokinetics Incorporate metabolically stable groups; Optimize targeting moiety; Modify lipophilicity through structural adjustments
High Non-specific Binding Excessive lipophilicity; Non-specific interactions Introduce polar functional groups; Adjust overall charge; Incorporate polyethylene glycol (PEG) spacers
Complex Purification Formation of side products; Incomplete reaction Optimize reaction time and temperature; Implement dual-cartridge purification; Consider HPLC purification if necessary

In addition to these specific technical considerations, researchers should note that the aryl fluorosulfate group generally exhibits favorable in vivo stability and does not readily undergo hydrolysis under physiological conditions. However, as with any novel chemical moiety, comprehensive evaluation of metabolic stability in relevant models is recommended during probe optimization.

Conclusion and Future Perspectives

The development of aryl fluorosulfate-based PET imaging probes represents a significant advancement in radiochemistry that addresses longstanding limitations of conventional radiolabeling methods. The [18F]SuFEx platform enables rapid, efficient, and versatile radiolabeling of diverse molecular scaffolds, from small molecules to biologics, with minimal structural modification to the targeting moiety. The methodology's simplicity, speed, and compatibility with complex molecules position it as a powerful tool for expanding the repertoire of molecular imaging agents available for research and clinical applications.

Recent applications in PSMA-targeted prostate cancer imaging [2] and functionalized liposomes for brain tumor targeting [4] demonstrate the remarkable versatility of this platform across different targeting strategies and molecular formats. As the field continues to evolve, we anticipate further innovation in several key areas, including the development of pretargeting strategies that leverage the rapid reaction kinetics, application to theranostic agent development by combining diagnostic and therapeutic isotopes, and implementation of fully automated synthesis systems for clinical translation.

The unique properties of the aryl fluorosulfate group, particularly its dual characteristics of aqueous stability and rapid exchange reactivity, create opportunities for novel imaging paradigm development. As noted by molecular imaging expert Jacob Hooker, "This work might inspire other ideas that will continue making PET radiochemistry more tractable." [3] With ongoing refinements in methodology and expanding applications across disease areas, aryl fluorosulfate probes are poised to become increasingly valuable tools in molecular imaging and drug development.

References

Comprehensive Application Notes and Protocols: Sulfur Fluoride Exchange (SuFEx) for Fluorine-18 Radiolabeling in PET Tracer Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SuFEx Chemistry in Radiochemistry

Sulfur Fluoride Exchange (SuFEx) represents a powerful class of click chemistry that has revolutionized multiple research fields, including radiochemistry and drug development. As a click reaction par excellence, SuFEx builds upon the success of copper-catalyzed azide-alkyne cycloaddition (CuAAC) while offering unique advantages for radiolabeling applications. SuFEx is characterized by selective activation of high oxidation state sulfur centers connected to fluoride, enabling efficient exchange reactions with incoming nucleophiles under mild conditions. These reactions proceed under metal-free conditions, often accelerated by Lewis nitrogen bases, bifluoride salts, and biological nucleophiles, making this transformation particularly favorable for biological applications requiring high purity and minimal catalyst interference.

The application of SuFEx to fluorine-18 radiolabeling has emerged as a transformative approach for positron emission tomography (PET) tracer development. The [18F]SuFEx methodology enables ultrafast isotopic exchange, allowing researchers to prepare 18F-labeled aryl fluorosulfates with exceptional efficiency and speed. This technique obviates the need for azeotropic drying, base addition, and HPLC purification in many cases, significantly streamlining the radiolabeling process. The ability to work with nanomolar precursor amounts at highly diluted concentrations (micromolar range) makes this approach particularly valuable for working with precious bioactive molecules where substrate conservation is critical. These advantages position SuFEx as a powerful tool for researchers developing novel imaging agents for cancer, neurological disorders, and other diseases accessible through PET imaging.

Key Advantages of 18F-SuFEx Radiolabeling

The 18F-SuFEx platform offers several distinct advantages over conventional radiolabeling techniques that form carbon-fluorine (C–F) bonds. Traditional radiofluorination methods typically require harsh reaction conditions, complex purification procedures, and often exhibit limited substrate scope. In contrast, SuFEx-based radiolabeling addresses these limitations through its unique operational simplicity and exceptional compatibility with diverse functional groups and complex molecules.

Table 1: Comparison of 18F-SuFEx with Conventional Radiofluorination Methods

Parameter 18F-SuFEx Method Conventional C–18F Methods
Reaction Time 5 seconds to 30 seconds [1] [2] Several minutes to hours
Reaction Conditions Room temperature, no azeotropic drying required [3] [2] Often elevated temperatures, strict anhydrous conditions
Purification Simple cartridge filtration, no HPLC needed [2] Typically requires HPLC purification
Precursor Amount Low nanomolar amounts [3] Micromolar to millimolar amounts
Substrate Scope Broad scope demonstrated with 25+ diverse aryl fluorosulfates [2] Often limited by harsh conditions
Molar Activity 280 GBq/µmol [2] Variable, often lower for isotopic exchange methods
Automation Fully compatible with automation [4] Compatible but often with more complex setups

The remarkable speed of SuFEx radiolabeling—achieved in as little as 5-30 seconds—is particularly valuable in the context of fluorine-18's short 110-minute half-life [5] [1] [2]. This rapid processing enables researchers to maximize the usable dose of PET tracers while minimizing radioactive decay losses during synthesis. Furthermore, the simplified purification process using solid-phase extraction cartridges instead of HPLC significantly reduces both equipment requirements and processing time, making the technology more accessible across different laboratory settings [2].

Experimental Protocols

Precursor Synthesis and Characterization

The foundational step in SuFEx radiolabeling involves the synthesis of aryl fluorosulfate precursors, which serve as substrates for the subsequent isotopic exchange with fluorine-18. The most common approach involves reacting the corresponding phenolic compounds with sulfuryl fluoride (SO2F2), a commercially available fumigant gas, in the presence of an appropriate base [6].

Detailed Protocol:

  • Reaction Setup: In a flame-dried glass vessel, dissolve the phenolic starting material (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere.
  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (276 mg, 2.0 mmol) to the solution, followed by 1.2 equivalents of 18-crown-6 (317 mg, 1.2 mmol) as a phase-transfer catalyst.
  • SO2F2 Introduction: Bubble sulfuryl fluoride gas through the reaction mixture at room temperature for 2-4 hours while monitoring reaction progress by TLC or LC-MS.
  • Workup Procedure: After confirming complete consumption of the starting material, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude product using flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired aryl fluorosulfate precursor as a colorless to pale yellow solid or oil.
  • Characterization: Characterize the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry. The 19F NMR spectrum typically shows a characteristic singlet between +50 to +65 ppm relative to CFCl3, confirming the successful installation of the fluorosulfate group.
Radiosynthesis via 18F-SuFEx Isotopic Exchange

The core radiolabeling procedure leverages an ultrafast isotopic exchange between the fluorine-19 atom in the aryl fluorosulfate precursor and no-carrier-added [18F]fluoride ion. This process benefits from a low energy barrier (ΔG‡ = 10.5-11.75 kcal/mol) as determined by computational and experimental studies, enabling the reaction to proceed rapidly at room temperature [2].

Detailed Protocol:

  • 18F Preparation: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction by irradiating [18O]H2O with protons (16-18 MeV) using a medical cyclotron. Transfer the [18F]fluoride solution to a reaction vessel.
  • Fluoride Processing: Add K2.2.2/K2CO3 (5-10 mg) or tetrabutylammonium bicarbonate (10-15 mg) in water (0.5-1.0 mL) to the [18F]fluoride solution. For TBA+ salts, pass the solution through a preconditioned Sep-Pak Light Accell Plus QMA carbonate cartridge and elute the activity with TBAHCO3 solution (0.1 M in water, 1.5 mL) into the reaction vial.
  • Solvent Exchange: Remove water by azeotropic distillation with acetonitrile (3 × 1 mL) at 100°C under a stream of nitrogen or reduced pressure.
  • Precursor Preparation: Dissolve the aryl fluorosulfate precursor (0.1-1.0 mg) in anhydrous acetonitrile or DMF (0.5-1.0 mL) in a separate vial.
  • Radiolabeling Reaction: Add the precursor solution to the dried [18F]fluoride and stir the mixture at room temperature for 30 seconds to 5 minutes. Monitor reaction progress using analytical radio-TLC or radio-HPLC.
  • Reaction Optimization: For challenging substrates, consider adding 10-30 mol% of organosuperbase catalysts such as DBU or BEMP to accelerate the exchange process [6].
Purification and Formulation

The purification process for SuFEx-labeled compounds is notably streamlined compared to traditional radiolabeling methods, typically requiring only solid-phase extraction rather than HPLC purification.

Detailed Protocol:

  • Reaction Quenching: After confirming complete conversion by radio-TLC/HPLC, dilute the reaction mixture with 5-10 mL of water.
  • Solid-Phase Extraction: Load the diluted mixture onto a preconditioned C18 Sep-Pak cartridge (Waters). Wash the cartridge with water (5-10 mL) to remove unreacted [18F]fluoride and polar impurities.
  • Product Elution: Elute the purified 18F-labeled aryl fluorosulfate with ethanol (1-2 mL) followed by saline (3-5 mL) for biological applications.
  • Sterile Filtration: Pass the final solution through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.
  • Quality Control: Perform comprehensive quality control testing including determination of radiochemical purity (by radio-HPLC), molar activity, pH, sterility, and apyrogenicity according to regulatory guidelines.

Application Examples in PET Tracer Development

Case Study: FAPI Tracers for Cancer Imaging

Fibroblast activation protein inhibitors (FAPIs) represent a promising class of PET tracers for imaging cancer-associated fibroblasts in the tumor microenvironment. Researchers have successfully applied SuFEx chemistry to develop novel FAPI tracers with excellent targeting properties [4].

Detailed Protocol:

  • Precursor Design: Design FAPI derivatives containing aryl fluorosulfate groups positioned to minimize interference with target binding. Two potent aryl-fluorosulfate-based FAPIs were synthesized with IC50 values of 9.63 and 4.17 nM, respectively [4].
  • Radiolabeling: Perform SuFEx radiolabeling using the general procedure with 5-10 GBq of [18F]fluoride and 0.5-1.0 mg of FAPI-fluorosulfate precursor in 1 mL of anhydrous DMF.
  • Reaction Conditions: Heat the mixture at 40°C for 10 minutes to achieve optimal radiochemical conversion.
  • Purification: Use C18 cartridge purification followed by formulation in phosphate-buffered saline containing 10% ethanol.
  • Performance Metrics: The resulting tracers demonstrated high activity yields (39-56%) and molar activities of 20-55 GBq/µmol, suitable for in vivo PET imaging applications [4].
Case Study: Neuroimaging Tracers

SuFEx chemistry has enabled the rapid development of neuroimaging tracers targeting various receptors in the central nervous system. A notable example includes the radiolabeling of a mGluR4 allosteric modulator within a remarkable 5-second reaction time [1].

Detailed Protocol:

  • Precursor Synthesis: Convert the phenol precursor to the corresponding imidazole salt to enhance solubility and reactivity.
  • Ultrafast Radiolabeling: Mix the cold compound with [18F]fluoride at room temperature for merely 5 seconds.
  • Exceptional Efficiency: This approach achieved >90% radiolabeling yield, demonstrating unprecedented efficiency for PET tracer synthesis [1].
  • Validation: Autoradiographic studies confirmed specific binding in cerebellar regions consistent with the known distribution of mGluR4, with significant blocking observed using a known mGluR4 ligand.

Table 2: Performance Summary of SuFEx-Labeled PET Tracers

Tracer Category Specific Tracer Radiochemical Yield Molar Activity Application
FAPI Derivatives [18F]FS-UAMC1110 [3] 39-56% [4] 20-55 GBq/µmol [4] Tumor microenvironment imaging
Neuroimaging Agents Picolinamide derivative [18F]2 [1] >90% (5 sec reaction) [1] Not specified mGluR4 imaging
TPSO Ligands [18F]FS-DPA [3] Fair to excellent [3] Not specified Neuroinflammation imaging
PARP1-Targeting Agent Olaparib derivative [5] High (tumor visualization achieved) [5] Not specified Cancer imaging
Hydrophilic Tetrazine Fluorosulfotetrazine [7] 29-35% (decay-corrected) [7] Not specified Pretargeted applications

Experimental Considerations and Optimization

Critical Reaction Parameters

Successful implementation of SuFEx radiolabeling requires careful attention to several critical parameters that significantly influence reaction efficiency and reproducibility. The solvent selection profoundly impacts the exchange rate, with polar aprotic solvents such as acetonitrile, DMF, DMSO, and NMP demonstrating optimal performance [2]. The cation effect represents another crucial consideration, with tetraalkylammonium cations (particularly tetrabutylammonium) proving superior to alkali metal cations due to their superior solubility and activation of the fluoride anion [2].

The precursor concentration must be carefully optimized to balance between achieving high radiochemical conversion and maintaining favorable molar activity. Studies have demonstrated successful labeling with precursor concentrations in the low nanomolar range at micromolar concentrations, highlighting the remarkable efficiency of this method [3]. The catalyst selection can dramatically accelerate challenging SuFEx reactions, with organosuperbases such as DBU, BTMG, and BEMP proving effective at loadings of 1-30 mol% depending on substrate reactivity [6].

Stability and Metabolization Assessment

The in vivo stability of 18F-labeled aryl fluorosulfates represents an essential consideration for PET tracer development. While early concerns regarding potential hydrolysis have been raised, extensive evaluation has demonstrated sufficient stability for PET imaging applications in many cases [3] [2].

Detailed Protocol for Stability Assessment:

  • Serum Stability: Incalate the radiolabeled compound (37°C) with human or mouse serum (1:1 ratio) for up to 2 hours. Analyze samples at 0, 30, 60, and 120 minutes using radio-TLC or radio-HPLC to quantify intact tracer.
  • Liver Microsome Stability: Incubate the tracer with liver microsomes (1 mg protein/mL) in PBS containing NADPH (1 mM) at 37°C. Analyze samples at various time points to assess metabolic stability.
  • In Vivo Validation: Conduct biodistribution studies in rodent models, with particular attention to bone uptake which indicates defluorination. Compare tissue distribution patterns to establish stability-profile relationships.

Visual Workflows

To facilitate understanding of the SuFEx radiolabeling process, the following diagrams illustrate the core chemical mechanism and experimental workflow:

sufex_workflow compound1 Aryl Fluorosulfate Precursor (F-19) intermediate Pentacoordinated 'Ate' Complex compound1->intermediate Nucleophilic Attack fluoride [18F]Fluoride fluoride->intermediate Coordination compound2 18F-Labeled Aryl Fluorosulfate intermediate->compound2 Fluoride Departure byproduct F-19 Fluoride intermediate->byproduct Isotopic Exchange

Diagram 1: Mechanism of SuFEx Isotopic Exchange. The reaction proceeds through a pentacoordinated sulfur intermediate enabling rapid fluoride exchange.

experimental_flow start [18F]Fluoride Production (18O(p,n)18F Reaction) step1 Fluoride Processing & Solvent Exchange start->step1 step2 SuFEx Radiolabeling RT, 30 seconds step1->step2 step3 Cartridge Purification (C18 Sep-Pak) step2->step3 step4 Formulation (Ethanol/Saline) step3->step4 end Quality Control Sterile Filtration step4->end

Diagram 2: Experimental Workflow for 18F-SuFEx Radiolabeling. The process highlights the simplified purification and rapid synthesis times characteristic of this method.

Conclusion

The SuFEx radiolabeling methodology represents a significant advancement in PET tracer development, offering unprecedented speed, simplicity, and versatility. The ability to rapidly incorporate fluorine-18 into complex molecules under mild conditions with minimal purification requirements positions this technology as a valuable tool for radiochemists and molecular imaging researchers. While considerations regarding in vivo stability require careful evaluation for each new tracer, the demonstrated success across diverse targeting molecules highlights the broad utility of this approach.

As the field continues to evolve, further optimization of catalyst systems, expansion of SuFExable hubs, and refinement of automated synthesis protocols will undoubtedly enhance the impact of this methodology. The integration of SuFEx chemistry with other click chemistry approaches, such as tetrazine ligation for pretargeting strategies, presents particularly promising directions for future development [7]. By providing both fundamental principles and practical protocols, these application notes aim to empower researchers to leverage this transformative technology for advancing molecular imaging and drug development.

References

Application Notes: Phenyl Fluorosulfates as Covalent Warheads

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl fluorosulfates (aryl fluorosulfates, ArOSO₂F) are part of the Sulfur-Fluoride Exchange (SuFEx) class of click chemistry. Their utility stems from a unique balance of high stability in aqueous and plasma environments and tunable reactivity that is often dependent on the specific protein microenvironment for activation [1] [2]. This makes them ideal for creating Targeted Covalent Inhibitors (TCIs) that are active in live cells and in vivo.

The table below summarizes key applications of phenyl fluorosulfate-based inhibitors across different protein targets.

Protein Target Biological Context Targeted Residue Inhibitor Potency (IC₅₀ / Kᵢ) Key Evidence Cellular & In Vivo Activity
MK2 (MAPKAPK2) [3] Kinase signaling, inflammation, cancer Lys (catalytic) Not Specified X-ray crystallography, MS Implied
EGFR [4] [5] Kinase, non-small cell lung cancer (NSCLC) Lys745 (catalytic) IC₅₀ as low as 0.19 nM [5] MS, ABPP, CETSA Yes (anti-proliferative, sustained inhibition) [4] [5]
IAP (XIAP/cIAP) [1] Apoptosis regulation, cancer Lys299 kᵢₙₐcₜ/Kᵢ = (5.7 ± 0.6) × 10⁴ M⁻¹ s⁻¹ [1] X-ray crystallography, DSF, MS, Mutagenesis Yes (2D/3D cell culture, oral bioavailability) [1]
cNIIIB [6] Cytosolic nucleotidase, nucleotide metabolism His110 >100-fold potency increase over non-covalent inhibitor [6] MS, ¹⁵N NMR, SDS-PAGE Not specified

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound-based covalent inhibitors, compiled from recent literature.

Protocol 1: Assessing Covalent Engagement and Kinetics (DELFIA Displacement Assay)

This protocol is used to demonstrate time-dependent inhibition, a hallmark of covalent modification [1].

  • 1. Principle: A dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA) measures the ability of the covalent inhibitor to compete with a biotinylated reference peptide for the target protein's binding site over time.
  • 2. Procedure:
    • Sample Preparation: Prepare two sets of reactions containing the target protein (e.g., BIR3 domain of XIAP) and the fluorosulfate inhibitor.
    • Pre-incubation: Incubate one set for an extended period (e.g., 6 hours) at room temperature. The other set is measured without pre-incubation.
    • Competition: Add a fixed concentration of the biotinylated reference peptide to all samples.
    • Detection and Analysis: Add DELFIA detection reagents (e.g., Europium-streptavidin) and measure time-resolved fluorescence. Plot dose-response curves for both conditions.
  • 3. Data Interpretation: A significant decrease in the IC₅₀ value after pre-incubation confirms time-dependent, covalent engagement. The data can be further analyzed to determine the second-order rate constant (kᵢₙₐcₜ/Kᵢ) [1].
Protocol 2: Confirming Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA)

CETSA validates that the compound binds to and stabilizes the intended target protein in a cellular environment [4] [5].

  • 1. Principle: Ligand binding stabilizes a protein against heat-induced denaturation. This shift in thermal stability can be detected in live cells or cell lysates.
  • 2. Procedure:
    • Cell Treatment: Treat cells (e.g., HCC827 or A431) with the fluorosulfate inhibitor or a DMSO vehicle control.
    • Heating: Aliquot the cell suspensions, heat each aliquot to a range of different temperatures (e.g., from 45°C to 65°C) for a fixed time (e.g., 3 minutes).
    • Cell Lysis and Clarification: Lyse the cells and centrifuge to separate the soluble (native) protein from the insoluble (aggregated) protein.
    • Detection: Analyze the soluble fraction for the target protein (e.g., EGFR) using Western Blot or a quantitative immunoassay.
  • 3. Data Interpretation: A rightward shift in the protein's melting curve (an increased melting temperature, Tₘ) in the drug-treated samples compared to the control indicates successful target engagement within the cell [4].
Protocol 3: Demonstrating Sustained Inhibition (Cellular Wash-Out Experiment)

This experiment distinguishes irreversible covalent inhibition from reversible inhibition [4].

  • 1. Principle: An irreversible inhibitor will maintain its effect even after being removed from the cellular medium, while the effect of a reversible inhibitor will be rapidly lost.
  • 2. Procedure:
    • Dosing: Treat cells with the fluorosulfate inhibitor, a reversible control inhibitor, and a vehicle control.
    • Wash-Out: After a set incubation period (e.g., 2-4 hours), thoroughly wash the drug-treated cells with fresh medium to remove all extracellular compound.
    • Stimulation and Analysis: Continue to culture the washed cells for an extended period (e.g., 24 hours). Lyse the cells at various time points and analyze the activity or phosphorylation status of the target (e.g., EGFR autophosphorylation) via Western Blot or an activity assay.
  • 3. Data Interpretation: Sustained inhibition of the target's activity in the fluorosulfate-treated group, long after the wash-out, provides strong evidence for irreversible covalent modification [4].

Mechanism and Workflow Visualization

The following diagrams illustrate the general mechanism of action of this compound inhibitors and a consolidated experimental workflow for their characterization.

G Inhibitor This compound Inhibitor Protein Target Protein Inhibitor->Protein 1. Recognition & Binding NonCovalent Non-covalent Binding (Protein-Ligand Complex) Protein->NonCovalent 2. Proximity CovalentBond Covalent Bond Formation (Sulfamate Link) NonCovalent->CovalentBond 3. SuFEx Reaction Lys-NH₂ + FSO₂-Ar → Lys-NH-SO₂-O-Ar + HF InactivatedProtein Inactivated Protein CovalentBond->InactivatedProtein 4. Irreversible Inhibition

Diagram 1: Mechanism of Lysine Targeting by Phenyl Fluorosulfates. The inhibitor first binds non-covalently, positioning the fluorosulfate warhead near a lysine residue. A proximity-enabled SuFEx reaction then forms a stable sulfamate link, leading to irreversible inhibition [3] [1] [4].

G cluster_invitro In Vitro Assays cluster_cellular Cellular/In Vivo Assays Start Design & Synthesis InVitro In Vitro Characterization Start->InVitro Cellular Cellular & In Vivo Profiling InVitro->Cellular A Biochemical Activity Assay (IC₅₀) InVitro->A D Target Engagement (CETSA) Cellular->D B Covalent Engagement (DELFIA, MS) A->B C Binding Site Mapping (X-ray, Mutagenesis) B->C E Sustained Inhibition (Wash-Out) D->E F Functional Efficacy (Anti-proliferation) E->F G Pharmacokinetics (Oral Bioavailability) F->G

Diagram 2: Workflow for Inhibitor Characterization. A multi-stage process from initial design through in vitro validation to comprehensive cellular and in vivo profiling [3] [1] [4].

Key Advantages and Strategic Considerations

  • Overcoming Resistance: Targeting catalytic lysines, which are essential and less prone to mutation, is a promising strategy to circumvent resistance seen with cysteine-targeted drugs (e.g., Osimertinib resistance from C797S mutation) [4].
  • Expanding the Druggable Proteome: These warheads allow targeting of proteins lacking a druggable cysteine, thereby expanding the "lysinome," "tyrosinome," and "histidinome" for therapeutic intervention [3] [6].
  • Balanced Reactivity: The inherent stability of fluorosulfates minimizes off-target reactions, while their reactivity is "switched on" by the precise geometric and electrostatic environment of the target protein's binding pocket, enabling high selectivity [2].

References

Comprehensive Application Notes and Protocols for Fluorosulfate Tyrosine Residue Mapping and Application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorosulfate-Tyrosine in Chemical Biology

Fluorosulfate-L-tyrosine (fsY) is an unnatural amino acid that has emerged as a powerful tool in chemical biology and drug development. It features a sulfur(VI) fluoride moiety, which is part of the Sulfur Fluoride Exchange (SuFEx) class of reactions—often termed "next-generation click chemistry." Fluorosulfate tyrosine serves as a latent sulfation group that can be specifically activated under physiological conditions, enabling precise manipulation of protein structure and function through covalent bonding [1] [2].

The unique value of fsY lies in its dual characteristics: exceptional stability under physiological conditions and tunable reactivity with various nucleophilic amino acid side chains. This balance allows researchers to engineer proteins that form specific, irreversible covalent bonds with target molecules through proximity-enabled SuFEx reactions, opening new avenues for creating covalent biologics, mapping protein interactions, and studying post-translational modifications [1] [2].

Fundamental Chemical Properties and Reactivity

Stability and Activation Characteristics

Fluorosulfate-tyrosine demonstrates remarkable metabolic stability in biological environments, making it ideal for in vivo applications. Comprehensive stability studies show that fsY remains largely intact with negligible hydrolysis (<5%) after 24 hours in aqueous buffer at neutral pH, 48 hours in cell lysate, and 12 hours in serum [1].

The fluorosulfate group can be efficiently converted to sulfate through a hydroxamic acid-mediated decaging reaction. This transformation occurs under physiologically relevant conditions (pH 7-8, 37°C) and follows an unusual Lossen rearrangement pathway, analogous to the myrosinase-mediated rearrangement of glucosinolates found in nature [1].

Comparative Reactivity Profiling

Extensive profiling of sulfur(VI) fluorides (including fsY derivatives) has revealed their reactivity with various nucleophilic amino acids. The reaction rates follow this order, consistent with nucleophilicity at physiological pH: Cysteine > Tyrosine > Lysine > Histidine [3].

Table: Hydrolytic Stability of SVI-F Electrophiles at pH 7-8

SVI-F Fragment Structural Features Half-life (pH 7, PBS) Half-life (pH 8, PBS) Relative Stability
1a Para-amide aryl SVI-F ~4 hours ~2 hours Low
1b Meta-amide aryl SVI-F ~8 hours ~4 hours Low-Moderate
1f Para-methoxy aryl SVI-F >300 hours >150 hours High
1g Fluorosulfate >600 hours >600 hours Very High
1h Pyrrole SVI-F >600 hours >600 hours Very High
1i Sulfamoyl fluoride >600 hours >600 hours Very High

Table: Reactivity of SVI-F Electrophiles with Amino Acid Side Chains

Amino Acid Reaction Product Relative Reactivity Adduct Stability
Cysteine Thiosulfonate ester Highest Low (collapses to sulfinic acid)
Tyrosine Sulfonate ester High High
Lysine Sulfonamide Moderate High
Histidine No stable adduct Very Low N/A
Serine/Threonine Sulfonate ester Low High

Experimental Protocols

Protocol 1: Decaging Fluorosulfate-Tyrosine in Peptides and Proteins

Principle: Hydroxamic acid reagents efficiently convert fsY to sulfotyrosine under physiological conditions through a Lossen rearrangement mechanism [1].

Materials:

  • fsY-containing peptide or protein
  • Hydroxamic acid reagents: Acetohydroxamic acid (4), Benzohydroxamic acid (5), or cationic HA 6/heteroaromatic HA 7 for optimal efficiency
  • Reaction buffer: PBS (pH 7.4) or HEPES (pH 7.0-8.0)
  • LC-MS system for monitoring reaction progress

Procedure:

  • Prepare a solution of fsY-containing peptide/protein (0.1-1.0 mM) in reaction buffer.
  • Add 10-20 molar equivalents of hydroxamic acid reagent (reagent 7 provides quantitative conversion in 30 minutes).
  • Incubate at 37°C for 30 minutes to 2 hours with gentle mixing.
  • Monitor reaction progress by LC-MS, tracking the mass decrease of 1.996 Da corresponding to fluoride loss and sulfate formation.
  • Purify the resulting sulfopeptide/sulfoprotein using standard techniques (HPLC for peptides, size exclusion for proteins).

Troubleshooting:

  • For incomplete conversion, increase reagent concentration to 50 equivalents or extend reaction time to 4 hours.
  • For peptides with nucleophilic residues (Cys, Lys), verify no side reactions by mass spectrometry.
  • Optimize buffer conditions: HEPES typically provides slightly better yields than PBS.
Protocol 2: Light-Controlled Activation of fsY-Modified Biologics

Principle: Photocaged hydroxamic acids enable spatial and temporal control of fsY decaging using UV light [1].

Materials:

  • fsY-containing peptide/protein
  • 2-Nitrobenzyl-caged hydroxamic acid reagent (20/21)
  • UV light source (370 nm)
  • Standard buffer conditions (PBS or HEPES, pH 7.4)

Procedure:

  • Prepare fsY-peptide/protein solution (0.1-0.5 mM) in transparent reaction vessel.
  • Add 20 equivalents of photocaged hydroxamic acid reagent (21).
  • Keep reaction mixture in dark for 30 minutes to establish baseline.
  • Irradiate with 370 nm UV light for 5-15 minutes.
  • Monitor conversion by LC-MS or functional assays.
  • For cellular applications, include dark controls and minimize UV exposure to maintain cell viability.
Protocol 3: Genetic Incorporation of fsY into Proteins

Principle: The fsY-specific aminoacyl tRNA synthetase FsTyrRS and pyrrolysyl tRNA enable site-specific incorporation of fsY into proteins in response to amber TAG codons [1] [2].

Materials:

  • Plasmid system encoding FsTyrRS and optimal pyrrolysyl tRNA
  • Expression host (E. coli B95 cells recommended)
  • sfGFP or target protein gene with TAG codon at desired position
  • fsY supplement in growth media

Procedure:

  • Co-transform target protein gene (with TAG mutation) and FsTyrRS/tRNA plasmids into expression host.
  • Culture cells in media supplemented with 1-2 mM fsY.
  • Induce protein expression with appropriate inducer (IPTG for lac-based systems).
  • Express target protein for 12-48 hours at appropriate temperature.
  • Purify protein using standard affinity or chromatographic methods.
  • Verify fsY incorporation and positional fidelity by tandem mass spectrometry.
  • Typical yields: ~12 mg/L for sfGFP-151-fsY [1].
Protocol 4: Covalent Protein Engineering Using fsY

Principle: Proximity-enabled SuFEx reactions allow fsY-modified binding proteins (affibodies, nanobodies, Fabs) to form irreversible covalent complexes with target proteins [2].

Materials:

  • fsY-modified binding protein (affibody, nanobody, or Fab)
  • Target protein (EGFR, HER2, etc.)
  • Reaction buffer (PBS, pH 7.4)
  • Non-reducing SDS-PAGE or size exclusion chromatography for analysis

Procedure:

  • Incubate fsY-modified binding protein with target protein at 1:1 to 1:3 molar ratio.
  • React at 37°C for 1-4 hours in appropriate buffer.
  • Analyze complex formation by non-reducing SDS-PAGE (covalent complexes remain associated).
  • Confirm cross-linking efficiency by densitometry or quantitative MS.
  • For kinetic studies, take time points from 15 minutes to 24 hours.
  • Identify cross-linking sites by tryptic digest and tandem MS of covalently linked complexes.

Workflow Visualization

fsYWorkflow cluster_residue Target Residue Selection cluster_reactivity Reactivity Assessment cluster_application Application Workflows node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green Lys Lysine Hydrolysis Hydrolytic Stability Profiling Lys->Hydrolysis Tyr Tyrosine AA_React Amino Acid Reactivity Screening Tyr->AA_React His Histidine LUMO LUMO Energy Calculation His->LUMO Covalent Covalent Protein Engineering Hydrolysis->Covalent Mapping Interaction Site Mapping AA_React->Mapping LightCtrl Light-Controlled Activation LUMO->LightCtrl End Functional Covalent Protein Covalent->End Mapping->End LightCtrl->End Start fsY Design & Selection Start->Lys Start->Tyr Start->His

Diagram 1: Comprehensive fsY Experimental Workflow. This diagram outlines the complete process from target selection to functional application of fluorosulfate-tyrosine in protein engineering.

Decaging cluster_chemical Chemical Decaging Mechanism cluster_photo Light-Controlled Activation fsY fsY-Peptide Adduct HA-fsY Adduct fsY->Adduct Nucleophilic Addition HA Hydroxamic Acid Reagent HA->Adduct Isocyanate Isocyanate Intermediate Adduct->Isocyanate Intramolecular Lossen Rearrangement sY sY-Peptide (Active) Isocyanate->sY Hydrolysis cagedHA Photocaged HA (2-Nitrobenzyl) UV 370 nm UV Light cagedHA->UV Activation Requires activeHA Active HA Reagent UV->activeHA Decaging activeHA->HA Equivalent to

Diagram 2: fsY Decaging Mechanism. Illustration of chemical and light-controlled pathways for converting latent fluorosulfate-tyrosine to active sulfotyrosine.

Applications in Drug Discovery and Chemical Biology

Covalent Biologics Development

The genetic incorporation of meta-fluorosulfate-L-tyrosine (mFSY) enables the engineering of covalent protein binders including affibodies, nanobodies, and Fab fragments. These covalent biologics demonstrate irreversible binding to therapeutic targets such as EGFR and HER2, potentially enhancing therapeutic efficacy and duration of action. The ability to target residues elusive to previous unnatural amino acids significantly expands the scope of covalent protein engineering [2].

Spatiotemporal Control of Sulfation

Fluorosulfate-tyrosine serves as an ideal latent sulfate donor for studying tyrosine sulfation, a post-translational modification that regulates immune response, hemostasis, and pathogen evasion. The hydroxamic acid-mediated decaging, particularly when combined with photocaging strategies, enables precise spatial and temporal control over sulfation in live cells and organisms, facilitating functional studies of this dynamic modification [1].

Chemoproteomic Target Engagement

SVI-F electrophiles, including fsY derivatives, enable covalent chemoproteomic profiling of diverse amino acid residues in live cells. This approach significantly expands the "ligandable proteome" beyond traditional cysteine-directed profiling, identifying novel protein targets based on SVI-F reactivity. The tunable reactivity of different SVI-F motifs allows researchers to balance target engagement with proteome-wide promiscuity [3].

Troubleshooting and Optimization Guidelines

Common Experimental Challenges
  • Low Decaging Efficiency: Optimize by testing different hydroxamic acid reagents; cationic HA 6 and heteroaromatic HA 7 provide quantitative conversion. Increase reagent concentration to 50 equivalents if needed.
  • Incomplete fsY Incorporation: Ensure proper expression system with FsTyrRS/tRNA, verify fsY concentration in media (1-2 mM), and optimize induction conditions.
  • Unexpected Side Reactions: Characterize reaction products by LC-MS; fsY shows minimal side reactions with other amino acids even at 20-fold excess.
  • Poor Covalent Cross-linking Efficiency: Ensure proper positioning of fsY relative to target nucleophile; optimize reaction time (1-24 hours) and molar ratios.
Quantitative Analysis Methods
  • Reaction Kinetics: Monitor by HPLC with pseudo-first-order kinetics analysis (10-fold excess of amino acid nucleophile) [3].
  • Hydrolytic Stability: Determine half-lives in PBS and HEPES buffers across pH 7-10 to establish stability profiles.
  • LUMO Energy Calculations: Use DFT methods (B3LYP-D3 with aug-cc-PVTZ) for predicting SVI-F reactivity, showing excellent correlation with experimental half-lives (R² = 0.97) [3].

Conclusion and Future Perspectives

Fluorosulfate-tyrosine represents a versatile and powerful tool for chemical biology and drug discovery, enabling selective covalent modification of proteins through SuFEx chemistry. The combination of exceptional stability and controllable reactivity makes fsY particularly valuable for creating covalent biologics, mapping protein interactions, and studying post-translational modifications.

Future developments will likely focus on expanding the genetic code to incorporate fsY analogs with tailored reactivity profiles, developing orthogonal decaging systems for multi-level control, and applying fsY-mediated covalent engineering to therapeutic candidates. The quantitative data and optimized protocols provided herein establish a foundation for researchers to harness this technology across diverse applications in protein science and drug development.

References

Application Notes and Protocols: Phenyl Fluorosulfate in Chemoproteomics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorosulfates in Chemoproteomics

Fluorosulfates have emerged as versatile covalent warheads in chemical biology and drug discovery, particularly within the framework of Sulfur Fluoride Exchange (SuFEx) chemistry. These motifs, including phenyl fluorosulfate, demonstrate excellent aqueous stability and low inherent reactivity, making them ideal for the selective, target-directed covalent modification of proteins in complex biological systems. Their context-dependent reactivity enables the modification of various amino acid residues—primarily tyrosine, histidine, and lysine—only when enhanced by proximity and binding affinity within a protein pocket. This property is leveraged in "electrophile-first" chemoproteomic approaches to discover covalent ligands for previously unligandable proteins, as well as in activity-based protein profiling (ABPP) to characterize selectivity and engage specific therapeutic targets [1] [2]. The following sections provide detailed methodologies and key data for implementing this compound-based tools in a research setting.

Key Applications and Workflows

Covalent Macrocyclic Peptide Library Screening

Objective: To discover selective covalent macrocyclic peptide ligands by screening on-bead libraries against complex proteomes.

Concept: A library of macrocyclic peptides featuring a this compound warhead and an alkyne handle is synthesized on solid support. The alkyne enables downstream conjugation via click chemistry for detection and enrichment. The weakly reactive fluorosulfate warhead ensures labeling only occurs when the macrocycle binds a protein target with high affinity, minimizing non-specific background [1].

Detailed Protocol:

  • Library Synthesis on Solid Support:

    • Solid Phase Peptide Synthesis (SPPS): Perform standard Fmoc-SPPS to construct linear peptide sequences on Rink Amide MBHA resin.
    • Incorporation of Electrophile: Incorporate the building block Fmoc-Tyrosine(OSF)-OH at a specific position within the sequence. This specialized amino acid is synthesized from tert-butyl (tert-butoxycarbonyl)-L-tyrosinate using the shelf-stable reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) [1].
    • Incorporation of Alkyne Handle: Include a propargylglycine (or similar) residue during SPPS to provide the alkyne handle.
    • Cyclization: Use the Trimethoxyphenylthio (S-Tmp) protected cysteine, efficiently deprotected on-resin using 0.1 M N-methylmorpholine (NMM) and dithiothreitol (DTT) (5%) in DMF (3 treatments of 5 minutes each). The deprotected thiol then attacks the C-terminal electrophile (e.g., chloroacetamide) to form the macrocycle [1].
  • Screening in Complex Proteomes:

    • Incubation: Incubate the crude, on-bead library (or a subset of beads) with HEK293 cell lysate (1-2 mg/mL total protein) in PBS (pH 7.4) for 2 hours at 37°C [1].
    • Washing: Thoroughly wash the beads with PBS + 0.1% SDS to remove non-specifically bound proteins.
  • Detection and Target Identification:

    • Click Chemistry (CuAAC): React the beads with a desthiobiotin-azide conjugate (e.g., 100 µM) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) kit. A typical reaction includes 1 mM CuSO₄, 100 µM TBTA ligand, and 1 mM sodium ascorbate in PBS for 1 hour at room temperature [1].
    • Streptavidin Enrichment: Denature the labeled proteins, digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C, and enrich the desthiobiotinylated peptides using streptavidin beads [1].
    • LC-MS/MS Analysis: Analyze the enriched peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument. Identify proteins from MS/MS data using standard database search engines (e.g., MaxQuant, SEQUEST) [1].

The workflow for this protocol is summarized in the following diagram:

G LibrarySynthesis Solid-Phase Library Synthesis ScreenLysate Screen in Cell Lysate LibrarySynthesis->ScreenLysate CovalentLabeling Covalent Target Labeling ScreenLysate->CovalentLabeling ClickBiotin Click Reaction with Desthiobiotin-Azide CovalentLabeling->ClickBiotin EnrichDigest Streptavidin Enrichment & Trypsin Digestion ClickBiotin->EnrichDigest LCMSMS LC-MS/MS Analysis EnrichDigest->LCMSMS DataAnalysis Target Identification LCMSMS->DataAnalysis

Diagram 1: Workflow for screening a covalent macrocyclic peptide library. The process begins with library synthesis, proceeds through screening and biotinylation, and ends with target identification.

Kinase-Catalyzed Crosslinking with ATP Analogues

Objective: To identify kinase-substrate interactions in lysates using this compound-based ATP analogues without UV irradiation.

Concept: ATP-Aryl Fluorosulfate (ATP-AFS) serves as a co-substrate for kinases. The kinase transfers the AFS-modified γ-phosphoryl group onto its substrate. The proximal aryl fluorosulfate group then reacts with nucleophilic residues (Tyr, His, Lys) on the kinase, covalently trapping the transient kinase-substrate complex [3].

Detailed Protocol:

  • Synthesis of ATP-Aryl Fluorosulfate (ATP-AFS):

    • Start with a Boc-protected PEG linker.
    • Couple 4-hydroxybenzoic acid to the linker using EDCI.
    • Introduce the fluorosulfuryl group using AISF in the presence of the base DBU to obtain the Boc-protected fluorosulfate intermediate.
    • Deprotect the Boc group under acidic conditions (e.g., TFA/DCM).
    • Couple the resulting amine to ATP at pH 6.2-6.8 using N-methylimidazole (NMI) and EDCI to yield ATP-AFS. Purify via HPLC and confirm structure by NMR and HRMS [3].
  • Kinase-Catalyzed Crosslinking in Lysate:

    • Prepare lysate from relevant cell lines or tissues in a suitable kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
    • Incubate the lysate (1 mg/mL total protein) with ATP-AFS (10-100 µM) for 30-60 minutes at 30°C to allow for phosphorylation and proximity-enabled crosslinking [3].
    • Quench the reaction by adding SDS-PAGE loading buffer and heating.
  • Validation and Analysis:

    • Western Blotting: Resolve proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against the kinase and putative substrate to detect shifted crosslinked complexes.
    • Enrichment and Identification (K-CLIP): For unknown substrates, immunoprecipitate the kinase-substrate complex using an antibody against the kinase of interest. Then, analyze the co-precipitated, crosslinked substrate by LC-MS/MS [3].
Controlled Sulfation of Tyrosine in Peptides/Proteins

Objective: To spatiotemporally control the biological activity of sulfopeptides and sulfoproteins using fluorosulfate as a latent sulfate.

Concept: L-fluorosulfotyrosine (fsY) is incorporated into peptides or proteins. The inert fluorosulfate group can be rapidly converted to a sulfate group under physiological conditions using hydroxamic acid (HA) reagents, "activating" the biomolecule. This enables precise functional studies of tyrosine sulfation [2].

Detailed Protocol:

  • Incorporation of fsY:

    • Peptides: Use Fmoc-Tyrosine(OSF)-OH as a building block during standard SPPS. The fluorosulfate is stable to piperidine deprotection and TFA cleavage [2].
    • Proteins: Use genetic code expansion. Co-transfect cells with plasmids encoding an orthogonal tRNA/tRNA synthetase pair specific for fsY and the target protein gene with an amber (TAG) stop codon at the desired position. Express the protein in the presence of the fsY ncAA [2].
  • Decaging to Sulfate:

    • Prepare a stock solution of a hydroxamic acid reagent (e.g., heteroaromatic HA 7 from [2]) in DMSO or aqueous buffer.
    • To the fsY-containing peptide or protein in physiological buffer (e.g., PBS, pH 7.4), add the HA reagent (1-5 mM final concentration).
    • Incubate for 30-60 minutes at 37°C. Monitor complete conversion to the sulfated form by LC-MS (for peptides) or intact protein MS (for proteins) [2].
    • Light-Controlled Decaging: Use a 2-nitrobenzyl-caged HA reagent (e.g., reagent 20 or 21). Expose the sample to 370 nm UV light for a defined period to uncage the active HA, which subsequently converts fsY to sY [2].

Comparative Data and Reactivity

Intrinsic Reactivity of SuFEx Electrophiles

The table below summarizes key reactivity and amino acid preference data for phenyl-based fluorosulfate (OSF) and sulfonyl fluoride (SF) electrophiles, highlighting the superior selectivity of the OSF group.

Table 1: Comparative intrinsic reactivity of SuFEx electrophiles in a complex proteome (HEK293 lysate).

Electrophile Structure Concentration Labeled Proteins (Unique Adducts) Primary Amino Acid Targets
Sulfonyl Fluoride (SF) Phenyl-SO₂F 100 µM 4,504 Tyrosine (~60%), Lysine
Fluorosulfate (OSF) Phenyl-OSO₂F 100 µM 181 Tyrosine (~50%), Histidine (~50%)

Source: [1]

Performance of Hydroxamic Acid (HA) Reagents for fsY Decaging

The efficiency of converting fsY to sY in a model hexapeptide was evaluated for various HA reagents.

Table 2: Efficiency of hydroxamic acid reagents in converting fsY to sY in a peptide substrate over 1 hour at 37°C and pH 7.4.

Reagent Structure Conversion Yield
3 N-hydroxylsuccinic acid monoamide 57%
4 Acetohydroxamic acid 78%
5 Benzohydroxamic acid 95%
6 Cationic HA ~100% (30 min)
7 Heteroaromatic HA ~100% (30 min)

Source: [2]

Critical Experimental Parameters and Troubleshooting

  • Electrophile Reactivity: The low intrinsic reactivity of this compound is its key advantage, but it necessitates a strong binding interaction for efficient labeling. Ensure your library or ligand is optimized for affinity.
  • AISF Handling: Although safer than gaseous sulfuryl fluoride, AISF should be handled in a well-ventilated fume hood due to its ability to release SO₂F₂ upon hydrolysis.
  • Cysteine Protection in SPPS: The S-Tmp protecting group is critical for successful macrocyclization. Standard protecting groups like StBu may deprotect too slowly, leading to impurities or failed cyclization [1].
  • Click Chemistry Optimization: For best results in biotinylation, titrate the Cu(I) catalyst and sodium ascorbate to maximize signal while minimizing protein degradation. Consider copper-free alternatives for sensitive proteins.
  • LC-MS/MS for Crosslinked Peptides: Identifying the exact site of crosslinking can be challenging. Use search engines capable of handling defined, but variable, modifications on multiple residues.

The relationship between the key chemical warhead and its biological applications can be visualized as follows:

G PhenylFluorosulfate This compound (OSF) Warhead App1 Covalent Macrocyclic Libraries PhenylFluorosulfate->App1 App2 Kinase-Catalyzed Crosslinking (ATP-AFS) PhenylFluorosulfate->App2 App3 Latent Sulfate (fsY decaging) PhenylFluorosulfate->App3 Res1 Residue Targets: Tyr, His App1->Res1 Res2 Residue Targets: Tyr, His, Lys App2->Res2 Res3 Converted to Sulfotyrosine App3->Res3

Diagram 2: Core applications of the this compound warhead in chemoproteomics and their primary residue targets or fates.

Conclusion

This compound has established itself as a powerful and versatile tool in the modern chemoproteomics toolbox. Its unique combination of stability, specificity, and synthetic accessibility enables diverse applications—from the discovery of new covalent macrocyclic ligands and the mapping of kinase-substrate interactions to the precise, time-controlled study of tyrosine sulfation. The protocols and data outlined herein provide a foundation for researchers to deploy these strategies in their own target and mechanism deconvolution efforts, accelerating the path to new biological insights and therapeutic candidates.

References

Comprehensive Application Notes and Protocols for Sulfur Fluoride Exchange (SuFEx) Click Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SuFEx Click Chemistry

Sulfur Fluoride Exchange (SuFEx) represents a premier class of click chemistry that has revolutionized molecular assembly across drug discovery, materials science, and chemical biology. First introduced by Sharpless and colleagues in 2014, SuFEx builds upon the foundational click chemistry philosophy of using high-yielding, modular reactions with simple purification to rapidly access functional molecules [1] [2]. SuFEx involves the exchange of S(VI)-F bonds with various nucleophiles, forming robust S(VI)-O, S(VI)-N, and other S(VI)-X linkages under mild, often metal-free conditions [1]. This transformation stands alongside the celebrated copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a powerful click reaction but offers distinct advantages including enhanced biocompatibility, reduced metal toxicity concerns, and the ability to utilize prevalent functional groups like phenols and amines without extensive pre-functionalization [1] [3].

The unique reactivity profile of SuFEx stems from the strategic balance between the remarkable stability and latent reactivity of S(VI)-F functional groups. Compounds containing these bonds, such as sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F), demonstrate exceptional stability to oxidation, reduction, strong acids, and thermolysis [1]. Yet, under specific catalytic conditions, the electrophilicity of the S-F bond can be selectively activated, enabling rapid ligation with nucleophiles while maintaining excellent orthogonality to other functional groups [1] [2]. This controlled reactivity has enabled diverse applications ranging from the synthesis of high-performance polymers to the development of covalent pharmaceutical agents and functional biological probes.

Key Principles and Characteristics of SuFEx

Fundamental Reaction Mechanics

SuFEx chemistry centers on the nucleophilic substitution of fluorine atoms in high oxidation state sulfur centers. The reaction proceeds through a transition state where the incoming nucleophile attacks the electrophilic sulfur center, leading to displacement of the fluoride leaving group. The exceptional leaving group ability of fluoride ion (due to its high electronegativity and solvation energetics) provides a significant thermodynamic driving force for the reaction [1] [2]. This mechanism operates with a diverse range of SuFExable hubs and nucleophiles, enabling the construction of various sulfur(VI) linkages with predictable kinetics and high fidelity.

The stability of SuFEx products derives from the inherent strength of the bonds formed. The S-O and S-N bonds created through SuFEx reactions are remarkably stable under physiological conditions and across a wide pH range, making them particularly valuable for biological applications. Furthermore, the geometric configuration of these tetrahedral S(VI) centers provides structural diversity and opportunities for multidimensional connection points in molecular construction [1].

Essential SuFExable Connectors

The versatility of SuFEx chemistry is largely enabled by the expanding repertoire of S(VI)-F functional groups that serve as connective hubs. Each hub possesses distinct electronic properties and reactivity profiles that can be matched to specific synthetic goals:

  • Sulfonyl Fluorides (R-SO₂F): These represent the most widely employed SuFEx hubs, characterized by good stability and tunable reactivity. They can be readily synthesized from various starting materials including halides, thionyl chlorides, and organometallic reagents [1]. The reactivity of sulfonyl fluorides can be modulated through the electronic and steric properties of the R group, enabling fine control over reaction kinetics.

  • Aryl Fluorosulfates (Ar-OSO₂F): Typically synthesized from phenolic precursors and sulfuryl fluoride (SO₂F₂), these hubs offer attenuated reactivity compared to sulfonyl fluorides, making them ideal for sequential functionalization strategies [1] [3]. Their relative stability under physiological conditions, combined with selective reactivity toward specific protein residues, has enabled their prominent use in chemical biology and drug discovery.

  • Sulfuryl Fluoride (SO₂F₂): This commodity fumigant gas serves as a versatile building block for introducing fluorosulfate functionality. It reacts efficiently with aryl alcohols to form aryl fluorosulfates and with secondary amines to yield sulfamoyl fluorides, though it forms unstable products with primary amines that tend to form sulfamide byproducts [1].

  • Iminosulfur Oxydifluorides (RN=SOF₂): Generated from the reaction of thionyl tetrafluoride (SOF₄) with primary amines, these tetrahedral hubs allow multidimensional click projections from the central sulfur atom, providing unique opportunities for creating structural complexity [1].

Table 1: Key SuFExable Hubs and Their Characteristics

SuFEx Hub General Structure Key Properties Common Applications
Sulfonyl Fluorides R-SO₂F Good stability, tunable reactivity Polymer synthesis, bioconjugation
Aryl Fluorosulfates Ar-OSO₂F Moderate reactivity, protein targeting Drug discovery, covalent inhibitors
Sulfuryl Fluoride SO₂F₂ Gas, highly reactive Introduction of fluorosulfate groups
Iminosulfur Oxydifluorides RN=SOF₂ Tetrahedral, multidimensional Complex scaffold construction

Experimental Protocols

Protocol 1: Aryl Fluorosulfate Synthesis via Liquid-Phase SuFEx

Purpose: This protocol describes a liquid-based method for converting phenolic compounds to their corresponding arylfluorosulfate derivatives in situ in multi-well plates, enabling high-throughput synthesis for drug discovery applications [3].

Reagents and Materials:

  • Phenol substrate (0.1 μmol)
  • Sulfuryl fluoride (SO₂F₂) solution in CH₃CN (~4 mg/mL)
  • Triethylamine or DIPEA (10 equiv.)
  • Trimethylsilanol (TMSOH, 20 equiv.)
  • Anhydrous acetonitrile
  • 96-well plates with sealing capability

Procedure:

  • Prepare a solution of the phenol substrate (0.1 μmol in 10 μL DMSO) in a well of the 96-well plate.
  • Add organic base (10 equiv. in 10 μL acetonitrile) to the reaction well.
  • Deliver the SO₂F₂ solution in CH₃CN (100 μL of ~4 mg/mL solution) to each well using a multichannel pipette or automated dispensing system.
  • Seal the plate to prevent solvent evaporation and allow the reaction to proceed at room temperature for 12 hours.
  • After completion, add TMSOH (20 equiv.) to convert fluoride ions to volatile TMSF.
  • Remove low boiling point components (TMSF, TMSOH, excess base) by vacuum centrifugation.
  • The resulting crude arylfluorosulfate can be directly dissolved in DMSO (10 μL, approximately 10 mM) for biological screening [3].

Critical Notes:

  • This liquid-based method demonstrates >20% increased yield compared to gas-liquid interface approaches [3].
  • CH₃CN as solvent affords significantly better yields compared to DCM or THF.
  • The TMSOH quenching step is essential for removing fluoride ions that could interfere with biological assays.
Protocol 2: Surface Functionalization via SuFEx Aminolysis

Purpose: This protocol enables quantitative surface modification through SuFEx reaction between primary amines and surface-tethered sulfonyl fluorides, creating stable sulfonamide-terminated surfaces for materials science applications [4].

Reagents and Materials:

  • Amine-terminated phosphonic acid monolayers on aluminum oxide surfaces
  • Ethenesulfonyl fluoride (ESF)
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as catalyst
  • Anhydrous dimethylformamide or acetonitrile
  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Prepare amine-terminated surfaces using established monolayer formation techniques.
  • React the amine-terminated surface with ethenesulfonyl fluoride (ESF) to form the Michael adduct, creating a sulfonyl fluoride-functionalized surface.
  • Prepare a solution of the amine nucleophile (1-10 mM) in anhydrous solvent with SuFEx catalyst (DBU or TBD, 5-10 mol%).
  • Incubate the sulfonyl fluoride-functionalized surface with the amine solution for 2-4 hours at room temperature under inert atmosphere.
  • Rinse thoroughly with solvent to remove any physisorbed materials.
  • Characterize the functionalized surface using XPS (monitoring F1s signal disappearance at 686.0 eV) and DART-HRMS [4].

Critical Notes:

  • The Michael addition of ESF to surface amines proceeds quantitatively, making it an ideal linker for SuFEx-based surface functionalization [4].
  • TBD often shows superior catalytic performance compared to other bases for surface-bound SuFEx reactions.
  • The reaction achieves near-quantitative conversion as evidenced by XPS monitoring of fluorine signal disappearance.
Protocol 3: Accelerated SuFEx for Modular Synthesis

Purpose: This protocol utilizes accelerated SuFEx click chemistry (ASCC) for rapid coupling of aryl and alkyl alcohols with SuFEx hubs, significantly reducing reaction times from hours to minutes while maintaining excellent yields [1] [5].

Reagents and Materials:

  • Sulfonyl fluoride or fluorosulfate hub
  • Alcohol nucleophile
  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-20 mol%)
  • Hexamethyldisilazane (HMDS)
  • Anhydrous solvent (DMF, CH₃CN, or DCM)
  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Charge the SuFEx hub (1.0 equiv.) and alcohol nucleophile (1.2-1.5 equiv.) in an oven-dried reaction vessel.
  • Add anhydrous solvent (0.1-0.5 M concentration relative to hub) and magnetic stir bar.
  • Introduce HMDS (1.5 equiv.) and BTMG catalyst (1-20 mol%).
  • Seal the vessel and stir the reaction at room temperature for 5-60 minutes.
  • Monitor reaction completion by TLC or LC-MS.
  • Upon completion, volatilize the reaction mixture to remove catalyst, silicon additives, and byproducts.
  • Purify the product if necessary (though typically obtained in high purity after evaporation) [1].

Critical Notes:

  • BTMG catalyst loading depends on hub reactivity: R-SO₂F (10-30 mol%), R-OSO₂F (10-30 mol%), RN=SOF₂ (3-10 mol%) [1].
  • The volatility of BTMG and silicon byproducts enables simple purification through evaporation.
  • Reaction times are dramatically reduced to minutes instead of hours compared to standard SuFEx protocols.

Table 2: Catalyst Selection Guide for SuFEx Reactions

Catalyst pKaH (in MeCN) Typical Loading Best Suited For Advantages
Triethylamine 18.8 [1] 10-50 mol% SO₂F₂ with aryl alcohols [1] Mild base, inexpensive
DBU 24.3 [1] 10-30 mol% Silicon-mediated SuFEx [1] Strong base, versatile
BTMG ~26 [1] 1-20 mol% Accelerated SuFEx with alcohols [1] Volatile, enables rapid reactions
BEMP 27.6 [1] 1-10 mol% Challenging substrate combinations [1] Very strong base, low loading

Drug Discovery Applications

Late-Stage Functionalization for Lead Optimization

The conversion of phenolic compounds to their corresponding arylfluorosulfates represents a powerful strategy for late-stage diversification of drug candidates. This approach leverages the prevalence of phenolic hydroxyl groups in pharmaceuticals and natural products to rapidly generate analogs with improved properties [3]. The liquid-phase SuFEx protocol (Protocol 1) enables efficient conversion of phenol-containing drugs directly in 96-well plates, facilitating immediate biological evaluation without intermediate purification.

A notable application example involves the SuFEx modification of Combretastatin A4, a clinical-stage anticancer agent. Conversion to its arylfluorosulfate derivative resulted in a 70-fold increase in potency against drug-resistant HT-29 colon cancer cells compared to the parent phenol [3]. Similarly, the fluorosulfate derivative of Fulvestrant demonstrated significantly enhanced activity in downregulating estrogen receptor expression in MCF-7 breast cancer cells [3]. These dramatic improvements highlight the potential of SuFEx-based late-stage functionalization to revitalize existing drug candidates and overcome limitations such as drug resistance.

The workflow for SuFEx-enabled lead discovery follows a systematic approach:

G Start Start with Phenol-Containing Bioactive Compound A In-Situ SuFEx Reaction in 96-Well Plate Start->A SO₂F₂/Base B Direct Biological Screening Without Purification A->B Crude Arylfluorosulfate C Identify Improved Candidates B->C Enhanced Activity D Mechanistic Studies & Target Identification C->D Characterize Covalent Modification E Lead Optimization via SuFEx Library C->E Structure-Activity Relationship D->E

Diagram 1: SuFEx-Enabled Drug Discovery Workflow (87 characters)

Fragment Linking Strategies for Lead Discovery

SuFEx chemistry enables innovative fragment-based drug discovery approaches through efficient coupling of sulfonyl fluoride-containing fragments with amine-based fragments. This strategy was successfully applied to identify novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment [6]. The approach leverages the ability of SuFEx to form sulfonamide bridges between fragment pairs that simultaneously engage both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.

The fragment linking process involves:

  • Identifying fragment hits that bind to complementary subsites of the target protein
  • Designing sulfonyl fluoride connectors that spatially align the fragments
  • Executing SuFEx reactions between sulfonyl fluoride hubs and amine-containing fragments
  • Evaluating the enhanced potency of linked fragments compared to individual components

This approach has yielded novel sulfonamide-based AChE inhibitors with improved binding affinity through simultaneous engagement of multiple binding pockets [6]. The modularity of SuFEx allows for rapid exploration of structure-activity relationships by varying either the sulfonyl fluoride hub or the amine nucleophile, accelerating the hit-to-lead optimization process.

Table 3: SuFEx Applications in Drug Discovery

Application SuFEx Transformation Key Advantages Demonstrated Outcomes
Late-Stage Functionalization Phenol to arylfluorosulfate Direct use of phenolic drugs, no pre-functionalization 70-fold potency increase for Combretastatin A4 derivative [3]
Fragment Linking Sulfonyl fluoride + amine → sulfonamide Modular assembly, spatial control Novel AChE inhibitors targeting multiple sites [6]
Covalent Inhibitor Development Fluorosulfate + protein nucleophile Selective cysteine/tyrosine targeting Selective neutrophil elastase inhibitors [1]
Inverse Drug Discovery Aryl fluorosulfate screening Identification of protein targets Discovery of novel biological targets [1]

Materials Science Applications

Surface Functionalization and Monolayer Engineering

SuFEx chemistry enables precise surface engineering through reactions between solution-phase nucleophiles and surface-immobilized sulfonyl fluoride groups. This approach provides a powerful alternative to traditional copper-catalyzed click chemistry for surface modification, eliminating concerns about copper contamination and toxicity [4]. The method is particularly valuable for creating functional surfaces for biosensing, microarray technology, and biomaterial interfaces.

The three-dimensional SuFEx platform using ethenesulfonyl fluoride (ESF) as a key building block enables the creation of surfaces with tailored chemical functionality:

G Substrate Solid Substrate (Aluminum Oxide, Silicon, etc.) Monolayer Amine-Terminated Monolayer Substrate->Monolayer ESF ESF Modification Michael Addition Monolayer->ESF Ethenesulfonyl Fluoride (ESF) SuFExSurface SO₂F-Functionalized Surface ESF->SuFExSurface Path1 Dual SuFEx Functionalization SuFExSurface->Path1 Nucleophile 1 + Nucleophile 2 Path2 Orthogonal SuFEx/CuAAC Platform SuFExSurface->Path2 Amine + Alkyne Sequential Addition Path3 Orthogonal SuFEx/SPOCQ Platform SuFExSurface->Path3 Amine + Cyclooctyne Sequential Addition

Diagram 2: Surface Functionalization via SuFEx Chemistry (65 characters)

The orthogonality of SuFEx to other click reactions enables the creation of complex surface patterns with multiple functionalities. Researchers have demonstrated successful integration of SuFEx with both CuAAC and SPOCQ reactions on the same surface, allowing sequential attachment of different molecules through complementary click mechanisms [4]. This orthogonal approach provides unprecedented control over surface composition and spatial organization at the molecular level.

Polymer Synthesis and Functionalization

SuFEx chemistry has enabled breakthroughs in polymer science through the synthesis of polysulfates and polysulfonates with exceptional thermal stability and mechanical properties. The reaction between bisphenol monomers and sulfuryl fluoride (SO₂F₂) generates polysulfate polymers with molecular weights exceeding 100 kDa, rivaling the performance of commercial polycarbonates while offering improved chemical resistance [1]. Additionally, SuFEx enables efficient post-polymerization modification of pre-formed polymers containing SuFExable handles, allowing introduction of functional side chains without degradation of the polymer backbone.

The controlled reactivity of SuFEx hubs facilitates the synthesis of well-defined block copolymers through sequential monomer addition. This living polymerization approach provides access to architecturally complex polymers with tailored thermal, mechanical, and solution properties. The metal-free nature of SuFEx polymerization eliminates concerns about metal contamination in materials intended for electronic or biomedical applications, distinguishing it from many other controlled polymerization techniques.

Troubleshooting and Optimization

Common Experimental Challenges

Even with optimized protocols, researchers may encounter specific challenges when executing SuFEx reactions:

  • Incomplete Conversion: This often results from insufficient catalyst loading or inappropriate catalyst selection. For challenging substrates, increasing catalyst loading (particularly with stronger bases like BEMP) or switching to accelerated SuFEx conditions with BTMG/HMDS can drive reactions to completion [1].

  • Substrate Compatibility Issues: Some functional groups may be incompatible with certain SuFEx conditions. When working with base-sensitive substrates, consider milder catalysts like triethylamine or employ alternative SuFEx hubs with modulated reactivity [1].

  • Purification Difficulties: While many SuFEx reactions yield products of high purity after simple evaporation, complex reaction mixtures may require chromatography. Implementing silicon-based quenching protocols can simplify purification by converting fluoride salts to volatile silanes [3].

Safety Considerations

SuFEx chemistry involves several important safety considerations:

  • Gas Handling: Sulfuryl fluoride (SO₂F₂) is a toxic gas that requires careful handling in well-ventilated fume hoods or using predissolved solutions [3].
  • Fluoride Generation: SuFEx reactions produce fluoride ions as byproducts, which can be corrosive and interfere with biological assays. The TMSOH quenching method effectively converts fluoride to volatile TMSF [3].
  • Base Reactivity: Strong organic bases like DBU and BTMG are moisture-sensitive and corrosive. Reactions should be conducted under anhydrous conditions with appropriate personal protective equipment.

Conclusion and Future Perspectives

SuFEx click chemistry has established itself as a powerful and versatile tool for molecular assembly across diverse research fields. Its unique combination of stability, reactivity, and orthogonality enables applications ranging from high-throughput drug discovery to precision surface engineering and polymer synthesis. The ongoing development of accelerated SuFEx protocols and expanding repertoire of SuFExable hubs continues to broaden the scope and accessibility of this transformative technology.

Future directions for SuFEx chemistry include the development of enantioselective SuFEx transformations, expanded biological applications in targeted covalent therapeutics, and integration with automated synthesis platforms for rapid nanomole-scale compound screening. As the SuFEx toolkit continues to grow, this click chemistry paradigm is poised to enable increasingly sophisticated molecular construction strategies that accelerate innovation across the chemical sciences.

References

Comprehensive Application Notes and Protocols: Fluorosulfate Late-Stage Functionalization via SuFEx Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorosulfate Chemistry and SuFEx Principles

Aryl fluorosulfates (Ar-OSO₂F) have emerged as versatile functional groups in chemical biology and drug discovery due to their unique reactivity profile and stability under physiological conditions. These compounds serve as privileged motifs in modern chemical synthesis, particularly through Sulfur Fluoride Exchange (SuFEx) chemistry, which has been established as a powerful click reaction for late-stage functionalization [1]. The SuFEx platform represents a transformative approach in chemical biology that enables precise modification of complex molecules under mild conditions, offering exceptional orthogonality to other functional groups commonly present in bioactive molecules [2].

The significance of fluorosulfate chemistry lies in its ability to facilitate late-stage diversification of lead compounds, a critical process in medicinal chemistry for optimizing pharmacokinetic properties and target engagement. Unlike traditional cross-coupling approaches that often require pre-functionalized substrates, SuFEx chemistry can directly utilize native functional groups such as phenols and amines prevalent in bioactive compounds, thereby eliminating synthetic steps associated with substrate pre-functionalization [1]. This capability is particularly valuable in the context of inverse drug development strategies, where simple phenolic compounds can be rapidly converted to fluorosulfates and screened for protein binding [2]. The S-F bond in high oxidation state sulfur-fluoride compounds exhibits remarkable stability to oxidation, reduction, strong acids, and thermolysis, yet demonstrates controlled reactivity when activated under specific conditions [1].

Fundamental Principles of SuFEx Chemistry

Chemical Properties and Reactivity
  • Electrophilic Character: Fluorosulfates contain highly polarized S-F bonds that render the sulfur center exceptionally electrophilic. This property enables facile reaction with a variety of nucleophilic partners including alcohols, amines, and silyl ethers [1].

  • Stability Profile: Despite their reactivity, aryl fluorosulfates demonstrate remarkable stability in aqueous environments and toward various reaction conditions, making them suitable for bioconjugation applications and long-term storage [2].

  • Tunable Reactivity: The electronic properties of the aryl ring significantly influence the reactivity of the fluorosulfate group. Electron-withdrawing substituents enhance electrophilicity, while electron-donating groups decrease it, allowing for fine-tuning of reaction rates [2].

Comparative Analysis of SuFEx Hubs

Table 1: Key SuFExable Functional Groups and Their Properties

SuFEx Hub General Structure Reactivity Level Key Applications
Sulfonyl Fluorides R-SO₂F High Bioconjugation, polymer synthesis
Aryl Fluorosulfates Ar-OSO₂F Medium Drug discovery, materials science
Iminosulfur Oxydifluorides RN=SOF₂ Very High Multidimensional click chemistry
Sulfuryl Fluoride (SO₂F₂) SO₂F₂ Very High Gas-phase reactions, fumigant
Sulfamoyl Fluorides R₂N-SO₂F Medium Enzyme inhibition, probes

The diverse reactivity landscape of SuFEx hubs enables chemists to select appropriate functional groups based on the specific requirements of their synthetic goals. For instance, sulfonyl fluorides and aryl fluorosulfates have been fundamental to the development of SuFEx reactions, while more specialized hubs like ethenesulfonyl fluoride (ESF) serve as Michael acceptors that work with various nucleophiles without affecting the S-F functional group [1]. The expanding collection of SuFExable hubs offers tremendous scope for exploring chemical space through click chemistry, significantly advancing the field beyond the limitations of other click reactions like CuAAC [1].

Experimental Protocols and Methodologies

Synthesis of Aryl Fluorosulfates
3.1.1 Protocol: Synthesis Using AISF Reagent

Principle: The solid reagent AISF (4-(acetylamino)phenyl]imidodisulfuryl difluoride) provides a bench-stable alternative to sulfuryl fluoride gas for converting phenols to aryl fluorosulfates under mild conditions [3].

Procedure:

  • In a one-dram vial, combine phenol substrate (0.4 mmol) and AISF (134 mg, 0.48 mmol, 1.2 equiv).
  • Add anhydrous tetrahydrofuran (2 mL) as solvent.
  • Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene; 132 µL, 0.88 mmol, 2.2 equiv) dropwise over 30 seconds with stirring.
  • Stir the reaction mixture at room temperature for 10 minutes.
  • Dilute the mixture with ethyl acetate or diethyl ether.
  • Wash the organic layer with 0.5 N KHSO₄ or 0.5 N HCl (2 × 5 mL) followed by brine (1 × 5 mL).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel flash chromatography [3].

Notes:

  • The reaction typically achieves excellent substrate scope with various phenolic compounds.
  • AISF is non-hygroscopic and requires no specialized equipment for handling.
  • Alternative base and solvent combinations include DIPEA in MeCN or BTMG in THF [3].
3.1.2 Protocol: Synthesis Using Sulfuryl Fluoride (SO₂F₂)

Principle: Sulfuryl fluoride gas reacts with aromatic alcohols via a base-mediated SuFEx reaction to yield aryl fluorosulfates [1].

Procedure:

  • Dissolve the phenolic compound (1.0 equiv) in an appropriate anhydrous solvent (acetonitrile or THF).
  • Add base catalyst (typically Et₃N, 1.1 equiv) to the solution.
  • Bubble sulfuryl fluoride gas through the reaction mixture at room temperature.
  • Monitor reaction completion by TLC or NMR spectroscopy.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product using standard chromatographic techniques [1].

Notes:

  • This reaction stops after one addition, leaving the fluorosulfate S-F bond intact for further transformations.
  • Requires specialized equipment for handling toxic gas.
  • Safety precautions are essential when working with SO₂F₂.
Fluorosulfate Conjugation via SuFEx
3.2.1 Protocol: Reaction with Silyl Ethers

Principle: Aryl fluorosulfates undergo efficient coupling with silyl-protected alcohols in the presence of nitrogenous Lewis base catalysts to form sulfate linkages [4].

Procedure:

  • Combine aryl fluorosulfate (1.0 equiv) and silyl ether (1.2 equiv) in anhydrous toluene.
  • Add DBU catalyst (10-30 mol%) under inert atmosphere.
  • Stir the reaction mixture at room temperature for 1-2 hours.
  • Monitor reaction progress by TLC or NMR spectroscopy.
  • Upon completion, dilute with ethyl acetate and wash with aqueous NH₄Cl solution.
  • Dry the organic layer over Na₂SO₄, filter, and concentrate.
  • Purify the product via flash chromatography [4].

Notes:

  • Catalyst loading depends on the reactivity of the S(VI)-F bond; more electron-deficient systems require lower catalyst loadings.
  • For less reactive systems, stronger catalysts like BEMP may be employed (1-10 mol%) [1].
3.2.2 Protocol: Bioconjugation with Amino Acids

Principle: Aryl fluorosulfates can be employed for prodrug construction through conjugation with amino acids via SuFEx chemistry, enabling the development of targeted therapeutic agents [5].

Procedure:

  • Dissolve aryl fluorosulfate (1.0 equiv) and amino acid (1.5 equiv) in a mixture of aqueous/organic solvent (e.g., DMF/H₂O).
  • Add base catalyst (BTMG or DBU, 1.5 equiv) to the reaction mixture.
  • Stir at room temperature for 2-4 hours.
  • Monitor reaction completion by analytical HPLC.
  • Acidify the reaction mixture to pH ~3-4 using dilute HCl.
  • Extract the product with ethyl acetate (3 × 10 mL).
  • Combine organic layers, dry over Na₂SO₄, and concentrate.
  • Purify the conjugate via preparative HPLC [5].
Chemoselective Transformations

Principle: The PdI dimer catalysis system enables exceptional site-selectivity in the functionalization of polyhalogenated arenes containing fluorosulfate groups, allowing sequential modification of complex molecular scaffolds [2].

Table 2: Selective Functionalization of C-Br vs. C-OSO₂F in Arenes

Substrate Type Reaction Conditions Nucleophile Selectivity Yield Range
Aryl Bromides with OSO₂F PdI dimer (2.5 mol%), toluene, RT, 5 min Aryl zinc reagents Exclusive C-Br coupling 85-95%
Heteroaromatic Bromides with OSO₂F PdI dimer (2.5 mol%), toluene, RT, 5 min Alkyl zinc reagents Exclusive C-Br coupling 78-92%
Aryl Chlorides with OSO₂F PdI dimer (5 mol%), NMP, RT, 10 min Aryl zinc reagents Exclusive C-OSO₂F coupling 82-90%
Sequential Functionalization Stepwise conditions Multiple partners Programmable sequence 75-88% overall

Procedure for C-Br Selective Arylation:

  • In a dry reaction vessel, combine polyfunctional arene (1.0 equiv) and PdI dimer catalyst (2.5 mol%).
  • Add anhydrous toluene as solvent.
  • In a separate flask, prepare aryl zinc reagent (2.0-2.5 equiv) in toluene.
  • Add the organozinc reagent in one portion to the reaction mixture.
  • Stir at room temperature for 5 minutes (reaction typically completes within this time).
  • Quench with saturated aqueous NH₄Cl solution.
  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
  • Purify via flash chromatography [2].

Notes:

  • Reactions are performed in air without special degassing.
  • Selectivity is independent of substrate electronic and steric bias.
  • No overcoupling observed even with excess nucleophile.

Advanced Applications in Drug Discovery and Materials Science

Bioconjugation and Protein Modification

Late-stage protein modification strategies using fluorosulfate chemistry have emerged as transformative approaches for enhancing protein functionality and expanding applications in biological research and therapeutics. The SuFEx platform enables selective modification of proteins under physiological conditions, allowing installation of probes, tags, and functional handles without disrupting protein structure or function [6]. Recent developments have focused on lysine-targeting sulfonyl fluoride probes and tyrosine-specific fluorosulfates that enable precise modification of native amino acid residues, providing powerful tools for chemical biology and theranostic applications [1].

The application of fluorosulfates in prodrug construction represents another emerging area. Research has demonstrated the functionalization of amino acids with aryl fluorosulfates for prodrug development via SuFEx chemistry, creating conjugates that can release active therapeutics in response to specific biological triggers [5]. This approach leverages the inherent stability of fluorosulfates in circulation while enabling controlled release at the site of action, potentially improving therapeutic indices and reducing off-target effects.

Polymeric Materials and Surface Functionalization

Surface functionalization using fluorosulfate chemistry provides a fascinating approach for regulating catalytic properties and biological interactions. Surface-adsorbed molecules containing fluorosulfate groups can reshape surface energetic states of core catalysts, induce steric effects similar to enzyme catalysis, and modify the microenvironment near catalysts [7]. These effects collectively enable the design of catalysts with desirable performances for specific applications.

The iterative SuFEx approach has recently been employed for the synthesis of sequence-regulated oligosulfates and their extension to periodic copolymers [4]. This methodology enables precise control over polymer architecture through a chain homologation strategy where the fluorosulfate unit is regenerated after each coupling step:

G A Monomer A Fluorosulfate C SuFEx Coupling DBU catalyst A->C B Monomer B Silyl Ether + Imidazylate B->C D Intermediate Imidazylate C->D E Nucleophilic Fluorination AgF D->E F Elongated Chain Fluorosulfate E->F F->C Next Cycle G Sequence-Regulated Oligosulfates F->G Final Product

Diagram 1: Iterative Synthesis of Sequence-Regulated Oligosulfates via SuFEx Chemistry

This iterative synthetic approach has been leveraged to prepare crosslinked network polymers that function as synthetic adhesive materials, demonstrating the utility of fluorosulfate chemistry in materials science [4]. The ability to precisely control polymer sequences enables fine-tuning of material properties such as adhesive strength, degradation kinetics, and mechanical performance.

Chemoselective Cross-Coupling in Medicinal Chemistry

The implementation of chemoselective cross-coupling reactions has significant implications for medicinal chemistry, particularly in the late-stage diversification of lead compounds. The ability to selectively functionalize specific sites in complex molecules containing multiple reactive handles streamlines the synthesis of structure-activity relationship (SAR) libraries and accelerates lead optimization [2].

Aryl fluorosulfates serve as effective triflate surrogates in metal-catalyzed cross-coupling reactions, offering advantages in atom economy and reduced generation of hazardous fluorocarbon waste [2]. This application is particularly valuable in the context of sustainable chemistry initiatives within pharmaceutical development, aligning with green chemistry principles while maintaining synthetic efficiency.

Safety Considerations and Limitations

Handling and Storage Guidelines
  • Moisture Sensitivity: While aryl fluorosulfates are generally stable solids, they should be stored under anhydrous conditions in sealed containers to prevent gradual hydrolysis over extended periods [1].

  • Catalyst Handling: Nitrogenous Lewis base catalysts used in SuFEx reactions (DBU, BTMG, BEMP) are strong bases and should be handled with appropriate personal protective equipment, including gloves and eye protection [1].

  • Gas Reagents: When using sulfuryl fluoride (SO₂F₂) or thionyl tetrafluoride (SOF₄), specialized equipment for gas handling is essential due to the toxicity and reactivity of these compounds [1].

Current Limitations and Optimization Strategies
  • Substrate Scope Limitations: While SuFEx chemistry demonstrates broad applicability, some electron-rich aryl fluorosulfates exhibit reduced reactivity, requiring higher catalyst loadings or stronger catalysts [2].

  • Sensitivity to Steric Hindance: Highly sterically hindered fluorosulfates near bulky ortho-substituents may show significantly reduced reaction rates in conjugation reactions [2].

  • Monitoring Challenges: Conventional analytical techniques sometimes struggle to distinguish between fluorosulfates and isosteres, necessitating development of advanced analytical methods for reaction monitoring [4].

Conclusion and Future Perspectives

Fluorosulfate late-stage functionalization via SuFEx chemistry represents a powerful toolbox for modern chemical synthesis, particularly in the realms of medicinal chemistry and materials science. The protocols and applications outlined in these Application Notes provide researchers with practical methodologies for implementing these transformations in their own work. The exceptional orthogonality, mild reaction conditions, and excellent functional group compatibility of SuFEx chemistry position it as a valuable strategy for diversifying complex molecules.

Future developments in this field will likely focus on expanding the reaction scope to include additional nucleophilic partners, developing enantioselective variants of SuFEx reactions, and creating new bench-stable reagents that further simplify fluorosulfate synthesis and conjugation. As these methodologies continue to evolve, fluorosulfate chemistry is poised to play an increasingly important role in drug discovery, chemical biology, and advanced materials development.

References

Comprehensive Application Notes: Phenyl Fluorosulfate-Mediated Surface Immobilization for Research and Diagnostic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenyl Fluorosulfate Chemistry and Applications

This compound compounds represent an emerging class of reagents in chemical biology and materials science, leveraging the unique properties of the sulfur(VI) fluoride exchange (SuFEx) chemistry first reported by Sharpless and colleagues. The fluorosulfate group (-OSO₂F) exhibits remarkable stability in aqueous and physiological environments while remaining capable of specific reactions with nucleophilic amino acid residues when properly juxtaposed with target proteins. This balanced reactivity profile makes phenyl fluorosulfates ideal for surface functionalization applications where durability and specific binding are paramount requirements.

The significance of phenyl fluorosulfates in immobilization science stems from their bioorthogonal reactivity and modular synthesis. Recent advances have demonstrated that aryl-fluorosulfates are mild electrophiles that remain stable in biological media yet efficiently react with the side chains of lysine, tyrosine, or histidine residues when properly positioned by a high-affinity ligand [1]. This context-dependent reactivity enables selective immobilization while preserving biological activity—a critical advantage for diagnostic and therapeutic applications. Furthermore, the SuFEx click chemistry platform facilitates efficient conjugation under mild conditions, making it compatible with diverse biomolecules and material substrates [2].

These properties have enabled diverse applications spanning from drug discovery platforms to diagnostic sensors. Specifically, phenyl fluorosulfates have been utilized for: (1) immobilizing aptamers on biosensor surfaces [3]; (2) creating covalent peptide-drug conjugates for targeted therapy [4]; (3) developing fragment-based drug discovery libraries [1]; and (4) functionalizing material surfaces for controlled polymerization [5]. The following sections provide detailed methodologies and protocols to leverage this compound chemistry for robust surface immobilization across these applications.

Immobilization Strategies and Mechanism Analysis

Comparative Immobilization Approaches

The immobilization of molecules via this compound chemistry primarily follows two strategic pathways: direct covalent linking to functionalized surfaces and affinity-mediated conjugation using bridge molecules. Each approach offers distinct advantages depending on the application requirements, surface chemistry, and desired density of immobilized molecules.

Table 1: Comparison of this compound Immobilization Strategies

Strategy Mechanism Advantages Limitations Applications
Direct Covalent Fluorosulfate reacts with nucleophilic residues (Tyr, Lys, His) on functionalized surfaces High stability, minimal nonspecific binding, uniform orientation Requires surface functionalization, potential density limitations Biosensors, microarrays, SI-ATRP initiation [5]
Biotin-Streptavidin Bridge Biotinylated phenyl fluorosulfates bind to streptavidin-coated surfaces Versatile, high affinity, signal amplification Additional biotinylation step, larger footprint Diagnostic applications, pull-down assays [3]
Direct Fluorination Fluorination of phenyl ring-containing substrates creates ATRP initiators One-step process, retains bulk properties, versatile for polymers Specialized equipment needed, optimization required Surface grafting of phenyl ring-containing substrates [5]

The covalent immobilization strategy relies on the direct reaction between the fluorosulfate group and nucleophilic amino acid residues (Tyr, Lys, His) present on protein surfaces or intentionally incorporated into functionalized materials. This approach forms irreversible sulfamate/sulfate linkages that are highly stable under physiological conditions. Research has demonstrated that aryl-fluorosulfates can form stable 1:1 complexes with target proteins, with nearly 100% covalent complex formation observed under optimized conditions [1]. The orientation control afforded by this method makes it particularly valuable for applications requiring precise spatial arrangement of immobilized molecules, such as in biosensors and microarrays.

The biotin-streptavidin bridge approach leverages the exceptionally strong non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) to immobilize this compound-modified molecules. In this strategy, phenyl fluorosulfates are first conjugated to biotin derivatives, which are then captured on streptavidin-functionalized surfaces. This method provides exceptional versatility as streptavidin can be pre-immobilized on various substrates including gold, silicates, and polymers [3]. The four biotin-binding sites per streptavidin molecule allow for signal amplification and higher density immobilization. However, the larger molecular footprint and potential for increased nonspecific binding represent limitations that must be considered during experimental design.

Mechanistic Insights and Reaction Specificity

The reaction mechanism of phenyl fluorosulfates with proteinaceous surfaces involves nucleophilic attack on the sulfur atom of the fluorosulfate group by the side chains of specific amino acids. Tyrosine residues form sulfate linkages, while lysine and histidine form sulfamate adducts. This covalent bonding is highly selective under physiological conditions, with reaction rates dependent on the local microenvironment and accessibility of the target nucleophile. Studies have shown that the fluorosulfate group remains largely inert in aqueous solution but undergoes efficient reaction when brought into proximity with target residues through specific molecular interactions [1].

The reactivity profile of phenyl fluorosulfates differs significantly from other electrophilic groups used in immobilization chemistry. Compared to more reactive sulfonyl fluorides, which modify both tyrosine and lysine residues with a slight preference for tyrosine (~60%), fluorosulfates demonstrate minimal lysine reactivity and primarily target histidine and tyrosine (~50% each) [6]. This distinct selectivity makes fluorosulfates particularly valuable for targeting specific residues in binding sites. Furthermore, the slow hydrolysis rate of fluorosulfates in aqueous environments contributes to their extended functional half-life during immobilization procedures, allowing for more flexible experimental timelines compared to more labile conjugation chemistries.

Surface Preparation and Functionalization

Successful immobilization using phenyl fluorosulfates requires careful attention to surface preparation and functionalization strategies to ensure optimal density and activity of conjugated molecules. The appropriate method varies significantly depending on the substrate material and intended application.

Substrate-Specific Functionalization Methods

Gold surfaces represent one of the most common substrates for biosensing applications due to their favorable physicochemical properties and compatibility with various detection techniques. Functionalization typically involves creating self-assembled monolayers (SAMs) of alkanethiols terminating in nucleophilic groups (e.g., -OH, -NH₂) that can react with phenyl fluorosulfates. The density of reactive groups can be controlled by adjusting the ratio of functionalized to non-functionalized alkanethiols in the SAM solution. Alternatively, direct conjugation of phenyl fluorosulfates to surface-exposed amino acid residues on proteins already immobilized on gold surfaces provides a route to hierarchical functionalization [3].

Silicate and silicon oxide surfaces (including glass and quartz) generally require surface modification prior to covalent attachment of phenyl fluorosulfates. Silanization with reagents such as (3-aminopropyl)triethoxysilane (APTES) or (3-glycidyloxypropyl)trimethoxysilane introduces primary amine or epoxy functional groups, respectively, that can either directly react with fluorosulfates or serve as anchoring points for further modification. The uniformity of silane layers critically impacts the performance of subsequent immobilization steps, with parameters including solvent choice, humidity, temperature, and reaction time requiring careful optimization [3].

Polymeric substrates containing phenyl rings (e.g., polyethylene terephthalate (PET), aramid fibers, polyimide fibers) can be functionalized through direct fluorination treatments. This approach introduces C-F bonds on benzene rings that can serve as initiation sites for subsequent immobilization chemistry. Research has demonstrated that direct fluorination followed by surface-initiated atom transfer radical polymerization (SI-ATRP) enables durable grafting of functional polymers, creating surfaces with enhanced properties such as superhydrophobicity or improved interfacial strength [5].

Quality Assessment of Functionalized Surfaces

Rigorous characterization of functionalized surfaces is essential before proceeding with this compound immobilization. Contact angle measurements provide rapid assessment of surface wettability changes indicative of successful functionalization. X-ray photoelectron spectroscopy (XPS) enables quantitative elemental analysis to confirm the introduction of specific functional groups and estimate surface density. Ellipsometry measures thickness changes in molecular layers, while atomic force microscopy (AFM) assesses morphological changes and surface uniformity at the nanoscale.

For biosensing applications, functionalization efficiency can be further verified using model conjugation reactions with fluorescently tagged molecules followed by quantification of fluorescence intensity. This approach provides direct insight into the density of accessible reactive groups available for subsequent this compound immobilization. These characterization steps collectively ensure reproducible and high-quality surface preparation, forming a critical foundation for successful immobilization outcomes.

Experimental Protocols

Direct Covalent Immobilization on Amine-Functionalized Surfaces

This protocol describes the covalent immobilization of this compound-containing molecules on amine-functionalized surfaces, suitable for various substrates including glass, silicon, and gold.

Table 2: Reagents and Equipment for Direct Covalent Immobilization

Category Specific Items Notes
Reagents This compound compound, amine-functionalized substrate, anhydrous DMSO or DMF, borate buffer (pH 8.5), ethanolamine blocking solution, washing buffers (PBS with 0.05% Tween-20) Purity of this compound critical for success
Equipment Rocking platform or orbital shaker, temperature-controlled incubation chamber, vacuum desiccator, fluorescence scanner or SPR instrument (for validation) Precise temperature control improves reproducibility
Safety Chemical fume hood, nitrile gloves, lab coat, chemical waste container Phenyl fluorosulfates may be irritants

Step-by-Step Procedure:

  • Surface Preparation: Clean amine-functionalized substrates (e.g., APTES-coated glass slides) by sonication in ethanol for 10 minutes and dry under a stream of nitrogen.
  • Compound Preparation: Dissolve this compound compound in anhydrous DMSO to prepare a 10 mM stock solution. Further dilute to working concentration (typically 0.1-1 mM) in borate buffer (pH 8.5) immediately before use.
  • Immobilization Reaction: Apply 100-200 μL of this compound solution per cm² of substrate surface. Incubate at 25°C for 4-16 hours with gentle rocking or agitation.
  • Washing: Remove unreacted compound by washing 3 times with PBS containing 0.05% Tween-20 (5 minutes per wash) followed by 3 washes with pure PBS.
  • Quenching: Block remaining reactive groups by incubation with 1 M ethanolamine (pH 8.5) for 1 hour at room temperature.
  • Final Wash: Perform three additional washes with PBS before storing immobilized substrates in buffer at 4°C or proceeding to downstream applications.

Critical Parameters:

  • pH Optimization: The reaction efficiency depends on pH, with optimal range between 8.0-9.0 where amine groups are predominantly deprotonated while maintaining fluorosulfate stability.
  • Temperature Control: Maintain consistent temperature during immobilization (25°C recommended) to ensure reproducible results.
  • Reaction Time: The covalent conjugation proceeds with second-order kinetics, with typical incubation times of 4-16 hours depending on the specific this compound compound and desired density.
Biotin-Streptavidin Bridging Protocol

This protocol leverages the high-affinity biotin-streptavidin interaction for efficient immobilization of this compound-modified molecules, particularly advantageous when working with complex biological samples or when signal amplification is desired.

Procedure:

  • Biotinylation: React this compound compound with amine-PEG₃-biotin (or similar biotin derivatives) in anhydrous DMSO with 0.1% triethylamine at 25°C for 2 hours.
  • Purification: Isulate biotinylated product using size exclusion chromatography or dialysis, confirming modification by LC-MS.
  • Streptavidin Surface Preparation: Incubate streptavidin-coated substrates (commercially available plates, beads, or biosensor chips) with blocking buffer (e.g., 1% BSA in PBS) for 1 hour to minimize nonspecific binding.
  • Immobilization: Apply biotinylated this compound compound to streptavidin-functionalized surfaces at concentrations ranging from 0.1-10 μM in appropriate buffer. Incubate for 30-60 minutes at 25°C.
  • Washing: Remove unbound conjugate by thorough washing with appropriate buffer (typically 3-5 washes with PBS).

Validation Methods:

  • Colorimetric Assessment: Use HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye displacement assay to quantify biotin binding capacity.
  • Activity Testing: Validate immobilized molecule functionality through target binding assays specific to the application.
Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound-mediated surface immobilization, encompassing both direct covalent and biotin-streptavidin bridging approaches:

G cluster_direct Direct Covalent Steps cluster_biotin Biotin-Streptavidin Steps Start Start Experiment SurfacePrep Surface Preparation and Functionalization Start->SurfacePrep StrategyDecision Immobilization Strategy Selection SurfacePrep->StrategyDecision DirectPath Direct Covalent Immobilization StrategyDecision->DirectPath Requires direct covalent linking BiotinPath Biotin-Streptavidin Bridging StrategyDecision->BiotinPath Needs signal amplification Validation Immobilization Validation DirectPath->Validation Direct1 Apply this compound solution to surface DirectPath->Direct1 BiotinPath->Validation Biotin1 Conjugate phenyl fluorosulfate with biotin BiotinPath->Biotin1 Application Downstream Application Validation->Application End Data Analysis and Storage Application->End Direct2 Incubate 4-16 hours at 25°C Direct1->Direct2 Direct3 Wash and block with ethanolamine Direct2->Direct3 Direct3->Validation Biotin2 Purify biotinylated conjugate Biotin1->Biotin2 Biotin3 Immobilize on streptavidin surface Biotin2->Biotin3 Biotin3->Validation

Diagram 1: Experimental workflow for this compound-mediated surface immobilization, showing parallel paths for direct covalent and biotin-streptavidin bridging approaches.

Troubleshooting and Optimization Guidelines

Successful implementation of this compound immobilization requires attention to potential challenges and optimization of key parameters. This section addresses common issues and provides evidence-based solutions.

Table 3: Troubleshooting Guide for this compound Immobilization

Problem Potential Causes Solutions Preventive Measures
Low Immobilization Efficiency Suboptimal pH, insufficient reaction time, low nucleophile density on surface Extend incubation time to 16 hours, adjust pH to 8.5-9.0, increase surface functionalization Characterize surface nucleophile density before immobilization
Nonspecific Binding Hydrophobic interactions, incomplete blocking Incorporate detergent (0.05% Tween-20), use competitive blockers (BSA, casein), increase salt concentration Include control surfaces without this compound compound
Fluorosulfate Hydrolysis Aqueous storage, extended reaction times in buffer Use fresh stock solutions prepared in anhydrous DMSO, minimize aqueous pre-incubation Aliquot compounds for single use, store under anhydrous conditions
Inconsistent Results Between Batches Variability in surface functionalization, compound degradation Standardize surface preparation protocols, validate compound purity before use Implement quality control checks for functionalized surfaces

Optimization Strategies:

  • pH Profiling: Systematically evaluate immobilization efficiency across pH 7.5-9.5 to identify the optimal for specific application conditions. The reaction efficiency typically increases with pH due to deprotonation of nucleophilic residues, but excessive alkalinity may compromise fluorosulfate stability.

  • Time Course Experiments: Perform immobilization time courses (1-24 hours) to determine the minimum time required for maximal efficiency while minimizing potential decomposition. Most reactions reach completion within 4-8 hours under optimized conditions.

  • Temperature Optimization: While room temperature (25°C) is standard for most applications, increasing temperature to 37°C may accelerate the reaction rate, particularly for less reactive fluorosulfates. However, higher temperatures may also increase hydrolysis rates and should be carefully evaluated.

  • Additive Screening: Evaluate additives including catalysts (e.g., imidazole derivatives) and crowding agents (e.g., PEG) that may enhance reaction efficiency without compromising specificity.

Applications in Drug Discovery and Diagnostics

The unique properties of phenyl fluorosulfates have enabled diverse applications across chemical biology, drug discovery, and diagnostic development. This section highlights key implementations with demonstrated success.

Fragment-Based Drug Discovery

Phenyl fluorosulfates serve as ideal covalent fragments in drug discovery platforms due to their balanced reactivity and stability. Recent advances have demonstrated the implementation of "electrophile-first" screening strategies using libraries of 320+ aryl-fluorosulfates with fragment-like properties [1]. These libraries enable identification of novel covalent chemotypes targeting functionally significant residues (His, Lys, Tyr) in therapeutically relevant proteins.

A prominent application example includes targeting the anti-apoptotic protein hMcl-1, where aryl-fluorosulfate fragments demonstrated specific covalent engagement with His 224 [1]. The screening workflow involved:

  • Library incubation with target protein under physiologically relevant conditions
  • Thermal shift assays to identify stabilizing interactions (ΔTm measurements)
  • Mass spectrometric confirmation of 1:1 covalent adduct formation
  • Mutational analysis to verify residue specificity

This approach identified novel covalent fragments inducing significant thermal stabilization (ΔTm > +10°C) with nearly complete covalent complex formation, demonstrating the potential for hit-to-lead development of cancer therapeutics targeting challenging protein-protein interactions.

Peptide-Drug Conjugate Development

The integration of phenyl fluorosulfates into peptide-drug conjugates (PDCs) represents an emerging application in targeted cancer therapy. Recent work has established mRNA display platforms incorporating fluorosulfate-l-tyrosine (FSY) during ribosomal synthesis, enabling screening of ultra-diverse covalent macrocyclic peptide libraries (>10¹³ variants) [4].

This platform enabled discovery of irreversibly binding peptides targeting Nectin-4, a protein overexpressed in multiple cancers. The optimized covalent PDC (CP-N1-MMAE) demonstrated:

  • High binding affinity (Kᵢ = 3.58 μmol/L)
  • Potent cytotoxicity (IC₅₀ ≈ 43 nmol/L) against MDA-MB-468 cells
  • Specific covalent engagement through proximity-triggered SuFEx reaction

The methodology combines genetic code expansion with mRNA display technology, allowing direct incorporation of fluorosulfate warheads during translation without requiring post-synthetic modification. This approach establishes a new paradigm for precision covalent drug discovery with potential application across multiple therapeutic targets.

Diagnostic Surface Engineering

Phenyl fluorosulfates provide robust chemistry for diagnostic surface functionalization, particularly for aptamer-based detection platforms. The covalent attachment of recognition elements to transducer surfaces represents a critical step in biosensor development, where orientation, density, and activity preservation significantly impact analytical performance.

Research has demonstrated successful implementation of phenyl fluorosulfates for:

  • Aptamer immobilization on gold and silicate substrates for diagnostic applications [3]
  • Controlled surface grafting of phenyl ring-containing polymers via direct fluorination-initiated ATRP [5]
  • Fabrication of superhydrophobic surfaces with durable functional coatings

These applications leverage the context-dependent reactivity of fluorosulfates to achieve selective conjugation while maintaining biomolecular functionality. The stability of the resulting sulfamate linkages ensures diagnostic platform robustness under varied storage and operational conditions, making phenyl fluorosulfates particularly valuable for point-of-care diagnostic applications.

Conclusion

This compound chemistry represents a versatile and robust platform for surface immobilization applications spanning basic research, drug discovery, and diagnostic development. The unique balance of stability and reactivity enables selective covalent conjugation under physiological conditions, while the modular synthesis facilitates adaptation to diverse experimental requirements. The protocols and guidelines presented in this document provide researchers with comprehensive methodologies to implement this compound immobilization in their specific applications, supported by troubleshooting advice and optimization strategies. As the field of SuFEx chemistry continues to evolve, phenyl fluorosulfates are poised to play an increasingly significant role in surface science and biotechnology.

References

Troubleshooting Guide: Low Yields in Aryl Fluorosulfate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Category Specific Issue Recommended Solution Key Rationale
Reagent Handling Use of gaseous SO₂F₂ Adopt ex situ generation from solid precursors (e.g., 1,1'-sulfonyldiimidazole) [1]. Safer, more convenient, avoids yield loss from handling toxic gas [1].
Substrate Compatibility Low reactivity of certain phenols (e.g., 2-pyridones) Use a stronger base (DIPEA instead of TEA) and polar solvent (ACN instead of DCM) [2]. Shifts reaction pathway towards the desired O-fluorosulfonation [2].
Sensitive functional groups (e.g., anilines) Use the ex situ SO₂F₂ generation method with TFA/KF [1]. Milder conditions prevent decomposition of sensitive groups [1].
Competing Reactions Formation of N-fluorosulfonates Optimize base and solvent; the Sharpless group's standard conditions are a starting point [2]. Prevents reaction from proceeding through an undesired, competing pathway [2].

Detailed Experimental Protocols

For the solutions mentioned above, here are more detailed methodological details.

Protocol 1: Ex Situ Generation of SO₂F₂ [1]

This method uses a two-chamber reactor to safely generate and consume SO₂F₂.

  • Precursor: 1,1'-Sulfonyldiimidazole (SDI).
  • Acid Source: Trifluoroacetic acid (TFA) is placed in one chamber with SDI.
  • Fluoride Source: Potassium Fluoride (KF) is included in the reaction chamber with the phenol substrate.
  • Procedure: The apparatus is sealed. Gaseous SO₂F₂ is generated in situ from the reaction between TFA and SDI in the first chamber and consumed in the second chamber by the phenol in the presence of KF. This setup minimizes the risk of gas leakage.
  • Advantages: This method is scalable to multigram quantities and avoids the formation of chlorinated byproducts, which can be an issue with other reagents [1].
Protocol 2: Synthesis from Challenging Substrates (e.g., 2-Pyridones) [2]
  • Standard Conditions (for most phenols): Use triethylamine (TEA, 1.5 equiv.) in dichloromethane (DCM) at room temperature for 2-24 hours [2].
  • Optimized Conditions (for 2-pyridones): Replace TEA with N,N-diisopropylethylamine (DIPEA, 1.5-3.0 equiv.) and use acetonitrile (ACN) as the solvent. Reaction time may be extended to 24 hours [2].

The following workflow can help in diagnosing and resolving low yield issues systematically.

Start Low Yield in Aryl Fluorosulfate Synthesis Step1 Check Substrate Type Start->Step1 Step2 Evaluate SO₂F₂ Source Step1->Step2 Simple phenol? Step3B Apply optimized conditions (DIPEA, ACN) Step1->Step3B Challenging substrate (e.g., 2-pyridone) Step3A Standard conditions likely suffice (TEA, DCM) Step2->Step3A Using ex situ method? Step4A Direct gas handling can cause issues Step2->Step4A Using gaseous SO₂F₂? Sol2 Confirm substrate is compatible with standard protocol Step3A->Sol2 Step4B Method is robust Step3B->Step4B Sol1 Switch to ex situ generation from solid precursor Step4A->Sol1 Step4B->Sol2

References

SuFEx Reaction Byproducts and Removal Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the common byproducts formed in various SuFEx reactions and the recommended methods for their removal.

SuFEx Reaction System Key Byproducts Recommended Removal Method(s) Key Experimental Considerations
Organocatalytic (e.g., BTMG-HMDS) [1] [2] HMDS-derived silyl byproducts, excess HMDS, volatile BTMG catalyst. Simple evaporation (under vacuum or gentle heating). The volatility of the catalyst (BTMG), silicon additive (HMDS), and generated byproducts makes purification straightforward. [1]
Silicon-Mediated (General) [2] Various silyl ethers or silyl fluorides (e.g., (TMS)2O). Aqueous work-up (extraction), chromatography, or evaporation (depending on volatility). The specific method depends on the volatility of the silyl byproduct formed. [1] [2]
Sulfinate Protecting Group (SPG) Chemistry [3] Deprotection reagents (e.g., Selectfluor). Standard aqueous work-up and chromatography. SPGs allow the sulfonyl fluoride to be carried through multiple synthetic steps, delaying its introduction until the end to avoid instability issues. [3]
Aqueous Buffer Macrocyclization [4] Hydrolyzed sulfonyl fluoride, inorganic salts from buffer (e.g., phosphate). Analytical HPLC for monitoring and preparative HPLC for purification. Reactions are performed in phosphate-buffered saline (PBS); HPLC is the primary method for isolating the cyclic peptide from the aqueous system. [4]
Mechanochemical (Solvent-Free) [5] Minimal liquid byproducts. Simple washing of the solid reaction cake with a minimal amount of solvent. The solvent-free nature of the reaction drastically simplifies purification, often requiring only a brief wash. [5]

Troubleshooting FAQs

Q1: My SuFEx reaction uses BTMG and HMDS. What is the most efficient way to purify the product? The BTMG-HMDS catalytic system is designed for easy purification. The catalyst (BTMG), silicon additive (HMDS), and its byproducts (e.g., hexamethyldisiloxane) are all volatile. The recommended method is to remove the solvents and these volatile components under reduced pressure (vacuum), often yielding analytically pure product without the need for chromatography. [1] [2]

Q2: How can I prevent the formation of stubborn byproducts that complicate purification? Consider using sulfinate protecting groups (SPGs) in your synthetic route. [3] This strategy protects the reactive sulfonyl fluoride precursor, allowing you to perform various synthetic transformations early on. The sulfonyl fluoride is only unveiled in the final step via a clean deprotection, minimizing its exposure to conditions that could create hard-to-remove byproducts later. [3]

Q3: I am working with peptides in aqueous buffer. How do I remove byproducts? For SuFEx-mediated macrocyclization of peptides in phosphate-buffered saline (PBS), the primary byproducts are inorganic salts and hydrolyzed starting material. The most effective purification technique is preparative High-Performance Liquid Chromatography (HPLC), which cleanly separates the cyclic peptide from other components in the aqueous mixture. [4]

Detailed Purification Protocols

Protocol 1: Standard Work-up for Siloxane Byproduct Removal This method is generally effective for reactions involving silyl ethers and silicon additives like HMDS. [1] [2]

  • Reaction Quench: Upon reaction completion, transfer the mixture to a separatory funnel.
  • Extraction: Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer will contain your product and siloxane byproducts.
  • Washing: Wash the organic layer with water or brine to remove any polar catalysts or salts.
  • Drying: Dry the organic phase over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
  • Concentration: Filter and concentrate the organic solution under reduced pressure.
  • Further Purification: If necessary, the crude product can be further purified by flash column chromatography or recrystallization.

Protocol 2: Direct Evaporation for BTMG-HMDS Systems This streamlined protocol leverages the volatility of the components. [1]

  • Concentrate: After the reaction is complete, directly remove the bulk of the reaction solvent (e.g., acetonitrile) using a rotary evaporator.
  • Remove Volatiles: Subject the resulting residue to a high vacuum (e.g., on a vacuum line) to volatilize and remove any remaining BTMG catalyst, HMDS, and HMDS-derived byproducts.
  • Analyze Purity: Analyze the resulting residue by NMR spectroscopy. In many cases, the product will be of sufficient purity for subsequent use. If needed, a final purification step like trituration or chromatography can be applied.

Byproduct Removal Workflow

The diagram below outlines a logical decision-making process for selecting the appropriate byproduct removal strategy based on your SuFEx reaction conditions.

Start Start: SuFEx Reaction Complete CatSys Identify Catalytic System Start->CatSys Volatile BTMG-HMDS or other volatile system? CatSys->Volatile P1 Protocol: Direct Evaporation Volatile->P1 Yes SilMed Other silicon-mediated system? Volatile->SilMed No P2 Protocol: Aqueous Work-up SilMed->P2 Yes AqSys Aqueous buffer system? SilMed->AqSys No P3 Protocol: Preparative HPLC AqSys->P3 Yes SPG Using Sulfinate Protecting Groups (SPGs)? AqSys->SPG No P4 Strategy: Final-step deprotection & standard work-up SPG->P4 Yes Default Standard synthetic system SPG->Default No P5 General Recommendation: Aqueous Work-up & Chromatography Default->P5

References

Phenyl Fluorosulfate Properties and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl fluorosulfates are compounds containing the -OSO₂F functional group, often used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for constructing complex molecules or modifying biomaterials due to their balanced reactivity and stability [1]. Key properties for experimental design include:

  • Solubility: Soluble in common organic solvents like ethyl acetate, chloroform, acetonitrile, and dichloromethane [2].
  • Stability: Fluorosulfates are generally stable in solution and in DMSO at -20°C [1] [3], but are hydrolytically sensitive and must be kept away from moisture.
  • Reactivity: The fluorosulfate group (-OSO₂F) can react with nucleophilic amino acid side chains like tyrosine and lysine in protein binding pockets [1] [3].

Solvent Compatibility and Data

Solvent Compatibility / Observed Effect Key Considerations / Typical Use
Acetonitrile High compatibility [2] Suitable for reaction medium; fluorescence studies (e.g., quantum yield up to 64%) [4] [5]
Dichloromethane (DCM) High compatibility [2] Common solvent for SuFEx reaction chamber [4] [2]
Chloroform High compatibility [2] Suitable for post-reaction processing and analysis [2]
Ethyl Acetate High compatibility [2] Suitable for post-reaction processing and analysis [2]
Dimethyl Sulfoxide (DMSO) High compatibility [3] Stock solution storage at -20°C; no significant hydrolysis [3]
Water / Aqueous Buffers Low compatibility; hydrolyzes [1] Avoid for storage. Use anhydrous conditions for reactions.
Trifluoroacetic Acid (TFA) Used in synthesis Acid for generating SO₂F₂ gas in SuFEx; formic acid can be preferred [4] [5]
Formic Acid Used in synthesis Can yield higher than TFA for SO₂F₂ generation in SuFEx [4] [5]

Synthesis and Experimental Protocols

SuFEx Reaction for Phenyl Fluorosulfate Synthesis

This is a primary method for synthesizing 2-phenylbenzoxazole fluorosulfates [4] [5] [2].

G A Chamber A Setup A1 Add SDI, KF, and acid (e.g., Formic Acid) A->A1 Gas flow B Chamber B Setup B1 Add substrate (e.g., hydroxy-phenylbenzoxazole) DBU, and DCM solvent B->B1 C Reaction & Work-up C1 Relieve pressure and open reactor C->C1 A2 Generate SO₂F₂ gas A1->A2 Gas flow B2 SO₂F₂ gas diffuses into chamber B A2->B2 Gas flow B1->B2 B3 Click reaction proceeds (typically 24 hrs, room temp) B2->B3 B3->C C2 Transfer and rinse reaction mixture C1->C2 C3 Purify product (e.g., column chromatography) C2->C3

  • Step 1: Two-Chamber Reactor Setup

    • Chamber A (Gas Generation): Load 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF). Add formic acid (or TFA) through the septum to generate SO₂F₂ gas immediately [4] [5].
    • Chamber B (Reaction): Load the hydroxyl-containing substrate (e.g., 2-(hydroxyphenyl)benzoxazole), the base DBU, and solvent DCM [2].
  • Step 2: Reaction Execution

    • Allow the reaction to proceed with stirring at room temperature for about 24 hours [2].
    • Using formic acid and an optimal SDI to KF ratio (e.g., 2.5:6) can increase yields up to 59%, reducing dimer by-products [4] [5].
  • Step 3: Work-up and Purification

    • Carefully open the reactor to relieve residual pressure in a fume hood.
    • Transfer the reaction mixture from chamber B, rinse with additional DCM, and concentrate.
    • Purify the crude product using techniques like column chromatography [2].
Notes on Silylated Substrates
  • Pre-silylation of the hydroxyl group is generally not recommended for 2-phenylbenzoxazole substrates, as it can lead to lower yields of the target fluorosulfate due to enhanced reactivity and dimer formation [4] [5] [2].

Troubleshooting Common Experimental Issues

Problem & Phenomenon Possible Root Cause Solution / Prevention
Low Yield / Dimer By-product: Formation of bis(benzoxazolylphenyl)sulfate. [4] [2] SO₂F₂ gas concentration is too low; substrate is too reactive. Increase excess of SO₂F₂ gas (1.5x); avoid using pre-silylated substrates. [4] [5]
Unexpectedly High Retention in Reverse-Phase HPLC for basic analytes. [6] Fluorinated stationary phases can retain basic analytes via a HILIC mechanism with high-organic mobile phases. Use mobile phases with high organic modifier content; recognize this as a feature for LC-MS sensitivity. [6]
Hydrolysis / Degradation: Compound loses activity; extra peaks in HPLC. Exposure to moisture or aqueous solutions. Use anhydrous solvents; store stock solutions in DMSO at -20°C; keep vials sealed with septa. [1] [3]
Unplanned Covalent Modification in biological assays. Fluorosulfate warhead reacts with nucleophilic residues (Tyr, Lys) in protein binding pockets. Consider this desired reactivity in drug design; include proper controls to confirm covalent binding. [1]

References

fluorosulfate reaction rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals & Optimization Strategies

The table below summarizes the core factors that influence fluorosulfate reaction rates and practical strategies for their improvement.

Factor Challenge / Goal Optimization Strategy Key Experimental Findings
Strategic Electrophile Positioning Slow reaction with a non-proximal lysine residue [1]. Design molecules to directly juxtapose the aryl-fluorosulfate warhead with a target lysine within a binding pocket [1]. Proper placement (e.g., targeting Lys297 in XIAP-BIR3) drastically increased reaction rates, making them comparable to cysteine-targeting acrylamides [1].
Reaction Environment & Catalysis Achieving rapid amination under mild, aqueous, and industrially relevant conditions [2]. Use a specialized Palladium Oxidative Addition Complex (OAC) with the BippyPhos ligand in aqueous micellar conditions [2]. This OAC enables efficient C–N coupling in water at low catalyst loadings, replacing PFAS-related leaving groups like triflates [2].
Chemical Activation Converting inert tyrosine-fluorosulfate (fsY) to sulfate (sY) under physiological conditions [3]. Employ hydroxamic acid (HA) reagents (e.g., benzohydroxamic acid) to activate the fluorosulfate group [3]. HA reagents trigger an unusual Lossen rearrangement, achieving quantitative conversion of fsY to sY in peptides within 30 minutes at neutral pH [3].

Detailed Experimental Protocols

Protocol 1: Enhancing Covalent Protein Inhibition

This protocol is based on the design of aryl-fluorosulfate-based pan-Inhibitors of Apoptosis (IAPs) [1].

  • Objective: To rapidly and irreversibly inhibit the BIR3 domain of XIAP by covalently targeting a specific lysine residue.
  • Design & Synthesis:
    • Molecular Docking: Identify a lysine residue (e.g., Lys297 in XIAP-BIR3) located directly within the target protein's binding pocket.
    • Ligand Design: Synthesize a tetrapeptide ligand (e.g., Ala-Val-Pro-Ile derivative) where the P4 position is a 1-amino indane bearing a 4-fluorosulfate group. This positions the electrophile adjacent to the target lysine.
    • Solid-Phase Peptide Synthesis (SPPS): Synthesize the ligand using a BAL resin, followed by cleavage and purification to obtain the final inhibitor (e.g., compounds 2 and 3 in the study).
  • Validation:
    • In Vitro Assay: Confirm covalent adduct formation using techniques like LC-MS/MS after incubating the inhibitor with the target protein.
    • Cellular Assay: Demonstrate sustained target engagement and inhibition in a relevant cell line, confirming cell permeability and stability.

The following diagram illustrates the strategic design principle of positioning the fluorosulfate warhead for an accelerated reaction.

Ligand Ligand Warhead Warhead Ligand->Warhead  Juxtaposed Protein Protein Lysine Lysine Protein->Lysine Warhead->Lysine  Rapid Covalent  Bond Formation

Protocol 2: Controlled Sulfation of Peptides/Proteins

This protocol uses fluorosulfate as a latent sulfate for light-controlled biological activity [3].

  • Objective: To spatiotemporally control the bioactivity of a sulfopeptide by activating a dormant fluorosulfate (fsY) to a sulfate (sY).
  • Materials:
    • Peptide/Protein: Synthesized to contain L-fluorosulfatyrosine (fsY) at desired positions via SPPS or non-canonical amino acid mutagenesis.
    • Decaging Reagent: A hydroxamic acid, such as heteroaromatic HA 7 or a photocaged version like 20 (2-nitrobenzyl-caged HA).
  • Procedure:
    • Prepare a solution of the fsY-containing peptide (e.g., 100 µM) in a neutral aqueous buffer (e.g., PBS, pH 7.4).
    • Add the hydroxamic acid reagent 7 (e.g., 1-5 mM final concentration).
    • Incubate at 37°C for 30-60 minutes.
    • Monitor the conversion from fsY to sY using LC-MS, observing a mass decrease of 1.996 Da.
  • Light-Controlled Activation:
    • Use the photocaged reagent 20 instead of 7.
    • Irradiate the reaction mixture with 370 nm UV light to uncage the active hydroxamic acid and initiate the decaging reaction.

The mechanism of this activation involves a unique Lossen rearrangement, as shown below.

fsY fsY Intermediate Intermediate fsY->Intermediate  Nucleophilic  Attack sY sY Intermediate->sY  Intramolecular  Lossen Rearrangement HA HA HA->Intermediate  Reagent

Frequently Asked Questions

  • Q1: Why is my fluorosulfate reaction proceeding very slowly or not at all?

    • A: The most common cause is suboptimal positioning of the fluorosulfate group relative to its target nucleophile (e.g., lysine). Re-evaluate your molecular design using docking studies to ensure close proximity. Additionally, the inherent stability of the fluorosulfate group makes it inert to many mild conditions; it requires specific activation strategies like proper juxtaposition or hydroxamic acid reagents [1] [3].
  • Q2: Can I use fluorosulfates for rapid coupling reactions in complex synthesis?

    • A: Yes. Recent advances show that specialized catalysts can enable rapid reactions. For example, a tailored Pd Oxidative Addition Complex (OAC) can facilitate efficient amination of aryl fluorosulfates in water, making them viable substitutes for regulated leaving groups like triflates [2].
  • Q3: How stable are fluorosulfates in aqueous and biological media?

    • A: Fluorosulfates are remarkably stable under physiological conditions. Studies show negligible hydrolysis (<5%) in neutral aqueous buffer over 24 hours, and they remain largely intact in cell lysate and serum, which is key for their use in biological settings [3].

References

Aryl Fluorosulfate Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Handling

How can I safely generate sulfuryl fluoride (SO₂F₂) for fluorosulfate synthesis?

The ex-situ generation method provides a safer alternative to handling gaseous SO₂F₂ directly.

  • Principle: Sulfuryl fluoride (SO₂F₂) is generated in a sealed system from a solid precursor, 1,1′-sulfonyldiimidazole (SDI), and is immediately consumed in the reaction chamber [1].
  • Setup: A two-chamber reactor is required [1].
  • Procedure:
    • Place the solid SO₂F₂ precursor, 1,1′-sulfonyldiimidazole (SDI), into the first chamber along with trifluoroacetic acid (TFA) and potassium fluoride (KF) [1].
    • In the second chamber, place your phenol or hydroxylated heteroarene substrate dissolved in an appropriate organic solvent (e.g., DCM or ACN) with a base (e.g., TEA or DIPEA) [1].
    • Seal the reactor. The generated SO₂F₂ gas flows from the first chamber into the second, where it reacts with the substrate [1].
    • After the reaction is complete, the aryl fluorosulfate product can be isolated from the reaction mixture in the second chamber [1].

This method is scalable to multigram quantities and avoids the formation of chlorinated byproducts [1].

What is the typical workflow for synthesizing an aryl fluorosulfate?

The following diagram outlines the general workflow, from preparation to obtaining the final product.

workflow Start Start: Phenol Substrate Step1 Select Synthesis Method Start->Step1 Step2 Direct Gas Handling (SO₂F₂) Step1->Step2 Traditional Step3 Ex-Situ Generation (1,1'-sulfonyldiimidazole) Step1->Step3 Recommended Step4 Reaction with Base (e.g., TEA, DIPEA) Step2->Step4 Step3->Step4 Step5 Obtain Aryl Fluorosulfate Step4->Step5

Troubleshooting Common Issues

My fluorosulfation reaction has low yield. What could be wrong?

Several factors can affect the reaction efficiency. The table below summarizes common issues and suggested solutions.

Problem Possible Cause Suggested Solution
Low Conversion Incorrect base selection For challenging substrates (e.g., 2-pyridones), switch from Triethylamine (TEA) to a stronger base like DIPEA [2].
Incomplete gas transfer Ensure the two-chamber reactor is properly sealed. For direct gas methods, check that the SO₂F₂ delivery line is not leaking [1].
Byproduct Formation Side reactions with sensitive functional groups Aryl fluorosulfates are known for their broad functional group tolerance. Key groups like nitro, cyano, formyl, acetyl, and halogens (F, Cl) typically remain intact [3].
Unreacted Phenol Reaction did not initiate Confirm the activity and quality of your SO₂F₂ source or precursor. Ensure the base is fresh and the solvent is anhydrous [2] [1].
The fluorosulfate group seems unstable in my downstream reaction. Is this expected?

Aryl fluorosulfates are generally bench-stable in biological media and demonstrate excellent stability in aqueous environments, which is valuable for bioconjugation and drug design [4]. However, their unique reactivity can be exploited:

  • In SuFEx Click Chemistry: The S-F bond is susceptible to exchange under specific, controlled conditions, which is the basis of its "click" functionality [5]. This is a feature, not a flaw.
  • In Radiochemistry: The fluoride atom can be swapped with radioactive fluorine-18 ([¹⁸F]) in less than 2 minutes to create PET radiotracers [6]. If unexpected fluoride displacement occurs, check for potential nucleophiles or catalytic conditions in your reaction mixture that might be promoting this exchange.

Characterization and Analysis

How can I confirm the successful synthesis of my aryl fluorosulfate?

While nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard, these techniques provide key indicators:

  • Mass Spectrometry (MS): Look for the characteristic molecular ion peak corresponding to the mass of your target aryl fluorosulfate. This is particularly crucial for confirming covalent adduct formation in proteins during biophysical screening [4].
  • ¹⁹F NMR: This is a highly diagnostic tool. You should observe a characteristic peak for the fluorine atom in the -OSO₂F group. The specific chemical shift can help confirm the identity of the product.

Frequently Asked Questions (FAQ)

What makes aryl fluorosulfates superior to triflates in synthesis?

Aryl fluorosulfates offer several key advantages [5] [7]:

  • Cost & Atom Economy: They are less expensive to prepare and have better atom economy.
  • Stability & Handling: They are often more stable and less toxic.
  • Unique Chemoselectivity: They can exhibit distinct reactivity, allowing for selective transformations in the presence of halides that are not possible with triflates [2].
Can I perform sequential cross-couplings on a molecule containing both -Br and -OSO₂F groups?

Yes, the distinct reactivity of these groups allows for exquisite chemoselective control. The established reactivity order is -Br > -OSO₂F > -Cl [2]. This means you can selectively couple the bromide first using a specific catalyst (like Pd(PPh₃)₄), and subsequently couple the fluorosulfate group in a second step, enabling the precise, stepwise synthesis of polysubstituted arenes [2].

Are aryl fluorosulfates suitable for biological applications?

Yes, their stability and mild electrophilicity make them ideal for certain biological applications.

  • Fragment-Based Drug Discovery: Aryl fluorosulfates are used in "electrophile-first" screening approaches. Their inherent stability allows for long incubation times (e.g., >48 hours) with proteins, enabling the identification of covalent binders to residues like Lysine, Tyrosine, and especially Histidine [4].
  • Antibacterial Agents: Simple aryl fluorosulfates have shown potent activity against multidrug-resistant bacteria, including MRSA. The -OSO₂F moiety is often essential for this activity, and some compounds can disrupt bacterial biofilms [8].

A Note on Purification Methods

References

Technical Support Center: SuFEx Reaction Silylation Effects and Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

SuFEx Catalysis Overview & Silylation Effects

Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform that enables reliable, modular synthesis of sulfur(VI)-containing compounds. The silylation effect plays a crucial role in enhancing SuFEx reaction rates and yields by activating hydroxyl groups toward SuFExable hubs through the formation of silyl ether intermediates. This mechanism is particularly valuable when coupling aryl alcohols with sulfonyl fluorides, aryl fluorosulfates, and other SuFExable substrates.

The catalytic cycle involves Lewis base catalysts (typically nitrogenous superbases) that activate the S-F bond while simultaneously promoting the formation of silyl ethers from alcohols, which dramatically increases their nucleophilicity toward SuFExable electrophiles. Common silylating agents include hexamethyldisilazane (HMDS) and various silyl chlorides, while frequently used catalysts encompass 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and BEMP [1].

Table: Comparison of Key Catalysts for Silylation-Enhanced SuFEx Reactions

Catalyst pKaH (in MeCN) Typical Loading Key Advantages Reaction Time
BTMG (Barton's base) ~26 [1] 1-20 mol% [1] Easy purification by evaporation; high efficiency Minutes [1]
DBU 24.3 [1] 10-30 mol% [1] Effective for various SuFEx transformations Hours [2]
BEMP 27.6 [1] 1-10 mol% [1] Handles challenging substrate combinations Minutes to hours [1]
Triethylamine 18.8 [1] Variable Mild base for controlled reactions Typically longer

The following diagram illustrates the catalytic mechanism of silylation-enhanced SuFEx reactions:

SilylationSuFEx cluster_2 SuFEx Phase ROH Alcohol (R-OH) ROSi Silyl Ether (R-OSiR₃) ROH->ROSi Silylation SiAgent Silylating Agent (e.g., HMDS) SiAgent->ROSi Consumed Base Lewis Base Catalyst (e.g., BTMG, DBU) SO2F2 SuFExable Hub (e.g., SO₂F₂, R-SO₂F) Base->SO2F2 Activates Base->ROSi Catalyzes Intermediate S(VI) Intermediate SO2F2->Intermediate S-F Bond Activation Product SuFEx Product ROSi->Intermediate Nucleophilic Attack Intermediate->Product Fluoride Elimination

Experimental Protocols

General Procedure for BTMG-Catalyzed Silylative SuFEx [1]

Materials: Substrate with hydroxyl group(s), SuFExable hub (e.g., sulfonyl fluoride, aryl fluorosulfate), hexamethyldisilazane (HMDS, 1.0-2.0 equiv.), BTMG catalyst (1-20 mol%), anhydrous solvent (e.g., DME, THF).

Procedure:

  • Setup: Charge an oven-dried round-bottom flask with a magnetic stir bar with your hydroxyl-containing substrate (1.0 equiv.) under inert atmosphere
  • Silylation: Add anhydrous solvent (0.1-0.5 M concentration) followed by HMDS (1.2-2.0 equiv.) and BTMG catalyst (1-20 mol%)
  • Reaction: Add SuFExable hub (1.0-1.5 equiv.) and stir at room temperature or mild heating (40-60°C) for 5 minutes to 4 hours
  • Monitoring: Track reaction progress by TLC, NMR, or LC-MS
  • Work-up: Evaporate volatile components (catalyst, HMDS byproducts) under reduced pressure
  • Purification: Purify the residue by flash chromatography or recrystallization to obtain the pure SuFEx product

Note: The volatility of BTMG, silicon additive, and generated byproducts enables simple evaporation for purification, yielding analytically pure products in most cases [1].

DBU-Catalyzed SuFEx for Polymer Synthesis [2]

Materials: Bisphenol A derivatives, aryl fluorosulfates, DBU (10-30 mol%), anhydrous DME or THF, molecular sieves (4Å).

Procedure:

  • Activation: Dissolve bisphenol A derivative (1.0 equiv.) in anhydrous DME (0.25 M) under nitrogen atmosphere
  • Silylation: Add trimethylsilyl chloride (1.1 equiv.) and DBU (1.1 equiv.), stir for 30 minutes at room temperature
  • SuFEx Reaction: Add aryl fluorosulfate (1.0 equiv.) and additional DBU (10-30 mol% relative to total reaction)
  • Incubation: Stir at room temperature for 3-12 hours until complete conversion by TLC/LC-MS
  • Quenching: Carefully add saturated ammonium chloride solution
  • Extraction: Extract with ethyl acetate (3×15 mL), dry combined organic layers over Na₂SO₄
  • Isolation: Concentrate and purify by flash chromatography

Scale-up Note: This procedure has been successfully demonstrated on gram-scale for polymer synthesis with yields typically exceeding 85% [2].

Troubleshooting Guide

Table: Common Issues and Solutions in Silylation-Enhanced SuFEx Reactions

Problem Possible Causes Solutions Yield Impact
Low Conversion Insufficient catalyst loading Increase BTMG/DBU to 10-20 mol%; ensure freshness of catalyst Improvement from <30% to >80% possible [1]
Hydrolysis Competing Moisture in solvent/reagents Use rigorous anhydrous conditions; employ 4Å molecular sieves Can improve yields by 20-50% [1]
Side Reactions Overly reactive SuFEx hub Switch to milder catalyst (Et₃N instead of BTMG); lower temperature Critical for sensitive substrates [1]
Incomplete Silylation Poor silylating agent activity Use fresh HMDS; consider alternative silylating agents Directly impacts final yield [1]
Polymerization Multifunctional hubs at high concentration Use slower addition; dilute conditions (0.1 M); lower catalyst loading Prevents gelation; maintains 70-95% yield [2]
Purification Issues Non-volatile byproducts Optimize BTMG/HMDS system; implement column chromatography Essential for isolated yield [1]

Frequently Asked Questions (FAQs)

How does silylation improve SuFEx reaction yields?

Silylation converts hydroxyl groups into more nucleophilic silyl ethers, dramatically enhancing their reactivity toward SuFExable electrophiles. The synergistic combination of Lewis base catalysts and silylating agents like HMDS enables rapid, high-yielding couplings under mild conditions. This approach typically improves yields by 20-40% compared to direct reactions with free hydroxyl groups, while also suppressing competing hydrolysis and side reactions [1].

What is the optimal catalyst for silylation-enhanced SuFEx?

The optimal catalyst depends on your specific substrates:

  • BTMG is ideal for rapid reactions (minutes) with easy purification, excellent for most small-molecule synthesis
  • DBU offers balanced reactivity for diverse applications including polymer synthesis
  • BEMP handles the most challenging substrate combinations with minimal loading (1-10 mol%)

Consider starting with BTMG (10-15 mol%) for general applications, as it provides an excellent balance of efficiency and practicality [1].

Why is my silylation-SuFEx reaction proceeding slowly despite using HMDS?

Common causes include:

  • Catalyst deactivation due to moisture or impurities
  • Insufficient catalyst loading for the specific SuFEx hub reactivity
  • Steric hindrance around the hydroxyl group requiring higher temperature or longer reaction times

Solutions include:

  • Ensure anhydrous conditions with molecular sieves
  • Increase BTMG loading to 15-20 mol%
  • Verify freshness of HMDS source
  • Consider slightly elevated temperatures (40-60°C) for sterically hindered substrates [1]
Can silylation strategies be used for iterative SuFEx synthesis?

Yes, sequential silylation-SuFEx protocols have been successfully demonstrated for sequence-regulated oligomer and polymer synthesis. The key is selecting appropriate protecting groups and controlling catalyst loading at each step. For example, iterative SuFEx approaches have produced well-defined oligosulfates with precise sequencing through careful alternation of silylation, SuFEx coupling, and regeneration of SuFExable hubs [2].

The following workflow illustrates the iterative SuFEx process for oligomer synthesis:

IterativeSuFEx cluster_notes Key Advantages Start Monomer Building Block (Containing OH and SO₂F) Step1 Silylation with HMDS/BTMG Start->Step1 Step2 SuFEx Coupling with Second Monomer Step1->Step2 Silyl Ether Formed Step3 Fluorosulfate Regeneration Step2->Step3 Sulfate Linkage Formed Step4 Repeat Cycle for Chain Elongation Step3->Step4 SO₂F Group Regenerated Step4->Step2 Next Monomer Product Sequence-Controlled Oligomer Step4->Product Final Deprotection Note1 • High yielding steps (85-95%) • Precise sequence control • Orthogonal reactivity

How do I scale up silylation-SuFEx reactions without compromising yield?

Successful scale-up requires:

  • Maintaining reagent quality (fresh HMDS, pure catalysts)
  • Controlling addition rates for exothermic silylation steps
  • Optimizing solvent concentration (0.1-0.25 M works well for many systems)
  • Gradual scaling (demonstrate on 1g scale before larger batches)

Gram-scale SuFEx reactions using these principles have been reported with isolated yields exceeding 85% for both small molecules and polymers [2].

Conclusion

The strategic implementation of silylation chemistry dramatically enhances the efficiency and scope of SuFEx reactions by activating hydroxyl groups toward various SuFExable hubs. By selecting appropriate catalyst systems (BTMG, DBU, or BEMP) and optimizing reaction parameters, researchers can achieve high-yielding, robust SuFEx transformations for diverse applications ranging from small-molecule drug discovery to polymer science. The troubleshooting guidelines and protocols provided here address the most common challenges encountered in laboratory settings, enabling both new and experienced practitioners to leverage the full potential of SuFEx click chemistry.

References

phenyl fluorosulfate handling safety

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Hazard Overview

The table below summarizes the identified hazard information for phenyl fluorosulfate and a closely related compound.

Chemical Name Hazard Classification Signal Word GHS Hazard Pictograms Key Hazards
This compound (General, based on related data) To be confirmed To be confirmed To be confirmed Corrosive, toxic, absorbed through skin [1]
4-Nitrothis compound (Specific example) Skin Corr. 1B, Eye Dam. 1 [2] Danger [2] Corrosive [2] Causes severe skin burns and eye damage [2]

First Aid Measures

This guidance is critical, especially since phenol (a related compound) can be absorbed through intact skin and has anesthetic properties, meaning you may not feel pain even while significant tissue damage is occurring [1].

  • Skin Contact
    • Immediately remove contaminated clothing. The person assisting should wear protective gloves to avoid exposure [1].
    • Flush the affected area with copious amounts of water for at least 15 minutes [1].
    • After water irrigation, apply Polyethylene Glycol 300 (PEG 300 or Macrogol 300) for at least 30 minutes. This step is crucial as PEG inactivates absorbed phenol [1].
  • Eye Contact
    • Irrigate the affected eye immediately with copious amounts of running water [1].
    • Seek immediate medical attention at an Accident and Emergency unit. There will be severe pain and redness, and corneal ulceration is a risk [1].

> Important Note for Medical Staff: Do not touch affected tissue with bare hands. Inform medical staff that inhalation of phenol may cause pulmonary edema, and complications from systemic absorption can include cardiogenic shock, hyperpyrexia, gut perforation, and renal failure [1].

Safe Handling & Troubleshooting

This section addresses common concerns in a question-and-answer format.

Q1: What is the stability profile of aryl fluorosulfates? A1: Some aryl fluorosulfates can be quite stable. For instance, one research compound, 2-(diphenylphosphanyl)this compound, was reported to be stable in air for at least one year and in phosphate buffer for at least one week [3]. However, stability is likely dependent on the specific aromatic ring substitution.

Q2: What should I do if my aryl fluorosulfate compound appears to decompose? A2: Decomposition can be accelerated by certain conditions.

  • Moisture: While some compounds are stable in buffer, others may hydrolyze. Ensure a dry environment for long-term storage and use anhydrous solvents when stability is uncertain.
  • Basic Conditions: Avoid contact with strong bases. The fluoride atom in the S(VI)-F bond can be susceptible to nucleophilic attack, which is the basis of SuFEx click chemistry [4].

Q3: What are the key steps for handling a spill? A3: A standard spill procedure for corrosive solids/liquids should be followed, adapted with the first aid knowledge above.

  • Evacuate and Ventilate: Clear the immediate area.
  • Don Appropriate PPE: This must include impermeable gloves (nitrile or neoprene), goggles, and a lab coat.
  • Contain the Spill: Use a spill pillow or absorbent material to prevent spread.
  • Collect and Dispose: Carefully collect the waste into a suitable container for hazardous chemical waste.
  • Decontaminate: Clean the area with a suitable decontaminating agent.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for planning experiments involving this compound.

Start Start: Plan Experiment A Review SDS & Literature for Specific Compound Start->A B Identify All Hazards: Corrosivity, Toxicity, Absorption A->B C Engineer Controls: Always Use Fume Hood B->C D Select PPE: Impermeable Gloves, Lab Coat, Goggles, Face Shield C->D E Prepare Spill Kit & First Aid Ensure PEG300 is Available D->E F Execute Experiment E->F G Decontaminate & Dispose of Waste F->G End End G->End

Key Information Gaps and Further Research

The available information has some limitations, and you should actively seek out these specific details:

  • A Specific Safety Data Sheet (SDS): The most critical missing item is a complete SDS for This compound (CAS 51451-34-4). This document is essential and will provide precise handling instructions, personal protective equipment (PPE) requirements, full toxicological data, and exact first aid measures.
  • Detailed Disposal Procedures: Search for "[Your Institution] hazardous chemical waste disposal protocol" for corrosive compounds.
  • Stability in Various Solvents: Further research is needed on the stability of this compound in different solvents (e.g., DMSO, MeCN, DMF) over time [3] [4].

References

Fluorosulfate Stability and Controlled Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Principle: The fluorosulfate (fsY) group is a stable, latent form of sulfate that resists hydrolysis under physiological conditions but can be efficiently converted to sulfate using specific hydroxamic acid reagents [1]. This controlled activation is key for spatiotemporal studies in biology [1].

Summary of Stability and Reactivity: The table below outlines conditions that affect fluorosulfate, based on experimental data [1].

Condition / Reagent Duration Observed Effect on Fluorosulfate Key Notes
Aqueous Buffer (neutral pH) 24 hours Negligible hydrolysis (<5%) Stable under standard physiological conditions [1].
Serum 12 hours Mostly intact Good metabolic stability [1].
Cell Lysate 48 hours Mostly intact Stable in complex biological environments [1].
Tetramethylguanidine Not specified No reactivity Does not promote undesired hydrolysis [1].
Hydroxamic Acids (e.g., 7) 30 minutes Quantitative conversion to sulfate Requires specific reagents for controlled hydrolysis [1].

Experimental Protocol: Controlled Hydrolysis of Fluorosulfate

This methodology enables precise, on-demand conversion of fluorosulfate to sulfate in peptides and proteins under mild, physiologically relevant conditions [1].

1. Key Reagent Preparation

  • Hydroxamic Acid Reagent 7: The heteroaromatic hydroxamic acid Reagent 7 was identified as highly efficient, enabling quantitative conversion in 30 minutes [1].
  • Stock Solution: Prepare a fresh solution of Reagent 7 in a suitable anhydrous solvent like DMSO at a concentration of 50-100 mM [1].

2. Decaging Reaction Setup

  • Reaction Buffer: Use an aqueous buffer at neutral pH (e.g., 50 mM phosphate buffer, pH 7.4) [1].
  • Substrate: The fluorosulfate-containing peptide or protein should be dissolved or diluted in the reaction buffer.
  • Reaction Mixture: Add the hydroxamic acid reagent to the substrate solution for a final reagent concentration of 1-10 mM. The reaction proceeds efficiently at 37°C [1].
  • Control: Run a parallel control without the hydroxamic acid reagent to confirm stability of the fluorosulfate group under the reaction conditions.

3. Reaction Monitoring and Completion

  • Monitor Reaction: Use liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the fluorosulfate-containing substrate (e.g., peptide 1) and the formation of the sulfate-containing product (e.g., peptide 2) [1].
  • Completion: The reaction is typically complete within 30 minutes when using efficient reagents like Reagent 7, achieving quantitative yields [1].

4. Light-Controlled Activation (Optional)

  • For spatiotemporal control, use a photocaged hydroxamic acid reagent (e.g., 2-nitrobenzyl-caged reagent 20) [1].
  • Procedure: Add the caged reagent to the substrate solution. Keep the mixture in the dark until activation is desired. Expose the reaction mixture to 370 nm UV light to uncage the active hydroxamic acid, initiating the decaging reaction [1].

Experimental Workflow Diagram

The following diagram visualizes the logical workflow for handling fluorosulfate-containing compounds, from assessing the need for hydrolysis to the final application of the activated molecule.

fluoride_workflow start Start: Fluorosulfate- Containing Compound decision_stable Does the experiment require sulfate? start->decision_stable proc_store Store/Use Under Stable Conditions decision_stable->proc_store No proc_hydrolyze Proceed with Controlled Hydrolysis decision_stable->proc_hydrolyze Yes end Active Sulfate- Containing Compound Ready for Application proc_store->end decision_light Spatiotemporal control needed? proc_hydrolyze->decision_light proc_chemical Direct Treatment with Hydroxamic Acid Reagent decision_light->proc_chemical No proc_light Treatment with Photocaged Reagent decision_light->proc_light Yes proc_chemical->end proc_uv UV Light Exposure (370 nm) proc_light->proc_uv proc_uv->end

Troubleshooting Common Issues

  • Problem: Incomplete Conversion to Sulfate

    • Cause: The hydroxamic acid reagent may have degraded, or the reaction time was insufficient.
    • Solution: Use a fresh reagent stock and confirm complete conversion by LC-MS. Ensure the reagent is properly uncaged if using the photo-controlled method [1].
  • Problem: Unwanted Hydrolysis During Storage

    • Cause: While fluorosulfate is stable at neutral pH, it can hydrolyze under acidic or basic conditions.
    • Solution: Always store fluorosulfate-containing compounds in neutral, aqueous buffers or lyophilized. Avoid prolonged exposure to extreme pH [1].
  • Problem: Side Reactions with Nucleophilic Residues

    • Cause: The hydroxamic acid reagent could potentially react with other amino acids.
    • Solution: The studies found that reagents like 7 showed no detectable side reactions with lysine, histidine, tyrosine, or cysteine under the standard reaction conditions [1].

References

Aryl Fluorosulfate Handling & Storage FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the basic storage conditions for aryl fluorosulfates like benzenesulfonyl fluoride?

  • Container: Keep in a tightly sealed container [1].
  • Environment: Store in a cool, dry, and well-ventilated place [1]. The storage area should be protected from moisture [1].
  • Material Compatibility: Due to their corrosive nature, ensure storage materials are compatible. The packaging for a related compound is classified under the corrosive category "8A" [2].

Q2: What materials are incompatible and must be stored separately?

You must keep aryl fluorosulfates away from:

  • Bases (such as sodium hydroxide or triethylamine) [1].
  • Alcohols (like methanol or ethanol) [1].
  • Active metal powders (e.g., magnesium or aluminum) [1].

Q3: What personal protective equipment (PPE) is required?

The following PPE is recommended when handling these compounds:

  • Respiratory Protection: A self-contained breathing apparatus or full-face respirator for potential vapor or fume exposure [1].
  • Hand Protection: Rubber acid- and alkali-resistant gloves [1].
  • Body Protection: Rubber acid- and alkali-resistant clothing [1].
  • Eye Protection: As part of a full-face respirator or tightly sealed protective goggles [1].

Q4: What should I do in case of a spill or leakage?

  • Isolate the area and ensure adequate ventilation.
  • Contain the spill to prevent spread.
  • Wear appropriate protective equipment as described above.
  • Collect the spillage using a dust-proof vacuum or wet brush, and place it in a suitable container for disposal according to local regulations [1].

Storage Parameter Comparison Table

The table below summarizes key safety and storage data for benzenesulfonyl fluoride, which can serve as a reference for aryl fluorosulfates.

Parameter Value / Condition Source
Physical State Liquid [1]
Density (at 25°C) 1.333 g/mL [1]
Boiling Point 207-208 °C [1]
Flash Point 189 °F (87.2 °C) [1]
Vapor Pressure Not applicable (for 4-Nitrophenyl fluorosulfate) [2]
Storage Temperature Room temperature [1]
Moisture Sensitivity Sensitive, must be protected from humidity [1]
GHS Hazard Codes GHS05 (Corrosion), GHS06 (Skull and Crossbone) [1]
Signal Word Danger [2] [1]

First Aid Measures

If exposure occurs, take these initial actions and seek immediate medical attention:

  • Inhalation: Move the affected person to fresh air and keep them resting in a position that facilitates breathing [1].
  • Skin Contact: Remove contaminated clothing immediately. Gently and thoroughly wash the skin with plenty of soap and water for 15-20 minutes [1].
  • Eye Contact: Rinse cautiously with water for several minutes. Remove any contact lenses if present and easy to do. Continue rinsing [1].
  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Do not give anything by mouth to an unconscious person [1].

Experimental Workflow for Safe Handling

The diagram below outlines the key decision points for safely handling and storing aryl fluorosulfates in a lab setting.

Start Start: Plan Experiment CheckMSDS Check Compound-Specific MSDS Start->CheckMSDS DonPPE Don Appropriate PPE CheckMSDS->DonPPE Yes InspectContainer Inspect Container for Damage DonPPE->InspectContainer WorkInFumeHood Perform Transfers in Fume Hood InspectContainer->WorkInFumeHood Intact ManageSpill Spill/Leak Detected InspectContainer->ManageSpill Damaged/Leaking ResealContainer Reseal Container Tightly WorkInFumeHood->ResealContainer ReturnStorage Return to Designated Storage ResealContainer->ReturnStorage IsolateArea Isolate Area & Ventilate ManageSpill->IsolateArea ContainSpill Contain Spill IsolateArea->ContainSpill CollectWaste Collect with Inert Material ContainSpill->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

References

Comprehensive Comparison Guide: SuFEx vs. Traditional Click Chemistry for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Click Chemistry and Its Evolution

Click chemistry represents a powerful synthetic approach designed to join molecular modules quickly, reliably, and cleanly, taking inspiration from nature's efficient strategies for building complex molecules. The concept was first formally introduced by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001, who advocated for using efficient, selective, and modular reactions to connect readily available building blocks under mild conditions [1]. This approach emphasizes the creation of C-heteroatom bonds (particularly N, O, S) rather than traditional carbon-carbon bonds, which often require more strenuous synthetic conditions. The recognition of click chemistry's significance was underscored when the 2022 Nobel Prize in Chemistry was awarded jointly to Carolyn R. Bertozzi, Morten P. Meldal, and Karl Barry Sharpless for its development [1].

The original click chemistry paradigm primarily featured the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which rapidly became the gold standard for bioconjugation and modular synthesis due to its remarkable reliability and specificity [1] [2]. However, the limitations of CuAAC, particularly copper cytotoxicity in biological systems and the necessity for pre-functionalization of substrates with azide and alkyne groups, prompted the search for complementary click transformations. In 2014, Sharpless and colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry platform that addresses many of these limitations while offering unique advantages for specific applications [3] [2]. SuFEx has since emerged as a powerful alternative that expands the synthetic toolbox available to researchers in chemical biology, drug discovery, and materials science.

Fundamental Mechanism and Reaction Characteristics

Traditional Click Chemistry (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the paradigmatic traditional click reaction. This transformation involves a 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne, catalyzed by copper(I) ions to form a stable 1,4-disubstituted 1,2,3-triazole ring [1]. The copper catalysis is essential for achieving high reaction rates under mild conditions and excellent regioselectivity. Prior to the development of copper catalysis, the Huisgen 1,3-dipolar cycloaddition required elevated temperatures and produced mixtures of 1,4- and 1,5-regioisomers [1]. The introduction of copper catalysis revolutionized this reaction, making it practical for biological applications and complex molecule assembly.

One significant advancement to address copper's cytotoxicity in biological systems was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free alternative utilizes cyclooctynes with ring strain that activates them for reaction with azides without metal catalysis [1]. Other variants include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and reactions involving strained alkenes with tetrazines or tetrazoles [1]. These developments expanded the biocompatibility of traditional click chemistry but often at the cost of reduced reaction kinetics compared to CuAAC.

SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) operates on a fundamentally different mechanism involving the exchange of sulfur(VI)-fluoride bonds with various nucleophiles. SuFEx leverages the unique properties of high oxidation state sulfur-fluoride bonds, which exhibit remarkable stability under physiological conditions yet can be efficiently exchanged with nucleophiles when appropriately activated [3] [2]. Key SuFExable hubs include sulfonyl fluorides (R-SO₂F), aryl fluorosulfates (Ar-OSO₂F), iminosulfur oxydifluorides (RN=SOF₂), and sulfonimidoyl fluorides [2].

The exceptional utility of SuFEx stems from the balanced reactivity of S(VI)-F bonds, which are stable enough for storage and handling yet reactive enough to undergo efficient exchange with nucleophiles when catalyzed. This phenomenon is explained by the phosphorus-sulfur analogy, where S(VI) centers behave similarly to phosphorus(V) centers in terms of their ability to form trigonal bipyramidal adducts with nucleophiles, followed by fluoride displacement [3]. Recent research has revealed that intramolecular chalcogen bonding can significantly activate alkyl sulfonyl fluorides toward SuFEx reactions, expanding their utility with phenols, alcohols, and amines [4].

Table 1: Comparison of Fundamental Reaction Mechanisms

Characteristic Traditional Click (CuAAC) SuFEx Chemistry
Reaction Type Cycloaddition between azide and alkyne Exchange of S(VI)-F bonds with nucleophiles
Primary Product 1,2,3-Triazole Sulfonate ester (S-O), sulfamide (S-N), or sulfonate (S-C)
Typical Catalysis Copper(I) salts Lewis bases (amines, guanidines), bifluoride salts
Key Bond Formed C-N bond in triazole ring S-O, S-N, or S-C bonds
Reaction Drivers Relief of ring strain in cyclooctynes (SPAAC) Formation of strong Si-F bond (135 kcal/mol)
Activation Methods Copper catalysis, ring strain Chalcogen bonding, super bases, silicon additives
Mechanism Visualization

The following diagram illustrates the core mechanistic differences between traditional CuAAC and SuFEx click chemistry:

G cluster_traditional Traditional Click Chemistry (CuAAC) cluster_sufex SuFEx Click Chemistry Azide Azide Triazole 1,2,3-Triazole Azide->Triazole Cycloaddition Alkyne Alkyne Alkyne->Triazole Cycloaddition CuCatalyst Cu(I) Catalyst CuCatalyst->Triazole Catalyzes SulfonylFluoride Sulfonyl Fluoride (R-SO₂F) Sulfonate Sulfonate Linkage SulfonylFluoride->Sulfonate S-F Exchange Nucleophile Nucleophile (Phenol, Amine, Alcohol) Nucleophile->Sulfonate Nucleophilic Attack BaseCatalyst Base Catalyst (BTMG, DBU) BaseCatalyst->Sulfonate Activates

Diagram 1: Fundamental mechanisms of Traditional CuAAC and SuFEx click chemistries

Experimental Protocols and Methodologies

Traditional Click Chemistry Protocols

The standard CuAAC protocol typically involves reacting an azide-functionalized molecule (0.1-1.0 mmol) with a terminal alkyne (1.0-1.2 equiv) in the presence of copper(II) sulfate pentahydrate (0.1-0.2 equiv) and sodium ascorbate (0.2-0.4 equiv) in a mixture of t-BuOH/H₂O or DMSO/H₂O [1] [5]. The reaction proceeds at room temperature for 1-12 hours, after which the triazole product can be isolated by extraction or precipitation. For sensitive biological applications, copper chelating ligands such as tris(benzyltriazolylmethyl)amine (TBTA) may be added to enhance catalytic efficiency and reduce copper cytotoxicity [1].

For biological labeling applications where copper toxicity is problematic, the strain-promoted azide-alkyne cycloaddition (SPAAC) is employed. This protocol involves incubating azide-labeled biomolecules (1-100 µM) with cyclooctyne reagents (1-10 equiv) in aqueous buffer (pH 7.0-7.4) at 25-37°C for 1-6 hours [1]. The reaction progress can be monitored by fluorescence if fluorogenic probes are used, and excess reagents are typically removed by gel filtration or dialysis.

SuFEx Click Chemistry Protocols

The standard SuFEx protocol for forming sulfonate linkages involves reacting a sulfonyl fluoride hub (1.0 equiv) with a nucleophile (1.0-1.5 equiv) in the presence of an organic base catalyst (0.1-1.0 equiv) in an aprotic solvent such as acetonitrile or DMF [3] [2] [6]. The reaction typically proceeds at room temperature or slightly elevated temperatures (40-60°C) for 1-24 hours, depending on the reactivity of the partners.

Recent advancements have led to the development of Accelerated SuFEx Click Chemistry (ASCC), which utilizes Barton's base (BTMG) in synergy with silicon additive hexamethyldisilazane (HMDS) to achieve dramatically improved reaction rates [6]. A typical ASCC protocol involves:

  • Dissolving the sulfonyl fluoride hub (1.0 equiv) and nucleophile (1.2 equiv) in anhydrous acetonitrile
  • Adding HMDS (1.0 equiv) and BTMG (0.01-0.2 equiv)
  • Stirring at room temperature for 1-30 minutes
  • Removing volatile components under vacuum to obtain the pure product [6]

This accelerated method achieves quantitative yields within minutes with catalyst loadings as low as 1.0 mol%, representing a significant improvement over earlier SuFEx protocols that required higher catalyst loadings and longer reaction times [6].

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for SuFEx chemistry:

G cluster_apps Application-Specific Modifications Start Reaction Setup Step1 Combine Substrates: • Sulfonyl fluoride hub • Nucleophile (phenol, amine, alcohol) • Solvent (acetonitrile, DMF) Start->Step1 Step2 Add Catalysts/Additives: • Base catalyst (BTMG, DBU) • Silicon additive (HMDS) Step1->Step2 Step3 Reaction Conditions: • Room temperature • 1 min to 24 hours • Inert atmosphere (if needed) Step2->Step3 Step4 Work-up: • Remove volatiles under vacuum • Purify if necessary Step3->Step4 App1 Drug Discovery: • 96-well plate format • Direct biological screening Step3->App1 App2 Materials Science: • Organic-inorganic linking • Surface functionalization Step3->App2 App3 Chemical Biology: • Aqueous conditions • Biocompatible catalysts Step3->App3 End Sulfonate Product Step4->End

Diagram 2: Experimental workflow for SuFEx click chemistry with application-specific modifications

Performance Comparison in Pharmaceutical Applications

Late-Stage Functionalization and Drug Discovery

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery for directly introducing functional groups onto bioactive compounds late in the synthetic sequence to improve properties such as potency and metabolic stability [7]. Both traditional click chemistry and SuFEx have demonstrated significant utility in LSF, but with distinct advantages and limitations.

CuAAC excels in rapidly generating molecular diversity through the assembly of azide and alkyne building blocks, making it ideal for creating large libraries of analogs from core scaffolds [5]. This approach has been successfully applied to natural product modification, such as generating genipin-triazole derivatives with 2.2-4.4-fold increased cytotoxicity against cancer cell lines compared to the parent natural product [5]. Similarly, triazole derivatives of melampomagnolide B demonstrated 11.5-fold enhanced potency against HCT-116 colon cancer cells [5].

SuFEx chemistry offers complementary advantages in LSF, particularly through the direct conversion of phenolic compounds to their respective arylfluorosulfate derivatives. This approach was successfully implemented in a 96-well plate format compatible with automated synthesis and screening [7]. A notable application involved the SuFEx-based derivatization of Combretastatin A4, resulting in a fluorosulfate derivative with a 70-fold increase in potency in drug-resistant colon cancer cell line HT-29 compared to the phenolic precursor [7]. The ability to perform these transformations in situ without purification streamlined the identification of improved drug candidates.

Bioconjugation and Chemical Biology

In bioconjugation applications, CuAAC has been widely used for attaching fluorophores, reporter molecules, and other functional groups to biomolecules [1]. However, copper cytotoxicity limits its use in living systems, necessitating the development of copper-free alternatives like SPAAC. While these strain-promoted variants enable live-cell labeling, they often suffer from slower reaction kinetics compared to CuAAC [1].

SuFEx chemistry offers distinct advantages for biological applications due to its metal-free conditions and excellent stability under physiological conditions. Sulfonyl fluorides demonstrate remarkable hydrolytic stability while maintaining the ability to react selectively with specific protein residues in appropriate contexts [3] [7]. This balanced reactivity enables the selective covalent modification of proteins, as demonstrated by sulfonyl fluoride probes that selectively target tyrosine residues within specific protein binding pockets [7]. The unique feature of context-dependent reactivity makes SuFEx particularly valuable for creating targeted covalent inhibitors and chemical probes.

Table 2: Pharmaceutical Application Performance Comparison

Application Traditional Click Chemistry SuFEx Chemistry
Late-Stage Functionalization Excellent for generating diverse analog libraries via azide-alkyne coupling Direct modification of phenols, amines, alcohols without pre-functionalization
Library Synthesis High efficiency in creating 1,2,3-triazole libraries Growing scope of SuFExable hubs for diverse connectivity
Covalent Inhibitors Limited applicability Selective, context-dependent protein modification capability
Biological Compatibility Copper cytotoxicity requires special ligands; strain-promoted variants slower Metal-free, excellent hydrolytic stability, biocompatible
Case Study: Potency Improvement Genipin-triazole: 2.2-4.4× potency increase [5] Combretastatin A4 fluorosulfate: 70× potency increase [7]
Throughput Capability Compatible with HTS formats 96-well plate in situ synthesis and screening demonstrated [7]

Technical Specifications and Comparative Analysis

Reaction Conditions and Compatibility

The operational requirements for traditional click chemistry versus SuFEx reveal significant differences that influence their application across various research contexts. CuAAC typically employs aqueous or aqueous-organic mixed solvents (t-BuOH/H₂O, DMSO/H₂O) and proceeds efficiently at room temperature or slightly elevated temperatures [1] [5]. The reaction is generally insensitive to oxygen but requires protection from light in some cases to prevent azide degradation. The primary limitation is the copper cytotoxicity, which necessitates careful optimization for biological applications.

SuFEx reactions generally require anhydrous aprotic solvents such as acetonitrile, DMF, or THF to prevent hydrolysis of the S(VI)-F bond [3] [2] [6]. While early SuFEx protocols required strict anhydrous conditions, recent developments have improved tolerance to moisture. The reactions typically proceed at room temperature or with mild heating (40-60°C) and are often conducted under inert atmosphere when using moisture-sensitive catalysts or substrates. The metal-free nature of most SuFEx reactions eliminates concerns about metal contamination in biological applications.

Substrate Scope and Functional Group Tolerance

CuAAC exhibits exceptionally broad substrate scope, compatible with a wide range of functional groups including alcohols, amines, carboxylic acids, and halides [1] [5]. This broad tolerance is a key reason for its widespread adoption in diverse research areas. The main requirement is that substrates must be pre-functionalized with azide or alkyne groups, which can sometimes require multi-step synthesis.

SuFEx chemistry offers complementary substrate scope, with the ability to directly engage native functional groups like phenols, alcohols, and amines without pre-functionalization [3] [2]. This represents a significant advantage for late-stage functionalization of complex molecules. The growing collection of SuFExable hubs continues to expand the possible connectivity patterns, with sulfonyl fluorides, fluorosulfates, iminosulfur oxydifluorides, and sulfonimidoyl fluorides offering diverse geometric and electronic properties [8] [2]. Recent advances in intramolecular chalcogen bonding activation have further expanded the substrate scope to include less reactive alkyl sulfonyl fluorides [4].

Stability and Physicochemical Properties

The products of CuAAC reactions are 1,4-disubstituted 1,2,3-triazoles, which are extremely stable under physiological conditions and exhibit favorable drug-like properties including moderate polarity and hydrogen-bonding capacity [1] [5]. The triazole ring can function as a bioisostere for amide bonds or other heterocyclic systems, contributing to its utility in medicinal chemistry.

SuFEx reactions generate sulfonate esters, sulfamides, or sulfonate compounds that exhibit exceptional stability to hydrolysis, reduction, and thermal degradation [3] [2]. This stability stems from the strong S-O, S-N, or S-C bonds formed and the high oxidation state of the sulfur center. The physicochemical properties of SuFEx products can be modulated by selecting appropriate SuFExable hubs and nucleophiles, providing tunable polarity, conformational flexibility, and three-dimensionality [8] [2].

Table 3: Comprehensive Technical Comparison

Parameter Traditional Click (CuAAC) SuFEx Chemistry
Reaction Conditions Aqueous or mixed solvents, room temperature Anhydrous aprotic solvents, room temperature or mild heating
Catalyst Loading 0.1-0.2 equiv Cu(II) with 0.2-0.4 equiv sodium ascorbate 0.01-0.2 equiv base catalyst (BTMG, DBU)
Reaction Time 1-12 hours 1 minute to 24 hours (ASCC: 1-30 minutes)
Functional Group Tolerance Excellent, broad compatibility Good, may require protection of sensitive groups
Pre-functionalization Required Yes (azide, alkyne installation) No (direct use of native functional groups)
Product Stability Excellent (triazoles highly stable) Exceptional (resistant to hydrolysis, reduction, thermolysis)
Scalability Excellent, demonstrated at various scales Good, improved with ASCC protocols
Purification Standard chromatographic or extraction methods Simplified with ASCC (volatile byproducts)
Safety Considerations Organic azides require caution (potential explosivity) SO₂F₂ and SOF₄ gases require special handling

Conclusion and Research Outlook

Both traditional click chemistry and SuFEx represent powerful tools for researchers engaged in drug discovery, chemical biology, and materials science. While CuAAC remains the gold standard for many bioconjugation and library synthesis applications due to its exceptional reliability and broad substrate scope, SuFEx offers complementary advantages in metal-free conditions, direct utilization of native functional groups, and exceptional product stability.

The recent development of Accelerated SuFEx Click Chemistry (ASCC) with BTMG/HMDS catalytic systems has addressed earlier limitations in reaction rates and catalyst loading, positioning SuFEx as an increasingly competitive technology for high-throughput synthesis [6]. The discovery of intramolecular chalcogen bonding activation has expanded the SuFEx toolbox to include previously challenging substrates like alkyl sulfonyl fluorides [4]. These advancements, coupled with the growing repertoire of SuFExable hubs, suggest a bright future for SuFEx chemistry in multiple research domains.

References

Phenyl Fluorosulfate Inhibitory Activity at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings for inhibitors incorporating phenyl fluorosulfate or related sulfo-fluoride warheads.

Target Protein Inhibitor Structure / Core Reported Activity (IC₅₀ or Ki) Covalent Bond Formation Key Findings
Cytosolic 5'-Nucleotidase IIIB (cNIIIB) [1] 7-Benzylguanosine monophosphate derivative with -SO₂F Ki: >100-fold potency increase vs. non-covalent lead Yes (with His110) First rationally designed SuFEx covalent inhibitor for cNIIIB; rare example of histidine targeting; confirmed by MS and ¹⁵N NMR [1].
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) [2] Allosteric binder with fluorosulfate N/A (covalent binding confirmed) Yes (with catalytic Lys) Designed for tyrosine targeting; unexpectedly formed a covalent bond with a catalytic lysine, revealing unusual binding mode [2].
Human Neutrophil Elastase (hNE) [3] Benzene-1,2-disulfonyl fluoride (ortho-substituted) IC₅₀: 0.24 µM Yes Fragment-based discovery; >833-fold selectivity over homologous cathepsin G; inhibited only active, folded enzyme [3].
Butyrylcholinesterase (BuChE) [4] Pyrazole-5-fluorosulfate (Compound K3) IC₅₀: 0.79 µM (eqBuChE), 6.59 µM (hBuChE); Ki: 0.77 µM No (Reversible, mixed-type) Selective BuChE over AChE inhibitor; showed neuroprotection, BBB penetration, and improved cognitive impairment in vivo [4].
Janus Kinase 3 (JAK3) [2] Tricyclic core with fluorosulfate Failed to achieve covalent binding No Highlights limitations of structure-based design; fluorosulfate warhead did not react with proximal tyrosine despite close proximity in crystal structure [2].

Key Experimental Protocols

The inhibitory activity and mechanisms summarized above were characterized using standard biochemical and biophysical methods.

  • Initial Velocity Enzyme Inhibition Assays: Activity is typically measured by monitoring the consumption of a substrate or formation of a product over time [5]. For hydrolases like cholinesterases, the Ellman's method is commonly used, which spectrophotometrically measures the hydrolysis of acetylthiocholine or butyrylthiocholine iodide [4]. Reactions are run with varying concentrations of inhibitor and substrate to determine IC₅₀ values and inhibition mechanisms [4] [6].

  • Mechanism and Reversibility Kinetics: To distinguish between reversible and irreversible inhibition, dilution or jump-dialysis experiments are performed. The enzyme-inhibitor mixture is diluted significantly, and recovery of enzyme activity is measured [4]. For reversible inhibitors, the inhibition constant (Ki) is determined by measuring initial velocities at multiple substrate and inhibitor concentrations. Data is analyzed using linear plots (e.g., Lineweaver-Burk) or nonlinear regression to fit the data to models for competitive, non-competitive, or mixed inhibition [5] [6].

  • Covalent Modification Analysis:

    • Mass Spectrometry (MS): Intact protein or tryptic digests are analyzed by MS to detect mass shifts corresponding to the addition of the inhibitor molecule, providing direct evidence of covalent modification [1].
    • X-ray Crystallography: Co-crystallization of the protein with the inhibitor provides an atomic-resolution structure, confirming the exact residue covalently modified and the binding mode, as demonstrated for fluorosulfate inhibitors bound to hNE and cNIIIB [3] [1].

Covalent Inhibition Mechanism via SuFEx

Phenyl fluorosulfates act as latent electrophiles that can be activated in the specific microenvironment of a protein binding pocket. The diagram below illustrates the general mechanism of Sulfur-Fluoride Exchange (SuFEx) that enables covalent inhibition.

SuFEx PhenylFluorosulfate This compound (Inhibitor) Intermediate Pentacoordinated Sulfur Intermediate PhenylFluorosulfate->Intermediate 1. Nucleophilic Attack ProteinNuc Protein Nucleophile (e.g., Tyr, Lys, His) ProteinNuc->Intermediate CovalentComplex Covalent Protein-Inhibitor Complex Intermediate->CovalentComplex 2. Fluoride Departure

The mechanism relies on the protein binding pocket precisely orienting the warhead and stabilizing the transition state, making reactivity highly dependent on the local environment rather than intrinsic warhead reactivity alone [2] [7] [1].

Research Implications and Considerations

  • Advantages of Fluorosulfates: Fluorosulfates offer a favorable balance of stability and tunable reactivity. They are highly stable in aqueous solution and plasma, reducing off-target effects, but can undergo efficient SuFEx when precisely positioned in a binding pocket [7] [1]. This makes them excellent candidates for developing selective covalent inhibitors and chemical probes.

  • Design Strategy: The most successful applications often start with a known, non-covalent ligand and use structure-based design (e.g., X-ray crystallography) to guide the addition of a fluorosulfate warhead in proximity to a nucleophilic amino acid residue [2] [1]. This approach was key for the cNIIIB and MK2 inhibitors.

  • Key Challenges: The reactivity of fluorosulfates is highly context-dependent. A warhead positioned near a tyrosine may unexpectedly react with a lysine, as seen with MK2 [2], or fail to react at all, as with JAK3 [2]. This highlights the limitations of rational design alone and supports the use of complementary approaches like covalent library screening.

References

Quantitative Binding Efficiency Across Targets

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key kinetic parameters and experimental data that quantify the covalent binding efficiency of aryl fluorosulfates to various protein targets.

Protein Target Target Residue Inhibitor Compound KI (μM) kinact (min⁻¹) kinact/KI (M⁻¹s⁻¹) Cellular/In Vivo Activity Key Experimental Evidence
SIRT5 [1] Not Specified 17 In micromolar range (derived) Not Specified Not Specified Yes (HEK293T cells, mouse heart) Time-dependent inhibition; LC-MS adduct formation; pull-down in cells and tissue [1]
Mcl-1 [2] His224 Fragment 2 Not Tested Not Tested Not Tested Implied (target engagement) ~95% covalent complex formation (MS); large ΔTm shift (+22°C) [2]
XIAP-BIR3 [3] Lys Not Specified Not Tested Not Tested Not Tested Yes Rapid adduct formation in cells; rate approaches that of acrylamides targeting Cys [3]
CRABP2 [4] Tyr Probe 4 Not Tested Not Tested Not Tested Yes (breast cancer cells) X-ray crystal structure (PDB: 5HZQ); selective inactivation in cells [4]
PI4KIIIβ [5] Lys549 & Tyr385 3 Not Tested Not Tested Not Tested Not Specified Dual cross-linking confirmed by X-ray crystallography and mass spectrometry [5]

Note: The efficiency of an irreversible covalent inhibitor is best described by the second-order rate constant (k_{inact}/K_I), where a higher value indicates greater efficiency. However, this data is often not fully quantified in exploratory studies, which instead rely on other direct evidence of covalent binding.

Scope of Targeted Residues and Proteins

Aryl fluorosulfates demonstrate versatility by reacting with several nucleophilic amino acids. The table below compares their general performance against common warheads.

Feature Aryl Fluorosulfates Sulfonyl Fluorides Acrylamides (Cysteine-targeting)
Target Residues Lysine, Tyrosine, Histidine [5] [6] [2] Lysine, Tyrosine, Serine, Threonine, Histidine [5] [7] Cysteine [8]
Reactivity & Stability Low intrinsic reactivity; high hydrolytic and proteomic stability [5] [4] Moderate to high reactivity; lower hydrolytic stability [5] Tunable reactivity; can be less stable in plasma [8]
Selectivity High potential selectivity; reaction requires a specific activating protein environment [1] [4] Moderate selectivity; can show more off-target reactivity [5] High selectivity for accessible cysteines [8]
Key Advantage Ability to target rare residues in binding sites; excellent "drug-like" properties [5] [3] Broader reactivity spectrum; well-established chemistry [7] Well-validated, numerous approved drugs; predictable design [8]

Detailed Experimental Protocols

To evaluate the covalent binding efficiency of aryl fluorosulfate-based inhibitors, researchers employ a combination of biochemical and biophysical methods. Key protocols are summarized below:

  • Kinetic Analysis of Irreversible Inhibition

    • Objective: To determine the potency ((K_I)) and maximal rate of inactivation ((k_{inact})).
    • Protocol: The inhibitor is pre-incubated with the target enzyme (e.g., SIRT5) at various concentrations for different time periods. The remaining enzyme activity is measured using a functional assay (e.g., a fluorogenic substrate). Data is fitted to the equation for time-dependent inhibition to derive (K_I) and (k_{inact}) [1].
    • Supporting Data: A "jump-dilution" assay is used to confirm irreversibility. Enzyme and inhibitor are pre-incubated, then diluted significantly into a substrate solution. The failure of enzyme activity to recover confirms irreversible covalent modification [1].
  • Affinity Labelling & Pull-Down in Complex Systems

    • Objective: To confirm direct engagement of the native target protein in cells or tissues.
    • Protocol: An alkyne-tagged aryl fluorosulfate probe (e.g., compound 11 for SIRT5) is applied to cells (e.g., HEK293T) or administered to an animal (e.g., intravenous injection in mice). After incubation, the cells or tissues are lysed. The target protein is conjugated to a reporter tag (biotin or a fluorophore) via a copper-catalyzed "click" reaction (CuAAC). The labeled proteins are then visualized by in-gel fluorescence or captured with streptavidin beads for identification by mass spectrometry [1].
  • Thermal Shift Assay (TSA) for Fragment Screening

    • Objective: To identify covalent fragment binders from a library by measuring protein stabilization.
    • Protocol: The target protein (e.g., hMcl-1) is incubated with individual aryl fluorosulfate fragments at a high molar ratio (e.g., >10:1) for an extended period (e.g., 48 hours) to allow covalent adduct formation. The thermal denaturation temperature ((T_m)) of the protein is measured in the presence and absence of the fragment. A significant increase in (ΔT_m) (e.g., >1.2°C) suggests stable binding. Hits are validated by mass spectrometry to confirm 1:1 covalent complex formation [2].
  • Mass Spectrometric (MS) Verification of Covalent Adducts

    • Objective: To provide direct evidence of covalent bond formation and identify the modified residue.
    • Protocol: Recombinant protein is incubated with the aryl fluorosulfate inhibitor. The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass increase corresponding to the covalently attached inhibitor. To identify the specific modified residue, the protein-adduct is digested with proteases (e.g., trypsin), and the resulting peptides are analyzed by tandem MS (LC-MS/MS) [1] [5] [4].

The workflow below visualizes the key steps involved in evaluating aryl fluorosulfate covalent inhibitors:

Start Start: Evaluate Aryl Fluorosulfate Covalent Inhibitor MS Mass Spectrometry Start->MS TSA Thermal Shift Assay Start->TSA Kin Kinetic Analysis Start->Kin Pull Cellular Pull-Down Start->Pull Step1 Confirm covalent adduct formation MS->Step1 Step2 Measure protein stabilization TSA->Step2 Step3 Determine kinact/KI Kin->Step3 Step4 Verify target engagement in cells/tissue Pull->Step4

Key Design Considerations and Conclusions

  • Environment is Crucial: Aryl fluorosulfates are relatively inert in solution but become reactive within the specific microenvironment of a protein binding pocket, which can activate the tyrosine phenol, lysine amine, or histidine imidazole for reaction [5] [4].
  • Positioning is Key: Successful covalent labeling depends on precise positioning of the fluorosulfate warhead via the non-covalent part of the inhibitor to juxtapose it with the target residue [3].
  • Advantages of "Electrophile-First" Screening: Rather than traditional structure-based design, screening libraries of aryl fluorosulfate fragments can unbiasedly discover new ligandable hotspots on proteins, as demonstrated for Mcl-1 [2].

References

Biological Activity & Experimental Data for Compound K3

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key experimental findings for a pyrazole-5-fluorosulfate compound known as K3, which has been identified as a selective Butyrylcholinesterase (BuChE) inhibitor [1] [2].

Assessment Area Experimental Model/Assay Key Results & Data

| Target Inhibition [1] | In vitro enzyme inhibition assays (Ellman's method) using eqBuChE (horse) and hBuChE (human). | IC₅₀ = 0.79 µM (eqBuChE) IC₅₀ = 6.59 µM (hBuChE) Kᵢ = 0.77 µM (Reversible, mixed-type inhibitor) | | Selectivity [1] | Comparative assessment against Acetylcholinesterase (AChE). | Showed selectivity for BuChE over AChE. | | Cellular & Preclinical Effects [1] | Neuroprotection assay; In vivo mouse model (Aβ₁₋₄₂-induced cognitive impairment). | Remarkable neuroprotective effect; Improved Aβ₁₋₄₂-induced cognitive impairment. | | Drug-like Properties [1] | Toxicological profiling; Blood-Brain Barrier (BBB) penetration assessment. | Safe toxicological profile; demonstrated BBB penetration. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of the above data, here are the methodologies for the key assays cited.

1. Cholinesterase (ChE) Inhibition Assay [1] This protocol is used to determine the IC₅₀ values, which indicate the concentration of a compound required to inhibit half of the enzyme activity.

  • Enzyme Sources: Electric eel AChE (C3389; Sigma), horse serum BuChE (C4290; Sigma), human AChE (C1682; Sigma), and human BuChE (B4186; Sigma).
  • Procedure: The assay is performed in a 48-well or 96-well plate. Enzymes are pre-incubated with various concentrations of the test compound for 20 minutes at 37°C. The reaction is then initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB). The yellow anion 5-thio-2-nitrobenzoic acid is produced upon hydrolysis of the substrate by the enzyme.
  • Measurement & Analysis: The change in absorbance at 410 nm (for 48-well plates) or 412 nm (for 96-well plates) is measured. The percentage of enzyme inhibition is calculated, and the IC₅₀ values are determined from the inhibition curves using statistical software (e.g., SPSS 17.0).

2. Kinetic Studies for Mechanism of Inhibition [1] This study determines the inhibition mechanism (e.g., competitive, non-competitive) and the dissociation constant (Kᵢ).

  • Procedure: The assay conditions are similar to the inhibition assay, but it is run with six different concentrations of the substrate (butyrylthiocholine iodide, 0.1–1 mM) and four different concentrations of the inhibitor (compound K3, 0–1.6 µM).
  • Analysis: The catalytic activity of BuChE is measured across these different conditions. By analyzing how the reaction velocity changes with substrate concentration in the presence of the inhibitor, the mechanism (reported as mixed and non-competitive for K3) and the Kᵢ value can be derived.

Mechanisms and Workflows

The following diagrams, created using Graphviz, illustrate the proposed mechanism of action of compound K3 and the workflow for its early-stage biological assessment.

G start Start: Aβ₁₋₄₂-Induced Cognitive Impairment step1 K3 Administration start->step1 step2 BBB Penetration step1->step2 step3 Selective BuChE Inhibition step2->step3 step4 Increased ACh Levels step3->step4 mechanism Molecular Mechanism: π-Sulfur Interaction with Trp82 step3->mechanism  Enabled by step5 Improved Neuronal Communication step4->step5 result Outcome: Neuroprotection & Improved Cognitive Function step5->result

Proposed Pathway for K3-Mediated Cognitive Improvement

G synth Compound Synthesis & Characterization in_vitro In Vitro Profiling synth->in_vitro mech Mechanistic Studies in_vitro->mech assay1 Enzyme Inhibition Assays (IC₅₀) in_vitro->assay1 assay2 Selectivity Profiling in_vitro->assay2 in_vivo In Vivo Evaluation mech->in_vivo assay3 Kinetic Analysis (Kᵢ, Mechanism) mech->assay3 assay4 Molecular Docking mech->assay4 assay5 Neuroprotection Assays in_vivo->assay5 assay6 BBB Penetration Studies in_vivo->assay6 assay7 In Vivo Behavioral Models in_vivo->assay7

Workflow for Early-Stage Biological Assessment

Research Context and Applications

The biological interest in phenyl fluorosulfates is largely driven by Sulfur Fluoride Exchange (SuFEx) chemistry, which is a class of "click chemistry" useful for creating diverse compounds and modifying complex molecules [3]. Beyond Alzheimer's disease, recent studies highlight other potential applications:

  • PET Imaging: An ultrafast isotopic exchange method has been developed for synthesizing aryl [¹⁸F]fluorosulfates, creating novel probes for Positron Emission Tomography (PET) to image diseases like cancer [4].
  • Oncology: Molecular docking studies suggest that fluorosulfate-containing benzoxazole derivatives may act as anaplastic lymphoma kinase (ALK) inhibitors, indicating potential as anti-cancer agents [5].
  • Protease Inhibition: Ortho-substituted phenyl fluorosulfates have been identified as potent covalent inhibitors of human neutrophil elastase (hNE), a serine protease, showcasing the utility of this chemotype in targeting different enzymes [6].

References

Comparison of Aryl Fluorosulfate Protein Adducts

Author: Smolecule Technical Support Team. Date: February 2026

Target Protein Targeted Residue Covalent Adduct Structure PDB ID / Reference Key Findings
Pks13 (M. tuberculosis) [1] Catalytic Serine β-lactam Not specified in provided text First-in-class mechanism; irreversible inhibition via serine attack forming a stable, rare β-lactam structure [1].
hMcl-1 [2] His 224 Imidazole Sulfamate Not specified in provided text "Electrophile-first" fragment screening identified hits; confirmed by MS and reduced ΔTm in H224A mutant [2].
MK2 [3] Catalytic Lysine Lysine Sulfamate Not specified in provided text Designed for tyrosine; serendipitously targeted catalytic lysine, demonstrating potential for unanticipated interactions [3].

Experimental Protocols for Key Data

The crystallographic and binding data in the table were generated through well-established structural biology and biophysical techniques.

  • X-ray Crystallography (for Pks13): The unique mechanism of CMX410 was determined by solving the crystal structure of the compound bound to the acyltransferase domain of Pks13. The coordinates and structure factor files are available from the RCSB Protein Data Bank (PDB) [1].
  • Covalent Fragment Screening (for hMcl-1): This involved a multi-step process [2]:
    • Library Screening: A library of 320 aryl-fluorosulfate fragments was screened against the target protein using a thermal shift assay (ΔTm).
    • Hit Validation: Primary hits from the screen were validated using intact protein mass spectrometry to confirm the formation of a 1:1 covalent protein-ligand complex.
    • Residue Mapping: The specific targeted residue (His 224) was identified by repeating the ΔTm and MS experiments with single-point mutant proteins (e.g., H224A, H252A, K234A). A significant reduction in the ΔTm value and complex formation only in the His224Ala mutant confirmed the binding site.

Workflow for Covalent Inhibitor Discovery

The diagram below outlines the general strategy for discovering and validating covalent inhibitors using aryl fluorosulfates, integrating the protocols described above.

start Start: Target Protein Identification lib Aryl Fluorosulfate Fragment Library start->lib screen Primary Screening (e.g., Thermal Shift Assay) lib->screen Incubate validate Hit Validation (Intact Protein MS) screen->validate Primary Hits map Residue Mapping (Mutant Protein Studies) validate->map Confirmed Covalent Binders crystallography Structural Elucidation (X-ray Crystallography) map->crystallography Confirmed Residue optimize Hit-to-Lead Optimization crystallography->optimize Structure-Based Design

References

Phenyl Fluorosulfates in Molecular Docking: A Comparative Guide

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl fluorosulfates, synthesized via SuFEx click chemistry, are emerging as versatile scaffolds in drug discovery [1] [2]. Their significance stems from the fluorosulfate group (-OSO₂F), which can act as a covalent warhead or participate in key non-covalent interactions with target proteins [1] [3].

The table below summarizes case studies of different phenyl fluorosulfate derivatives, their molecular targets, and key docking findings.

Compound Class & Example Biological Target Reported Docking Findings & Key Interactions Experimental Support / Validation
2-Phenylbenzoxazole Fluorosulfate (BOSo) [1] hERα and HER2 receptors [1] Similar binding pose and interactions as known inhibitors (tamoxifen, SYR127063); structural similarity confirmed [1] Significant cytotoxicity against MCF-7 breast cancer cells; consistent with docking predictions [1]
2-Phenylbenzoxazole Fluorosulfate [2] Anaplastic Lymphoma Kinase (ALK), mutant R1275Q (PDB: 4FNY) [2] Identified as a potential inhibitor; specific interactions detailed in docking poses [2] In silico prediction; presented as a compound of interest for further study [2]
Pyrazole-5-fluorosulfate (K3) [3] Human Butyrylcholinesterase (hBuChE) [3] π-sulfur interaction between sulfur atom of fluorosulfate and Trp82 residue in the active site [3] Potent and selective BuChE inhibitor (IC₅₀ = 6.59 µM); improved cognitive impairment in an in vivo Aβ₁–₄₂ model [3]

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the comparison table.

Molecular Docking Protocol for 2-Phenylbenzoxazole Fluorosulfates

This protocol is adapted from studies on benzoxazole derivatives docking into receptors like hERα, HER2, and ALK [1] [2].

  • Software Used: Molegro Virtual Docker (MVD) or similar molecular docking software [2].
  • Protein Preparation:
    • Retrieve the 3D structure of the target protein (e.g., from PDB IDs like 4FNY for ALK) [2].
    • Remove co-crystallized water molecules and any original ligands [2].
    • Add hydrogen atoms and assign protonation states at physiological pH [4].
  • Ligand Preparation:
    • Draw the 2D structure of the this compound derivative (e.g., using ChemOffice) [2].
    • Perform a preliminary energy minimization using a molecular mechanics force field (e.g., MM2) [2].
    • Save the optimized structure in a format suitable for docking (e.g., Tripos MOL2) [2].
  • Defining the Binding Site:
    • Use the "Detect Cavities" tool within the docking software, centered on the geometric center of a known co-crystallized ligand [2].
    • Alternatively, use spherical coordinates with a defined radius (e.g., 10-15 Å) around the active site [2].
  • Docking Execution:
    • Treat the protein as rigid and allow the ligand full conformational flexibility [1] [2].
    • Use a scoring function (e.g., MolDock score [2]) to evaluate binding poses.
    • Run a large number of docking simulations (e.g., 500 runs) to adequately sample the conformational space [2].
    • Enable post-processing options like "Energy minimization" and "Optimize H-Bonds" for refined results [2].
Cytotoxicity Assay (MTT) Protocol

This cell-based assay validates the anti-proliferative activity predicted by docking, as used for 2-phenylbenzoxazole fluorosulfates against breast cancer cell lines [1].

  • Cell Lines: Use relevant cancer cell lines (e.g., MCF-7, BT-474 for breast cancer, PC-3 for prostate cancer) and a non-cancerous control line (e.g., murine 3T3L1 embryonic cells) [1].
  • Procedure:
    • Seed cells in a 96-well plate and incubate overnight for adherence.
    • Treat cells with a range of concentrations of the this compound compound.
    • Incubate for a specified period (e.g., 48-72 hours).
    • Add MTT reagent to each well and incubate further. Metabolically active cells convert MTT to purple formazan crystals.
    • Dissolve the formazan crystals with a solvent (e.g., DMSO).
    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value, which indicates the potency of the compound [1].

Workflow Visualization: Molecular Docking

The following diagram illustrates the general workflow for a molecular docking study involving this compound compounds.

docking_workflow start Start Docking Study p1 Protein Preparation (From PDB, remove water) start->p1 p2 Ligand Preparation (Draw & minimize structure) p1->p2 p3 Define Binding Site (Sphere around co-crystal ligand) p2->p3 p4 Run Docking Simulation (Flexible ligand, rigid protein) p3->p4 p5 Analyze Poses & Interactions (H-bonds, π-effects, scoring) p4->p5 p6 Experimental Validation (e.g., Cytotoxicity Assay) p5->p6 end Interpret Results p6->end

Key Insights for Researchers

  • The Fluorosulfate Advantage: The -OSO₂F group is more than a synthetic handle; it directly contributes to binding affinity through specific interactions like π-sulfur interactions, as demonstrated in the case of BuChE inhibition [3].
  • Multifunctional Potential: Several this compound derivatives also exhibit inherent fluorescence. This property can be leveraged to develop multifunctional tools that combine therapeutic potential with imaging capabilities for cellular tracking [1].
  • Beyond Rigid Docking: While the cited protocols use a rigid receptor model for efficiency, be aware that advanced docking studies can incorporate backbone and side-chain flexibility to more accurately model induced-fit binding, which may be relevant for some targets [4].

References

×

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

330-00-7

Wikipedia

Fluorosulfuric acid, phenyl ester (8CI,9CI)

Dates

Last modified: 04-14-2024

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